molecular formula C19H32O B1348224 2-Dodecyl-p-cresol CAS No. 25912-91-8

2-Dodecyl-p-cresol

Cat. No.: B1348224
CAS No.: 25912-91-8
M. Wt: 276.5 g/mol
InChI Key: OCDBOZHPSDAPFB-UHFFFAOYSA-N
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Description

2-Dodecyl-p-cresol is a useful research compound. Its molecular formula is C19H32O and its molecular weight is 276.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dodecyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-16-17(2)14-15-19(18)20/h14-16,20H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDBOZHPSDAPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347621
Record name 2-Dodecyl-p-cresol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25912-91-8
Record name 2-Dodecyl-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Dodecyl-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Dodecyl-p-cresol, a molecule of significant interest in various industrial and research applications. As an alkylated phenol, its unique combination of a hydrophilic hydroxyl group and a long hydrophobic alkyl chain imparts properties that are leveraged in fields ranging from polymer science to lubricant technology. This document is structured to provide not only a compilation of its known characteristics but also to offer insights into the experimental methodologies for their determination, thereby serving as a valuable resource for scientists and researchers.

Molecular Identity and Structural Elucidation

This compound, also known by its synonym 2-Lauryl-p-cresol, is a derivative of p-cresol (4-methylphenol) where a dodecyl group is attached to the aromatic ring at the position ortho to the hydroxyl group.

Molecular Structure:

The structural formula of this compound is C₁₉H₃₂O. The arrangement of the functional groups on the benzene ring is key to its chemical behavior. The hydroxyl group is a hydrogen bond donor and is responsible for its antioxidant properties, while the long dodecyl chain confers significant lipophilicity.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models. Such predictions are valuable for initial assessments but should be verified experimentally for critical applications.

PropertyValueSource
CAS Number 25912-91-8[1][2][3][4]
Molecular Formula C₁₉H₃₂O[1][3]
Molecular Weight 276.46 g/mol [1][3]
Appearance White to almost white powder or crystal
Melting Point 46.0 - 49.0 °C[5]
Boiling Point 383.3 ± 11.0 °C (Predicted)[6]
Density 0.915 ± 0.06 g/cm³ (Predicted)[6]
pKa 10.59 ± 0.43 (Predicted)[6]
Solubility Low solubility in water; Soluble in organic solvents[7]

Experimental Determination of Physicochemical Properties

The characterization of this compound relies on a suite of analytical techniques. The choice of method is dictated by the property being investigated and the required level of precision.

Thermal Analysis: Melting and Boiling Points

The melting point of a solid crystalline substance like this compound is a critical indicator of its purity.

Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

The boiling point, being relatively high, is often determined under reduced pressure to prevent thermal degradation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the methylene protons of the dodecyl chain, and the terminal methyl group of the dodecyl chain. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The spectrum will display unique signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the dodecyl chain.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic components around 2850-3100 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A C-O stretching vibration around 1200-1260 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 276.46. The fragmentation pattern would likely involve cleavage of the dodecyl chain.

3.2.4. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenolic chromophore in this compound is expected to exhibit absorption maxima in the UV region, typically around 270-280 nm.

Workflow for Spectroscopic Analysis:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Sample NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Sample->UV_Vis Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight_ID Molecular Weight & Fragmentation MS->Molecular_Weight_ID Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions

Caption: General workflow for the spectroscopic characterization of this compound.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in various matrices.

3.3.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the analysis of this compound due to its lipophilic nature.

Exemplary HPLC Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detector at the absorption maximum of this compound (e.g., 275 nm).

  • Sample Preparation: The sample is dissolved in a suitable organic solvent, such as acetonitrile or methanol.

  • Quantification: An external or internal standard method can be used for accurate quantification.

3.3.2. Gas Chromatography (GC)

GC is another powerful technique for analyzing this compound, particularly for assessing volatile impurities.

Exemplary GC Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector Temperature: Optimized based on the boiling point of the analyte (e.g., 250-300 °C).

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of components.

  • Detection: Flame ionization detector (FID) or mass spectrometer (MS).

Applications and Field Insights

The physicochemical properties of this compound directly inform its applications.

  • Antioxidant: The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus inhibiting oxidative degradation processes. This makes it a valuable antioxidant in lubricants, industrial oils, and polymers.[7] The long dodecyl chain enhances its solubility in these non-polar matrices.

  • Stabilizer: In polymers and rubber, it can act as a thermal stabilizer, preventing degradation at high temperatures.

  • Biocidal Agent: Its phenolic structure also imparts antimicrobial properties, leading to its use in controlling microbial growth in fuel systems and metalworking fluids.[5]

Safety and Handling

While specific toxicological data for this compound is limited, it is a substituted phenol and should be handled with appropriate care. General safety precautions for handling phenolic compounds should be followed. This includes using personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile molecule with a well-defined set of physicochemical properties that make it suitable for a range of industrial applications, primarily as an antioxidant and stabilizer. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. For researchers and scientists, a thorough understanding of these properties is the foundation for developing new applications and ensuring the safe and effective use of this compound.

References

  • This compound. (n.d.). Retrieved from a chemical supplier website.[8]

  • benzotriazolyl dodecyl p-cresol, 125304-04-3 - The Good Scents Company. (n.d.). Retrieved from [Link][9]

  • BENZOTRIAZOLYL DODECYL p-CRESOL - ChemBK. (2024, April 9). Retrieved from [Link][10]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link][5]

  • Benzotriazolyl Dodecyl p-Cresol - Quzhou Ebright Chemicals Co.,Ltd. (n.d.). Retrieved from [Link][11]

  • This compound | Chemical Substance Information | J-GLOBAL. (n.d.). Retrieved from [Link][2]

  • BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) - precisionFDA. (n.d.). Retrieved from [Link][12]

  • Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - ResearchGate. (2025, August 6). Retrieved from [Link][13]

  • Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction | Semantic Scholar. (n.d.). Retrieved from [Link][14]

  • This compound, 10g - CP Lab Safety. (n.d.). Retrieved from [Link][4]

Sources

An In-Depth Technical Guide to 2-Dodecyl-4-methylphenol (CAS Number: 25912-91-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-dodecyl-4-methylphenol, a sterically hindered phenol identified by CAS number 25912-91-8. This document consolidates available data on its synthesis, reactivity, and established applications, with a particular focus on its role as a synthetic intermediate and its potential relevance in fields requiring antioxidant functionalities. Due to the observed inconsistencies in commercially available data for this specific CAS number, this guide emphasizes verified information and contextualizes the compound's properties within the broader class of hindered phenols. Methodologies for its synthesis via Friedel-Crafts alkylation and characterization are detailed, providing a foundational resource for researchers engaging with this compound.

Introduction: Understanding the Molecular Identity

2-Dodecyl-4-methylphenol, also known by synonyms such as 2-lauryl-p-cresol, is a member of the alkylphenol family.[1][2] These compounds are characterized by a phenol ring substituted with one or more alkyl groups. Specifically, 2-dodecyl-4-methylphenol features a hydroxyl group at position 1, a dodecyl group at position 2, and a methyl group at position 4 of the benzene ring. This substitution pattern, particularly the bulky dodecyl group ortho to the hydroxyl, classifies it as a sterically hindered phenol. This structural feature is paramount as it dictates the compound's chemical reactivity, particularly its antioxidant properties. The steric hindrance around the hydroxyl group enhances the stability of the resulting phenoxyl radical, making it an effective radical scavenger.[3]

While the primary CAS number for this compound is 25912-91-8, it is crucial for researchers to note the prevalence of data from other, more complex hindered phenols being incorrectly attributed to this CAS number in various databases. This guide will focus solely on the properties and synthesis of the 2-dodecyl-4-methylphenol structure.

Physicochemical Properties

The physicochemical properties of 2-dodecyl-4-methylphenol are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 25912-91-8[1]
Molecular Formula C₁₉H₃₂O[1]
Molecular Weight 276.46 g/mol [1]
Appearance White to very pale yellow crystal or powder[1]
Melting Point 47 °C[4]
Boiling Point 383.3 ± 11.0 °C (Predicted)[4]
Density 0.915 ± 0.06 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C[4]

Synthesis and Mechanism

The synthesis of 2-dodecyl-4-methylphenol is typically achieved through the Friedel-Crafts alkylation of p-cresol with a dodecylating agent, such as 1-dodecene or dodecyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a solid acid catalyst.

Reaction Pathway

The synthesis involves the protonation of the alkene (1-dodecene) by the acid catalyst to form a secondary carbocation. This electrophile then attacks the electron-rich aromatic ring of p-cresol, preferentially at the ortho position to the hydroxyl group due to its activating and ortho, para-directing effects. The steric bulk of the incoming dodecyl group favors substitution at the less hindered ortho position.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product p_cresol p-Cresol product 2-Dodecyl-4-methylphenol p_cresol->product Alkylation dodecene 1-Dodecene dodecene->product acid_catalyst Solid Acid Catalyst (e.g., Clay) acid_catalyst->product Catalyzes

Caption: Synthesis of 2-Dodecyl-4-methylphenol via Friedel-Crafts Alkylation.

Experimental Protocol: Synthesis of Alkylphenols

The following is a general procedure for the alkylation of phenols, which can be adapted for the synthesis of 2-dodecyl-4-methylphenol.[5]

  • Catalyst Preparation: Add 30 g of dried activated clay to a 2-liter four-necked flask.

  • Reactant Addition: To the flask, add 325 g of p-cresol.

  • Alkylation: With agitation, slowly dropwise add 575 g of 1-dodecene to the mixture at 135°C over 4 hours.

  • Work-up: After the reaction is complete, filter the mixture to remove the activated clay.

  • Purification: The crude product can be purified by vacuum distillation to yield the desired dodecylphenol.[5]

Reactivity and Antioxidant Mechanism

As a sterically hindered phenol, the primary reactivity of 2-dodecyl-4-methylphenol is centered around the hydrogen-donating ability of its hydroxyl group. This property is the basis for its function as a chain-breaking antioxidant.

Antioxidant Action

The mechanism involves the donation of the phenolic hydrogen atom to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the ortho-dodecyl group, which prevents it from initiating new oxidation chains.[3]

G phenol 2-Dodecyl-4-methylphenol (ArOH) phenoxyl_radical Stabilized Phenoxyl Radical (ArO•) phenol->phenoxyl_radical Donates H• neutralized Neutralized Species (RH) radical Free Radical (R•) radical->neutralized Accepts H•

Caption: Antioxidant Mechanism of a Hindered Phenol.

Applications in Research and Development

While specific applications in drug development for 2-dodecyl-4-methylphenol are not extensively documented, its role as a hindered phenol provides a strong basis for its use in several research areas:

  • Antioxidant Research: It serves as a model compound for studying the structure-activity relationships of hindered phenolic antioxidants.[6] Its lipophilic nature makes it suitable for applications in non-aqueous systems, such as protecting oils, plastics, and elastomers from oxidative degradation.[3]

  • Intermediate in Chemical Synthesis: 2-Dodecyl-4-methylphenol can be a precursor for the synthesis of more complex molecules, including UV absorbers and other stabilizing agents for polymers.

  • Potential in Biological Systems: Hindered phenols have been investigated for their cytoprotective effects against oxidative stress-induced cell death.[7] The long alkyl chain of 2-dodecyl-4-methylphenol suggests it would readily associate with lipid membranes, potentially protecting them from lipid peroxidation. Further research is warranted to explore its efficacy and safety in biological models.

Safety and Handling

According to available safety data sheets, 2-dodecyl-4-methylphenol should be handled with care in a laboratory setting.

  • Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment, including gloves and safety glasses.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. It should be kept away from incompatible materials such as strong oxidizing agents.[1]

  • Fire Fighting: Use dry chemical, foam, water spray, or carbon dioxide for extinction. Hazardous combustion products include carbon oxides.[1]

Analytical Methods

The characterization and quantification of 2-dodecyl-4-methylphenol can be performed using standard analytical techniques for phenolic compounds.

  • Gas Chromatography (GC): Given its volatility, GC coupled with a flame ionization detector (FID) or mass spectrometer (MS) is a suitable method for its analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be employed for its quantification, particularly for samples in a liquid matrix.[8][9]

  • Spectroscopy:

    • FT-IR: The infrared spectrum would show a characteristic broad peak for the O-H stretch of the hydroxyl group and peaks corresponding to C-H stretches of the alkyl groups and C=C stretches of the aromatic ring.

    • NMR: ¹H and ¹³C NMR spectroscopy would confirm the structure by showing characteristic signals for the aromatic protons, the methyl group, the long dodecyl chain, and the phenolic hydroxyl proton.

Conclusion

2-Dodecyl-4-methylphenol (CAS 25912-91-8) is a sterically hindered phenol with potential applications as an antioxidant and a synthetic intermediate. While there is a notable challenge in obtaining consistently accurate data from commercial suppliers, this guide has synthesized the available reliable information to provide a solid foundation for researchers. Its synthesis via Friedel-Crafts alkylation is a well-established method for this class of compounds. The key to its functionality lies in the sterically hindered hydroxyl group, which imparts its antioxidant properties. Future research could further elucidate its specific applications, particularly in the realm of material science and potentially as a cytoprotective agent in biological systems. It is imperative for researchers to verify the identity and purity of this compound from any commercial source due to the prevalent data discrepancies.

References

  • Alfa Chemistry. (n.d.). 4-N-Dodecyl-O-cresol. Retrieved from a reliable chemical supplier source.
  • ChemicalBook. (n.d.). 4-N-DODECYL-O-CRESOL. Retrieved from a reliable chemical supplier source.
  • TCI America. (2018). Safety Data Sheet: 2-Dodecyl-p-cresol. Retrieved from a reliable chemical supplier source.
  • BenchChem. (2025). Synthesis of 2-Iodo-4-methylphenol.
  • MDPI. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Retrieved from [Link]

  • PubMed. (n.d.). [New promising antioxidants based on 2,6-dimethylphenol].
  • PrepChem. (n.d.). Synthesis of 2-Dodecylphenol. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles.
  • NIH. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy.
  • ResearchGate. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds.
  • BenchChem. (n.d.). Synthesis routes of 2-Dodecylphenol.
  • EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from an environmental protection agency source.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples.
  • PMC - NIH. (n.d.). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS.
  • cresol suppliers USA. (n.d.).
  • MDPI. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • ScienceDirect. (n.d.). Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol.
  • PMC - NIH. (n.d.). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.
  • NIH. (n.d.). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Retrieved from [Link]

  • MDPI. (n.d.). Use of Encapsulated Polyphenolic Compounds in Health Promotion and Disease Prevention: Challenges and Opportunities. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-dodecylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-4-methylphenol. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples.

Sources

Introduction: The Versatility and Importance of Alkylated Cresols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Alkylated Cresols

For Researchers, Scientists, and Drug Development Professionals

Alkylated cresols are a class of phenolic compounds that serve as critical building blocks and intermediates in a vast array of industrial and pharmaceutical applications. Derived from the methylation of phenol, the three primary cresol isomers (ortho-, meta-, and para-cresol) are themselves starting points for further functionalization through alkylation. This subsequent addition of alkyl groups to the cresol backbone dramatically modifies their physicochemical properties, leading to a diverse family of molecules.

These compounds are indispensable in the synthesis of antioxidants, such as butylated hydroxytoluene (BHT), which is derived from p-cresol and is a vital food preservative.[1] They are also precursors to plastics, resins, dyes, pesticides, and herbicides.[2][3] In the pharmaceutical sector, the cresol scaffold is present in numerous drugs, including antiseptics like amylmetacresol and carvacrol, and various cardiovascular and neurological agents.[2][4] Given their widespread importance, a thorough understanding of their synthesis and rigorous characterization is paramount for professionals in chemical research and drug development. This guide provides a detailed exploration of the primary synthetic routes and analytical validation techniques for alkylated cresols.

Part 1: Core Synthetic Strategies for Cresol Alkylation

The introduction of an alkyl group onto the aromatic ring of cresol is an electrophilic aromatic substitution reaction. The choice of synthetic methodology is dictated by the desired isomer, the nature of the alkylating agent, and considerations regarding catalyst handling, cost, and environmental impact.

Friedel-Crafts Alkylation: The Classical Approach

The Friedel-Crafts alkylation, first reported in 1877, remains a cornerstone of C-C bond formation on aromatic rings.[5] The reaction typically involves an alkyl halide as the alkylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6]

Mechanism and Rationale: The Lewis acid catalyst is crucial as it interacts with the alkyl halide to generate a highly electrophilic carbocation (or a carbocation-like complex for primary halides).[6][7] This carbocation is then attacked by the electron-rich aromatic ring of the cresol. The hydroxyl and methyl groups of cresol are ortho-, para-directing activators, meaning the incoming alkyl group will preferentially add to the positions ortho or para to the hydroxyl group. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst.[6]

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation R_X R-X (Alkyl Halide) Carbocation R⁺ (Carbocation) R_X->Carbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Complex [X-AlCl₃]⁻ Cresol Cresol Ring Carbocation->Cresol Intermediate Arenium Ion Intermediate Cresol->Intermediate + R⁺ AlkylatedCresol Alkylated Cresol Intermediate->AlkylatedCresol - H⁺ Hplus H⁺ Hplus->AlCl3 Regenerates AlCl₃ + HX

Caption: Friedel-Crafts Alkylation Mechanism.

Limitations and Considerations:

  • Polyalkylation: The product, an alkylated cresol, is often more reactive than the starting material because alkyl groups activate the ring. This can lead to the addition of multiple alkyl groups, reducing the yield of the desired mono-alkylated product.[7][8]

  • Carbocation Rearrangements: If the alkylating agent can form a more stable carbocation via a hydride or alkyl shift, this rearrangement will occur before substitution.[7][9] For example, using 1-chloropropane may result in an isopropyl group (from the more stable secondary carbocation) being added to the ring instead of a propyl group.

  • Catalyst Deactivation: The phenolic hydroxyl group can coordinate with the Lewis acid, potentially deactivating it. Therefore, stoichiometric amounts of the catalyst are often required.

Zeolite-Catalyzed Alkylation: A Modern, Shape-Selective Alternative

Zeolites are crystalline microporous aluminosilicates with a well-defined pore structure and strong Brønsted and/or Lewis acid sites.[10] These properties make them highly effective and shape-selective catalysts for the alkylation of cresols, offering significant advantages over traditional Lewis acids.

Mechanism and Causality: The alkylation reaction occurs within the pores of the zeolite. The acidic sites within the zeolite protonate the alkylating agent (e.g., an alcohol or alkene) to generate the electrophilic carbocation. The key advantage lies in "shape selectivity." The size and geometry of the zeolite channels can control which isomers are formed. For instance, zeolites like H-MCM-22 have narrow channels that favor the formation of the slimmest isomer, p-cresol, over the bulkier o-cresol through "product shape selectivity".[11][12] This is a significant benefit as separating cresol isomers can be challenging.

Advantages of Zeolite Catalysts:

  • High Selectivity: Zeolites can be chosen or modified to selectively produce a desired isomer, such as p-cresol or thymol (from propylation of m-cresol).[11][12][13]

  • Environmental Benefits: Zeolites are solid, reusable catalysts, which simplifies product purification and reduces corrosive and hazardous waste associated with Lewis acids.[13]

  • Milder Conditions: Reactions can often be carried out under milder temperature and pressure conditions.[11]

Commonly used zeolites for cresol alkylation include H-ZSM-5, H-Beta, H-MCM-22, and H-USY.[11][14] The choice of zeolite depends on the specific transformation, with factors like Si/Al ratio, pore size, and acid site density influencing both activity and selectivity.[14]

Part 2: Comprehensive Characterization of Alkylated Cresols

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric distribution of the synthesized products. A multi-technique approach is typically employed.

Chromatographic Separation Techniques

Chromatography is the primary method for separating complex mixtures of cresol isomers and alkylated derivatives.

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is the workhorse technique for analyzing volatile cresol derivatives.[15] While o-cresol is generally well-separated, m- and p-cresol often co-elute on standard GC columns.[16]

    • Self-Validating Strategy: To overcome co-elution, derivatization of the phenolic hydroxyl group into a trimethylsilyl (TMS) ether is a common and effective strategy. Silylation increases the volatility of the compounds and alters their interaction with the stationary phase, often enabling the complete separation of all three isomers.[16]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a valuable alternative, particularly for analyzing raw reaction mixtures that may contain non-volatile components.[17] It can also be used when GC separation proves difficult, sometimes employing mobile phase additives like cyclodextrins to improve resolution.

Spectroscopic Identification Techniques

Spectroscopy provides unambiguous structural information about the synthesized molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

    • ¹H NMR: Provides information on the number and connectivity of protons. Key signals include the phenolic -OH proton (a broad singlet, typically δ 4.5-6.0 ppm), aromatic protons (δ 6.5-7.5 ppm), and aliphatic protons from the methyl and other alkyl groups (e.g., cresol -CH₃ at δ 2.2-2.4 ppm).[18][19] The splitting patterns (multiplicity) of the aromatic protons are highly diagnostic of the substitution pattern.

    • ¹³C NMR: Shows all unique carbon environments. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the substituents, allowing for clear differentiation between isomers.[18]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cresol Isomers in CDCl₃

Isomer Key ¹H NMR Signals[18] Key ¹³C NMR Signals[18]
o-Cresol ~2.28 (s, 3H, CH₃), ~4.89 (s, 1H, OH), 6.79-7.16 (m, 4H, Ar-H) ~15.7 (CH₃), ~114.9 (C-Ar), ~120.8 (C-Ar), ~127.2 (C-Ar), ~131.1 (C-Ar), ~153.8 (C-OH)
m-Cresol ~2.38 (s, 3H, CH₃), ~6.50 (s, 1H, OH), 6.77-7.21 (m, 4H, Ar-H) ~21.4 (CH₃), ~112.6 (C-Ar), ~116.3 (C-Ar), ~121.9 (C-Ar), ~129.6 (C-Ar), ~140.0 (C-Ar-CH₃), ~155.3 (C-OH)
p-Cresol ~2.31 (s, 3H, CH₃), ~5.70 (s, 1H, OH), ~6.78 (d, 2H, Ar-H), ~7.07 (d, 2H, Ar-H) ~20.5 (CH₃), ~115.2 (C-Ar), ~130.1 (C-Ar), ~130.2 (C-Ar-CH₃), ~153.1 (C-OH)

(Note: Actual shifts can vary based on solvent and concentration.)

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. For alkylated cresols, characteristic absorption bands include:

    • A broad O-H stretch from the phenolic hydroxyl group (~3200-3600 cm⁻¹).[20]

    • Aromatic C-H stretches (just above 3000 cm⁻¹).

    • Aliphatic C-H stretches from the alkyl groups (just below 3000 cm⁻¹).

    • Aromatic C=C ring stretching vibrations (~1500-1600 cm⁻¹).

    • A strong C-O stretch (~1200-1260 cm⁻¹).

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), MS provides the molecular weight of the compound from the molecular ion peak (M⁺). The fragmentation pattern offers further structural clues. For cresols, a prominent fragment often corresponds to the loss of a methyl group or other parts of the alkyl substituent, and the base peak is frequently the molecular ion itself.[21][22]

Part 3: Experimental Protocols and Workflow

Protocol: Synthesis of 2-tert-butyl-4-methylphenol (from p-cresol)

This protocol describes a representative Friedel-Crafts alkylation using tert-butyl alcohol as the alkylating agent and a strong acid catalyst.

Materials:

  • p-Cresol

  • tert-Butyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or an acidic ionic liquid[23]

  • Toluene or other suitable solvent

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-cresol (1.0 eq) in toluene.

  • Catalyst Addition: Slowly add the catalyst (e.g., concentrated H₂SO₄, ~0.2 eq) to the stirring solution at room temperature.

  • Alkylation: Add tert-butyl alcohol (1.1 eq) dropwise to the mixture. The reaction is often exothermic.

  • Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The rationale for monitoring is to ensure the starting material is consumed without significant formation of side products.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction & Drying: Wash with brine, then separate the organic layer. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product can be purified by vacuum distillation or column chromatography to yield the pure 2-tert-butyl-4-methylphenol.

General Experimental Workflow

The synthesis and characterization of alkylated cresols follow a systematic, self-validating workflow.

G cluster_char Characterization & Validation Start Reactants & Catalyst (e.g., Cresol, Alkylating Agent) Synthesis Synthesis (e.g., Friedel-Crafts or Zeolite-Catalyzed Alkylation) Start->Synthesis Workup Reaction Workup (Neutralization, Extraction) Synthesis->Workup Crude Product Purification Purification (Distillation or Chromatography) Workup->Purification PureProduct Isolated Product Purification->PureProduct GCMS GC-MS Analysis (Purity & Isomer Ratio) PureProduct->GCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) PureProduct->NMR FTIR FT-IR Spectroscopy (Functional Groups) PureProduct->FTIR

Caption: General workflow for synthesis and characterization.

References

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Cresols. In NCBI Bookshelf. Retrieved from [Link]

  • Barthomeuf, D. (n.d.). Alkylation of Phenol and m-Cresol Over Zeolites. ResearchGate. Retrieved from [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2018). Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. ResearchGate. Retrieved from [Link]

  • Barthomeuf, D. (n.d.). Alkylation of Phenol and m-Cresol Over Zeolites | Request PDF. ResearchGate. Retrieved from [Link]

  • (2020, January 19). Cresol determination made possible by silylation. Wiley Analytical Science. Retrieved from [Link]

  • (n.d.). Separation and Determination of Cresol Isomers (Ortho, Meta, Para). Scribd. Retrieved from [Link]

  • (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). INCHEM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Production, Import/Export, Use, and Disposal - Toxicological Profile for Cresols. In NCBI Bookshelf. Retrieved from [Link]

  • Sad, M. E., et al. (n.d.). Synthesis of cresols by alkylation of phenol with methanol on solid acids. ResearchGate. Retrieved from [Link]

  • (n.d.). Cresol. Wikipedia. Retrieved from [Link]

  • (n.d.). FTIR analysis. Spectrum of p-cresol transformation. ResearchGate. Retrieved from [Link]

  • (2020, August 24). Friedel–Crafts reaction. L.S.College, Muzaffarpur. Retrieved from [Link]

  • (n.d.). Cresol. Britannica. Retrieved from [Link]

  • Sad, M. E., et al. (n.d.). Selective synthesis of p-cresol by methylation of phenol | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Retrieved from [Link]

  • Climent, M. J., et al. (n.d.). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. ResearchGate. Retrieved from [Link]

  • (n.d.). O-Cresol: Properties, Reactions, Production And Uses. Chemcess. Retrieved from [Link]

  • Xie, D. H. (2022, August 19). Selective Catalytic Synthesis Of P-cresol By Alkylation Of Phenol With Methanol Over Modified Zeolites. Globe Thesis. Retrieved from [Link]

  • Zhang, J., et al. (2016). The Alkylation of Phenol with Methanol: The Influence of Acid-Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. PubMed. Retrieved from [Link]

  • Liu, C., et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. Retrieved from [Link]

  • (2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. Retrieved from [Link]

  • (2015). Method for producing cresol from phenol and methanol via gas phase alkylation. Google Patents.
  • (n.d.). Phenol. Wikipedia. Retrieved from [Link]

  • (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the... ResearchGate. Retrieved from [Link]

  • (n.d.). Friedel-Crafts Alkylation. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). FTIR spectra of p-cresol: characteristic peaks and molecular vibrations. ResearchGate. Retrieved from [Link]

  • (n.d.). o-Cresol - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link]

  • (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). ¹H NMR of p‐cresol with different reagents... ResearchGate. Retrieved from [Link]

  • (n.d.). o-Cresol. BMRB entry bmse000433. Retrieved from [Link]

  • (n.d.). (a) ¹H NMR spectrum of p-cresyl phenyl acetate... ResearchGate. Retrieved from [Link]

  • (n.d.). Mass spectrum of m-cresol-TBDMS (M ¼ 222 g mol À1 ). ResearchGate. Retrieved from [Link]

  • (n.d.). Electronic Supplementary Material. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Physical and chemical properties of oxyalkylated cresols. ResearchGate. Retrieved from [Link]

  • (n.d.). o-cresol. MassBank. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Dodecyl-p-cresol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Dodecyl-p-cresol, a long-chain alkylphenol, is a critical antioxidant and stabilizer in various industries, including pharmaceuticals, lubricants, and polymers.[1] Its efficacy in non-aqueous formulations is intrinsically linked to its solubility profile. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents. We delve into the molecular characteristics that dictate its solvent preferences, explore the theoretical underpinnings of solubility, and present a robust, validated experimental protocol for its quantitative determination. This document is designed to equip researchers and formulation scientists with the foundational knowledge and practical methodologies required to effectively solubilize and deploy this compound in their work.

Unveiling this compound: A Molecule of Dichotomy

This compound (CAS No: 29665-59-6), also known as 4-Dodecyl-2-methylphenol, is an alkylated phenolic compound with a distinct molecular architecture that defines its chemical behavior.

  • Chemical Identity:

    • Molecular Formula: C₁₉H₃₂O[1][2]

    • Molecular Weight: 276.46 g/mol [1][2]

    • Structure: It consists of a polar phenolic head (the cresol group) and a long, non-polar C12 alkyl tail (the dodecyl group). This structural dichotomy is the primary determinant of its solubility characteristics.

  • Physicochemical Properties:

    • Appearance: Typically a white or colorless to light yellow powder, which may also present as a lump or clear liquid.

    • Melting Point: Approximately 46.0-49.0°C.[1]

This molecule's utility as an antioxidant stems from the hydroxyl (-OH) group on the phenol ring, which readily scavenges free radicals. However, the extensive dodecyl chain imparts significant hydrophobicity (lipophilicity), rendering it poorly soluble in water but highly soluble in various organic media.[1] This makes it an ideal candidate for protecting oils, lipids, and other non-polar active pharmaceutical ingredients (APIs) from oxidative degradation.

The Science of Solvation: Theoretical Framework

The solubility of a compound is governed by the intermolecular forces between the solute (this compound) and the solvent. The age-old chemical maxim, "like dissolves like," serves as the guiding principle.[3][4]

  • The Dominance of the Alkyl Tail: While the phenolic group can participate in hydrogen bonding, its influence is significantly outweighed by the large, non-polar dodecyl chain. This chain interacts favorably with non-polar solvents through van der Waals forces. Consequently, this compound is most effectively solvated by solvents that are themselves non-polar or of low polarity.

  • Key Factors Influencing Solubility:

    • Solvent Polarity: The primary factor. We can predict a solubility hierarchy: Non-polar solvents (e.g., hexane, toluene) > Polar aprotic solvents (e.g., acetone, ethyl acetate) > Polar protic solvents (e.g., ethanol, methanol). The strong intermolecular hydrogen bonding in polar protic solvents makes it energetically unfavorable for them to create a cavity to accommodate the large, non-polar dodecyl tail.

    • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4][5] This is because the added thermal energy helps overcome the crystal lattice energy of the solid solute and disrupts solvent-solvent interactions, facilitating solvation.[4]

    • Molecular Size: Larger molecules can sometimes be more difficult to solvate, as it requires the organization of more solvent molecules to create a suitable cavity.[4] The long dodecyl chain is a defining feature that necessitates a compatible solvent structure.

Predicted Solubility Profile of this compound

Solvent Solvent Type Predicted Solubility Rationale for Prediction
Heptane / HexaneNon-polar AliphaticVery HighThe non-polar nature of the solvent aligns perfectly with the long dodecyl tail of the solute, maximizing van der Waals interactions.
TolueneNon-polar AromaticVery HighSimilar to aliphatic solvents, with the aromatic ring offering additional favorable pi-stacking interactions with the phenol ring.
Diethyl EtherSlightly PolarHighThe ether's hydrocarbon chains interact well with the dodecyl tail, while the polar oxygen offers minimal disruption.
AcetonePolar AproticModerateThe polarity of the ketone group reduces compatibility with the non-polar tail, but it is still an effective solvent for many organic compounds.
Ethyl AcetatePolar AproticModerateOffers a balance of polar (ester) and non-polar (ethyl and acetyl) regions, making it a versatile but likely not optimal solvent.
EthanolPolar ProticLow to ModerateThe solvent's strong hydrogen-bonding network is disrupted by the non-polar tail, leading to lower solubility compared to aprotic solvents.
MethanolPolar ProticLowMore polar than ethanol with a stronger hydrogen-bonding network, making it a poorer solvent for this lipophilic compound.
WaterPolar ProticInsolubleThe extreme polarity and hydrogen bonding of water make it energetically impossible to solvate the hydrophobic dodecyl chain.

A Validated Protocol for Determining Thermodynamic Solubility

To generate reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[6] It measures the true equilibrium solubility, which is essential for developing stable, long-term formulations. This protocol is designed to be self-validating, ensuring the trustworthiness of the results.

Methodology: Isothermal Shake-Flask Equilibrium Solubility Determination followed by HPLC-UV Analysis.

Rationale for Method Selection:

  • Thermodynamic vs. Kinetic: We select the shake-flask method to determine thermodynamic solubility, representing the stable equilibrium state of a saturated solution. This is far more relevant for formulation stability than high-throughput kinetic methods, which measure the point of precipitation from a supersaturated state.[6][7]

  • Choice of Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is chosen for its specificity, accuracy, and ability to separate the analyte from any potential impurities.[8][9] The phenolic ring in this compound provides a suitable chromophore for UV detection.

Step-by-Step Experimental Protocol
  • Preparation of Materials:

    • Prepare a series of vials with known volumes of the selected organic solvents.

    • Accurately weigh this compound.

    • Prepare a stock solution of this compound in a highly compatible solvent (e.g., acetonitrile or methanol) for HPLC calibration.

  • Saturation and Equilibration:

    • Add an excess amount of solid this compound to each vial containing the test solvent. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 72 hours). See validation step below.

  • Phase Separation (Critical Step):

    • Remove the vials from the shaker. Allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. This step removes all undissolved microparticulates. Discard the first few drops to saturate the filter membrane.

  • Sample Dilution and Analysis:

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample via a validated HPLC-UV method.

  • Quantification and Calculation:

    • Prepare a calibration curve by injecting known concentrations of the this compound stock solution.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in units such as mg/mL or g/100mL.

Self-Validating System Checks
  • Confirmation of Equilibrium: To ensure true equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). The concentrations should plateau, indicating that the solution is saturated and stable.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vials. Analyze its melting point or use a technique like Differential Scanning Calorimetry (DSC) to confirm that the solid has not transformed into a different polymorph or a solvate, which would alter the solubility measurement.

  • HPLC Method Validation: The HPLC method itself should be validated for linearity, accuracy, and precision according to standard laboratory practices.

Visualizing Key Workflows and Relationships

Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding for the researcher.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep_solvent Select & Dispense Target Solvent add_solute Add Solute to Solvent prep_solvent->add_solute prep_solute Weigh Excess This compound prep_solute->add_solute agitate Agitate at Constant Temp (e.g., 72h) add_solute->agitate validate_eq Validation: Sample at 24h, 48h, 72h to Confirm Plateau agitate->validate_eq settle Settle Undissolved Solid agitate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Dilute Sample into Mobile Phase filter->dilute hplc Analyze via HPLC-UV dilute->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Molecular Feature and Solvent Polarity Relationship.

Conclusion and Formulation Insights

The solubility of this compound is overwhelmingly dictated by its long, non-polar alkyl chain. This makes it highly compatible with lipophilic and non-polar organic solvents. For formulation scientists, this means:

  • Optimal Solvents: For creating high-concentration stock solutions or formulations, non-polar solvents like toluene, heptane, or cyclohexane are the primary candidates.

  • Co-Solvent Systems: In more complex systems requiring some degree of polarity, a co-solvent approach may be necessary. One might start with the API dissolved in a minimal amount of a highly compatible non-polar solvent before introducing a more polar co-solvent.

  • Temperature as a Tool: For systems where solubility is marginal, increasing the temperature during formulation can significantly enhance the dissolution rate and final concentration, though stability upon cooling must be carefully assessed to avoid precipitation.

By understanding these fundamental principles and employing robust experimental methods, researchers can confidently and effectively incorporate this compound into a wide array of formulations, harnessing its potent antioxidant capabilities to ensure product stability and longevity.

References

  • MySkinRecipes. This compound. [Link]

  • ChemBK. BENZOTRIAZOLYL DODECYL p-CRESOL. [Link]

  • precisionFDA. BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR). [Link]

  • Request PDF. Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review. [Link]

  • Pharmapproach. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Quzhou Ebright Chemicals Co.,Ltd. Benzotriazolyl Dodecyl p-Cresol. [Link]

  • Slideshare. solubility experimental methods.pptx. [Link]

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • Natural Micron Pharm Tech. Benzotriazolyl Dodecyl P-Cresol. [Link]

  • ResearchGate. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [Link]

  • PubMed. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [Link]

  • Wikipedia. Alkylphenol. [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability of 2-Dodecyl-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Thermal Stability

In the landscape of pharmaceutical development and advanced material science, the selection of appropriate stabilizing agents is paramount. 2-Dodecyl-p-cresol, a phenolic antioxidant, finds application in preventing oxidative degradation in various organic materials. Its efficacy, however, is intrinsically linked to its thermal stability. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the thermal stability of this compound, delving into its decomposition profile and the mechanistic pathways of its degradation. As a Senior Application Scientist, the insights presented herein are grounded in established analytical principles and field-proven methodologies, ensuring a self-validating and authoritative resource.

Introduction to this compound: A Molecular Overview

This compound, also known as 4-dodecyl-2-methylphenol, is an organic compound characterized by a phenol ring substituted with a methyl group and a long dodecyl alkyl chain.[1] This structure imparts both hydrophilic (phenolic hydroxyl group) and lipophilic (dodecyl chain) properties, making it an effective antioxidant in a variety of non-polar and polar systems. Its primary function is to inhibit autoxidation by scavenging free radicals, thereby preventing the degradation of materials such as polymers, lubricants, and active pharmaceutical ingredients (APIs). The phenolic hydroxyl group is the active site, readily donating a hydrogen atom to terminate radical chain reactions.

Chemical Structure:

Caption: Molecular structure of this compound.

Assessing Thermal Stability: Key Analytical Techniques

The thermal stability of this compound is evaluated using a suite of thermoanalytical techniques that provide quantitative data on its decomposition and phase behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA reveals the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis.

Experimental Protocol: TGA of this compound

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min) to simulate inert or oxidative conditions, respectively.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

    • Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which represents the point of fastest weight loss.

Expected TGA Profile:

Based on data for similar phenolic antioxidants like butylated hydroxytoluene (BHT), this compound is expected to exhibit a single-step decomposition. The decomposition for BHT occurs in the range of 100-200°C.[2] The long dodecyl chain in this compound may influence this decomposition range.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] DSC is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on oxidative stability.

Experimental Protocol: DSC of this compound

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program (for melting point determination):

    • Equilibrate at a temperature below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

  • Temperature Program (for Oxidative Induction Time - OIT):

    • Heat the sample to a specific isothermal temperature under a nitrogen atmosphere.

    • Once the temperature is stable, switch the purge gas to oxygen or air.

    • Hold at the isothermal temperature and record the time until the onset of the exothermic oxidation peak.

  • Data Analysis:

    • Identify endothermic peaks (melting) and exothermic peaks (crystallization, oxidation).

    • Determine the melting point (Tm) as the peak temperature of the endotherm.

    • Determine the Oxidative Induction Time (OIT) as the time from the introduction of the oxidizing atmosphere to the onset of the exothermic oxidation peak.

Expected DSC Profile:

This compound is a solid at room temperature and is expected to show a distinct endothermic peak corresponding to its melting point. For the structurally similar butylated hydroxytoluene (BHT), the DSC curve shows an endothermic peak at its melting point.[4]

Mechanistic Insights into Thermal Degradation

The thermal degradation of this compound can proceed through different pathways depending on the atmosphere (inert or oxidative).

Pyrolytic Degradation (Inert Atmosphere)

Under inert conditions (e.g., nitrogen), the thermal degradation of this compound is primarily driven by pyrolysis. The high temperatures provide sufficient energy to break the chemical bonds in the molecule.

Proposed Pyrolytic Degradation Pathway:

The degradation is likely initiated by the cleavage of the weakest bonds in the molecule. The C-C bond between the aromatic ring and the dodecyl chain, and the C-C bonds within the alkyl chain are susceptible to homolytic cleavage.

Pyrolytic_Degradation A This compound B Initial Homolytic Cleavage (High Temperature) A->B Heat C p-Cresol Radical + Dodecyl Radical B->C D Further Fragmentation of Dodecyl Radical C->D β-scission H p-Cresol C->H E Smaller Alkyl Radicals D->E F Recombination and Disproportionation E->F G Volatile Hydrocarbons (e.g., alkanes, alkenes) F->G I Further Decomposition of p-Cresol H->I Heat J Phenol, Toluene, Benzene, CO, CO2 I->J

Caption: Proposed pyrolytic degradation pathway of this compound.

The primary degradation products are expected to be p-cresol and a dodecyl radical. The highly reactive dodecyl radical can undergo further fragmentation (β-scission) to form smaller, more volatile hydrocarbons. p-Cresol itself can further decompose at higher temperatures to yield phenol, toluene, benzene, and gaseous products like carbon monoxide and methane.[5]

Oxidative Degradation (Presence of Oxygen)

In the presence of oxygen, the degradation of this compound is a more complex process involving oxidation reactions. The antioxidant itself is consumed as it scavenges free radicals.

Proposed Oxidative Degradation Pathway:

The process is initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group by a radical species, forming a resonance-stabilized phenoxy radical.

Oxidative_Degradation A This compound + R• B Phenoxy Radical + RH A->B H Abstraction G Oxidation of Dodecyl Chain A->G O2, Heat C Reaction with Oxygen B->C O2 D Peroxy Radicals C->D E Further Reactions D->E F Quinones, Aldehydes, Carboxylic Acids E->F H Hydroperoxides G->H I Decomposition H->I J Alcohols, Ketones, Carboxylic Acids I->J

Caption: Proposed oxidative degradation pathway of this compound.

This phenoxy radical can then participate in a series of reactions, including coupling and further oxidation, leading to the formation of quinone-type structures and other oxygenated derivatives. The dodecyl chain is also susceptible to oxidation, which can lead to the formation of hydroperoxides, alcohols, ketones, and eventually carboxylic acids upon chain cleavage.

Identification of Degradation Products: The Role of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To definitively identify the thermal degradation products of this compound, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice.[2][6] This powerful hyphenated technique involves the controlled thermal decomposition of the sample in the pyrolyzer, followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry.

Experimental Workflow: Py-GC-MS of this compound

Py_GC_MS_Workflow cluster_0 Pyrolysis cluster_1 Gas Chromatography cluster_2 Mass Spectrometry A Sample Introduction (this compound) B Controlled Heating (Pyrolyzer) A->B C Thermal Fragmentation B->C D Injection of Fragments C->D E Separation in GC Column D->E F Ionization of Separated Fragments E->F G Mass Analysis F->G H Detection G->H I Data Analysis (Identification of Degradation Products) H->I

Caption: Experimental workflow for Py-GC-MS analysis.

By analyzing the mass spectra of the separated components and comparing them to spectral libraries, a detailed profile of the degradation products can be obtained, providing crucial evidence to support the proposed degradation mechanisms.

Quantitative Data Summary

ParameterTechniqueExpected Value/RangeSignificance
Melting Point (Tm) DSC~50-70 °CIndicates the transition from solid to liquid state.
Onset of Decomposition (Tonset) TGA~120-220 °CMarks the temperature at which significant degradation begins.
Peak Decomposition Temp. (Tpeak) TGA (DTG)~150-250 °CThe temperature of the maximum rate of weight loss.
Oxidative Induction Time (OIT) DSCVaries with temperatureA measure of the material's resistance to oxidative degradation.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of this compound. The primary analytical techniques, TGA and DSC, offer quantitative measures of its decomposition and oxidative stability, while Py-GC-MS provides the means to elucidate the complex degradation pathways. While the long dodecyl chain is expected to influence the thermal properties compared to smaller alkylated phenols, the fundamental mechanisms of pyrolytic and oxidative degradation are likely to be similar.

For drug development professionals and material scientists, a thorough understanding of the thermal stability of this compound is crucial for predicting its performance as an antioxidant in various formulations and under different processing and storage conditions. Future research should focus on generating specific experimental TGA, DSC, and Py-GC-MS data for this compound to validate the proposed degradation mechanisms and provide a more precise quantitative understanding of its thermal behavior.

References

  • ResearchGate. (n.d.). TGA/DTG thermograms of control and treated samples of butylated hydroxytoluene. Retrieved from [Link]

  • Gong, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Journal of Thermal Analysis and Calorimetry.
  • ResearchGate. (n.d.). TG and DSC curves of the BHT antioxidant. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

  • SciSpace. (n.d.). On the thermal decomposition of cresols. Retrieved from [Link]

  • PubChem. (n.d.). Cresol. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-dodecyl-2-methylphenol (C19H32O). Retrieved from [Link]

  • AIDIC. (n.d.). Curing and Decomposition Behaviour of Cresol Novolac Based Vinyl Ester Resin. Retrieved from [Link]

  • MDPI. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. Foods.
  • ResearchGate. (n.d.). Chemicals released during pyrolysis of PKS using Py-GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms and thermogravimetric curves of MXD, 90% soya phosphatidylcholine (PL90G), mannitol (MNT), and MXD-OAVs. TGA. Retrieved from [Link]

  • PubMed. (2003). Use of DSC to detect the heterogeneity of hydrothermal stability in the polyphenol-treated collagen matrix. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). DSC scans at a heating rate of 10 °C/min for resorcinol/HMMM resins... Retrieved from [Link]

  • ResearchGate. (n.d.). Development of the Thermal Decomposition Mechanism of Polyether Polyurethane Foam Using Both Condensed and Gas-Phase Release Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Stability Measurement of High-Stability Oils by Pressure Differential Scanning Calorimeter (PDSC). Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodo-2-methylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of DSC curve of dodecyl methacrylate polymerization by two-peak deconvolution method. Retrieved from [Link]

  • MDPI. (2020). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters.
  • ResearchGate. (n.d.). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Physicochemical Characterization and Oxidative Stability of Microencapsulated Crude Palm Oil by Spray Drying. Retrieved from [Link]

  • PubMed Central. (2024). Oxidative Stability of Fish Oil-Loaded Nanocapsules Produced by Electrospraying Using Kafirin or Zein Proteins as Wall Materials.
  • PubChem. (n.d.). 4-(Hydroxymethyl)-2-methylphenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Dodecyl-p-cresol: Molecular Structure and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-dodecyl-p-cresol, a long-chain alkylphenol, detailing its molecular structure, physicochemical properties, and reactivity. This document is intended to serve as a technical resource for professionals in research and development.

Introduction: Situating this compound in the Chemical Landscape

This compound, also known as 2-lauryl-p-cresol, is an organic compound belonging to the alkylphenol family. These compounds are characterized by a phenol ring substituted with one or more alkyl groups. Specifically, this compound features a hydroxyl group (-OH) and a methyl group (-CH₃) attached to a benzene ring, with a dodecyl group (-C₁₂H₂₅) at the ortho position relative to the hydroxyl group. Its molecular formula is C₁₉H₃₂O.[1][2]

Alkylphenols, in general, are produced by the alkylation of phenols with alkenes.[3] These compounds have a wide range of industrial applications, including as precursors for detergents, additives in fuels and lubricants, and as antioxidants in polymers and rubber products.[3][4] The presence of both a hydrophobic dodecyl chain and a polar phenolic ring gives this compound surfactant-like properties.

It is crucial to distinguish this compound from a similarly named but structurally more complex compound, Benzotriazolyl Dodecyl p-Cresol. The latter is a well-known UV absorber and photostabilizer used in the cosmetics industry, and it contains a benzotriazole moiety. This guide focuses exclusively on this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its chemical behavior. The key structural features include the phenolic hydroxyl group, the methyl group in the para position, and the long dodecyl chain in the ortho position.

Key Physicochemical Data
PropertyValueSource
CAS Number 25912-91-8[1][2]
Molecular Formula C₁₉H₃₂O[1][2]
Molecular Weight 276.46 g/mol [1][2]
Alternate Names 2-Lauryl-p-cresol[1][2]

The long dodecyl chain imparts significant hydrophobicity to the molecule, making it poorly soluble in water but soluble in nonpolar organic solvents. The phenolic hydroxyl group is a key functional group that is responsible for its antioxidant activity and allows for further chemical modifications.

Spectroscopic Characterization
  • ¹H NMR: One would expect to see characteristic aromatic protons on the benzene ring, a singlet for the methyl group, a broad singlet for the phenolic hydroxyl proton, and a series of signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the dodecyl chain.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the dodecyl chain.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Other significant peaks would include C-H stretching vibrations of the alkyl chains and aromatic C=C stretching bands.

Synthesis of this compound

The industrial synthesis of long-chain alkylphenols like this compound is typically achieved through the Friedel-Crafts alkylation of p-cresol with a C₁₂ alkene, such as 1-dodecene. This reaction is generally catalyzed by a strong acid.

Reaction Scheme:

Experimental Workflow for Synthesis:

The following is a generalized laboratory-scale protocol for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_procedure Procedure cluster_workup Work-up and Purification Reactants p-Cresol + 1-Dodecene Setup Reaction Flask under Inert Atmosphere (N₂) Reactants->Setup Solvent Anhydrous Solvent (e.g., Hexane) Solvent->Setup Catalyst Acid Catalyst (e.g., Amberlyst 15) Catalyst->Setup Step1 1. Dissolve p-cresol in solvent Step2 2. Add catalyst Step1->Step2 Step3 3. Add 1-dodecene dropwise at controlled temperature Step2->Step3 Step4 4. Stir at elevated temperature Step3->Step4 Workup1 1. Filter catalyst Step4->Workup1 Workup2 2. Wash with aqueous base and brine Workup1->Workup2 Workup3 3. Dry over Na₂SO₄ Workup2->Workup3 Workup4 4. Remove solvent (Rotary Evaporation) Workup3->Workup4 Purification 5. Purify by vacuum distillation or column chromatography Workup4->Purification Antioxidant_Mechanism Phenol This compound (ArOH) Phenoxyl Stabilized Phenoxyl Radical (ArO•) Phenol->Phenoxyl H• donation Radical Peroxyl Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Radical->Hydroperoxide H• acceptance

Caption: Simplified Hydrogen Atom Transfer (HAT) antioxidant mechanism.

Electrophilic Aromatic Substitution

The electron-donating hydroxyl and alkyl groups activate the aromatic ring of this compound towards electrophilic substitution reactions. The positions ortho and para to the hydroxyl group are the most nucleophilic. However, the existing substituents will direct incoming electrophiles to the remaining available positions on the ring.

Applications

The primary industrial application of this compound is as an antioxidant and stabilizer.

  • Polymers and Plastics: It can be added to various polymers to prevent oxidative degradation during processing and throughout the product's lifespan, thereby improving thermal stability and longevity.

  • Lubricants and Industrial Oils: In lubricants, it functions as an antioxidant to prevent the formation of sludge and varnish, extending the oil's service life.

  • Rubber: It is used in the rubber industry to protect against degradation caused by heat, oxygen, and ozone.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable industrial chemical with significant utility as an antioxidant. Its molecular structure, featuring a sterically hindered phenolic hydroxyl group and a long hydrophobic alkyl chain, is key to its function. A thorough understanding of its synthesis, reactivity, and properties is essential for its effective application in various industrial formulations.

References

  • Wikipedia. (2023, October 28). Alkylphenol. Retrieved from [Link]

  • ChemSec. (n.d.). Alkylphenols. SIN List. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Use of 2-Dodecyl-p-cresol as a Lubricant Antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Antioxidants in Modern Lubricants

Lubricants are the lifeblood of machinery, meticulously engineered to reduce friction, dissipate heat, and prevent wear. However, their operational environment—characterized by high temperatures, pressure, and exposure to oxygen and metallic catalysts—makes them highly susceptible to oxidative degradation.[1] This process is a primary cause of lubricant failure, leading to increased viscosity, the formation of harmful sludge and varnish, and a drastic reduction in service life.[1][2] To counteract this, antioxidants are incorporated into lubricant formulations. These additives are crucial for extending the lubricant's useful life and ensuring the longevity and efficiency of the machinery it protects.[3]

This guide focuses on 2-Dodecyl-p-cresol , a high-performance phenolic antioxidant. As a member of the hindered phenol family, it is a primary antioxidant, or "radical scavenger," designed to intercept and neutralize the free radicals that propagate the oxidation cascade.[2][4] Its unique molecular structure, featuring a reactive hydroxyl group shielded by alkyl substituents and a long dodecyl chain for oil solubility, makes it a highly effective and widely used stabilizer in a variety of lubricant applications, from engine oils to industrial fluids.

Chemical Structure:

  • IUPAC Name: 2-dodecyl-4-methylphenol

  • CAS Number: 29665-59-6, 25912-91-8 (Isomers may be represented by different CAS numbers)[5]

  • Molecular Formula: C₁₉H₃₂O

The Scientific Rationale: Mechanism of Radical Scavenging

To appreciate the function of this compound, one must first understand the autoxidation process of hydrocarbon-based lubricants. It is a free-radical chain reaction comprising three key stages: initiation, propagation, and termination.[3][4]

  • Initiation: High temperatures, metal catalysts (like copper or iron from engine parts), and oxygen exposure trigger the formation of initial free radicals (R•) from the lubricant's hydrocarbon molecules (RH).

  • Propagation: This is a cascading cycle where the initial radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive peroxy radical then abstracts a hydrogen atom from another hydrocarbon molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), which continues the chain reaction.[3]

  • Termination: The reaction ceases when radicals combine to form stable, non-radical products. However, without intervention, significant lubricant degradation occurs long before this stage is reached.

This compound functions by intervening decisively during the propagation stage. As a hindered phenolic antioxidant, it readily donates the hydrogen atom from its hydroxyl (-OH) group to the reactive peroxy radical (ROO•).[6] This action neutralizes the peroxy radical, converting it into a more stable hydroperoxide, and in the process, the this compound is transformed into a resonance-stabilized phenoxy radical.[4] This resulting phenoxy radical is significantly less reactive due to steric hindrance from the adjacent alkyl groups and delocalization of the unpaired electron across the aromatic ring, rendering it incapable of continuing the oxidation chain.[6]

Caption: Antioxidant mechanism of this compound.

Practical Application & Performance Characteristics

The selection of an antioxidant is governed by its performance attributes and compatibility with the overall lubricant formulation. This compound is favored for several key reasons:

  • Excellent Oil Solubility: The long C12 alkyl (dodecyl) chain ensures high solubility in a wide range of lubricant base stocks, including API Group I, II, III mineral oils and various synthetic fluids like polyalphaolefins (PAOs).[7][8] This is critical for ensuring the antioxidant remains dissolved and effective throughout the lubricant.

  • High Thermal Stability: It maintains its protective function at the elevated temperatures commonly found in internal combustion engines and industrial machinery.[9]

  • Low Volatility: Its relatively high molecular weight prevents it from evaporating out of the lubricant at high temperatures, ensuring persistent protection.

  • Synergistic Potential: For comprehensive protection, this compound is often used in combination with other additives. A common strategy involves pairing it with aminic antioxidants, which function at higher temperatures, or with secondary antioxidants (peroxide decomposers like ZDDP) that break down hydroperoxides into non-radical species.[2][3] This multi-pronged approach provides a broader spectrum of protection.

Typical Applications Include:

  • Gasoline and Diesel Engine Oils

  • Turbine and Compressor Oils

  • Hydraulic Fluids

  • Industrial Gear Oils

  • Automatic Transmission Fluids

Protocols for Performance Evaluation

Validating the efficacy of this compound requires standardized, reproducible testing. The following protocols outline the essential steps for researchers to quantify its performance. A control sample, consisting of the base oil without any added antioxidant, must be run in parallel for all tests to establish a baseline.

G start Start: Select Base Oil blend Protocol 1: Blend Samples (Control & Dosed) start->blend rpvot Protocol 2: RPVOT (ASTM D2272) Measure Oxidation Stability blend->rpvot ftir Protocol 3: FTIR Analysis Monitor -OH Depletion blend->ftir ruler Protocol 4: Voltammetry (RULER) Quantify Remaining AO blend->ruler data Data Analysis & Comparison rpvot->data ftir->data ruler->data

Caption: General experimental workflow for antioxidant evaluation.

Protocol 1: Preparation of Lubricant Test Samples

Objective: To create homogenous blends of this compound in a chosen lubricant base oil for subsequent performance testing.

Materials:

  • Lubricant base oil (e.g., API Group II)[10][11]

  • This compound

  • Beakers or glass blending vessels

  • Magnetic stirrer with hot plate

  • Analytical balance

Procedure:

  • Determine Treat Rates: Decide on the concentrations of this compound to be tested. Typical treat rates for evaluation range from 0.2% to 1.0% by weight.

  • Control Sample: Prepare a control sample containing only the base oil.

  • Dosing: For each test concentration, accurately weigh the required amount of base oil into a beaker.

  • Calculate and weigh the corresponding amount of this compound and add it to the base oil.

  • Blending: Place the beaker on the magnetic stirrer hot plate. Heat the mixture to 60-70°C while stirring.

    • Causality: Gentle heating reduces the oil's viscosity, facilitating the complete dissolution of the solid or highly viscous antioxidant, ensuring a homogenous blend.

  • Homogenization: Continue stirring for 30-60 minutes or until the antioxidant is fully dissolved and the solution is clear and uniform.

  • Cooling & Storage: Allow the samples to cool to room temperature. Store in clearly labeled, sealed containers away from light until testing.

Protocol 2: Rotating Pressure Vessel Oxidation Test (RPVOT)

Standard: Based on ASTM D2272.

Objective: To determine the oxidative stability of the lubricant blends. A longer test time indicates superior resistance to oxidation.

Principle: The test measures the time required for a rapid pressure drop to occur in a sealed, pressurized vessel containing the oil sample, water, and a copper catalyst. The pressure drop signifies the consumption of oxygen as the oil oxidizes.

Procedure:

  • Apparatus Setup: Prepare the RPVOT instrument according to the manufacturer's instructions. Set the bath temperature to 150°C.

  • Sample Preparation: Place 50 g of the test oil, 5 g of distilled water, and a polished copper catalyst coil into the sample container.

    • Causality: Water and the copper coil act as catalysts, simulating the harsh conditions of moisture and metal exposure in real-world applications and accelerating the oxidation process for practical test duration.[12]

  • Sealing and Pressurization: Seal the container and charge it with pure oxygen to a pressure of 90 psi (620 kPa) at room temperature.

  • Initiation of Test: Place the sealed vessel into the preheated bath. The instrument will begin rotating the vessel to ensure thorough mixing of the reactants.

  • Monitoring: The instrument continuously monitors the pressure inside the vessel.

  • Endpoint: The test concludes when the pressure drops by 25 psi (172 kPa) from the maximum pressure observed. The time taken to reach this point is recorded as the RPVOT result in minutes.

  • Validation: Run each sample, including the control, in triplicate to ensure the results are repeatable and statistically significant.

Protocol 3: Monitoring Antioxidant Depletion via FTIR Spectroscopy

Standard: Based on ASTM D7414.

Objective: To monitor the depletion of the phenolic antioxidant over the course of an oxidation test by tracking the change in its characteristic infrared absorption peak.

Procedure:

  • Baseline Spectrum: Obtain an FTIR spectrum of the fresh, un-oxidized oil blend. This will serve as the reference (time = 0).

  • Oxidative Aging: Subject the oil blends to controlled oxidation (e.g., in an oven at 150°C with air bubbling through the sample).

  • Time-Interval Sampling: At regular intervals (e.g., every 24 hours), draw a small aliquot of oil from each aging sample.

  • Spectral Acquisition: Analyze each aliquot using an FTIR spectrometer.

  • Data Analysis:

    • Identify the characteristic absorption band for the O-H stretch of the hindered phenol, typically found around 3600-3650 cm⁻¹.

    • Measure the area of this peak for each spectrum.

    • Plot the peak area as a percentage of the initial (time = 0) peak area versus time. A decrease in peak area directly corresponds to the consumption of the this compound.[12][13]

    • Simultaneously, monitor the growth of oxidation byproducts, such as carbonyl compounds (ketones, aldehydes, etc.), in the region of 1700-1750 cm⁻¹, which will increase as the oil degrades.[13]

Data Presentation & Interpretation

Table 1: Example RPVOT Results for this compound in Group II Base Oil

Sample IDThis compound (wt%)RPVOT Result (minutes)% Improvement over Control
Control0.0150-
Test 10.2320113%
Test 20.5550267%
Test 31.0890493%

Interpretation: The data clearly demonstrates that increasing the concentration of this compound significantly enhances the oxidative stability of the base oil, as evidenced by the substantial increase in the RPVOT induction time.

Table 2: Key FTIR Spectral Regions for Monitoring

Functional GroupWavenumber (cm⁻¹)IndicationTrend During Oxidation
Phenolic O-H~3640Presence of this compoundDecreases
Carbonyl C=O~1720Oxidation ByproductsIncreases

Conclusion

This compound is a highly effective primary antioxidant that plays a critical role in preserving the integrity and extending the service life of lubricants. Its radical scavenging mechanism, coupled with excellent solubility and thermal stability, makes it an indispensable component in modern lubricant formulations. The protocols detailed in this guide provide a robust framework for researchers and formulators to evaluate and optimize the use of this compound, ensuring the development of high-quality, long-lasting lubricants. The use of standardized tests like RPVOT and analytical techniques such as FTIR allows for a comprehensive and self-validating assessment of its performance.

References

  • Waters Corporation. (n.d.). Rapid Analysis of Antioxidants in Synthetic Lubricants. Retrieved from [Link]

  • Nye Lubricants. (n.d.). All About Additives – The Role of Antioxidants. Retrieved from [Link]

  • Gao, Y., et al. (2022). Research Progress of Antioxidant Additives for Lubricating Oils. Molecules, 27(15), 4933. Retrieved from [Link]

  • Livingstone, G. (n.d.). Antioxidants In Lubricants: Essential or Excessive? TLT Magazine. Retrieved from [Link]

  • Unil Lubricants. (2020). Oxidation and degradation of a lubricant. Retrieved from [Link]

  • Lia F. et al. (2018). Oxidative Stability of Vegetal Oil-Based Lubricants. Molecules, 23(9), 2093. Retrieved from [Link]

  • Quinchia, L. A., et al. (2011). Natural and Synthetic Antioxidant Additives for Improving the Performance of New Biolubricant Formulations. Journal of Agricultural and Food Chemistry, 59(23), 12917–12924. Retrieved from [Link]

  • Learn Oil Analysis. (2023). Oxidation – the battle vs antioxidants occuring in your lube oil. Retrieved from [Link]

  • Rose, D. J. (n.d.). Analysis of Antioxidant Behaviour in Lubricating Oils. CORE. Retrieved from [Link]

  • Strategic Reliability Solutions Ltd. (2024). Testing Methods for Detecting Antioxidants in Lubricants. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). Benzotriazolyl Dodecyl P-Cresol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3. Retrieved from [Link]

  • Dodo Chemical. (2024). One Of The Best Antioxidant Lubricant Additives——2.6-di-Tertiary Butyl Para-Cresol. Retrieved from [Link]

  • Smart Eureka. (n.d.). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Retrieved from [Link]

  • Quzhou Ebright Chemicals Co.,Ltd. (n.d.). Benzotriazolyl Dodecyl p-Cresol. Retrieved from [Link]

  • ResearchGate. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]

  • NBU-IR. (n.d.). Chapter II Multifunctional additive performance of liquid crystal blended poly dodecyl acrylate in lube oil. Retrieved from [Link]

  • GSRS. (n.d.). BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR). Retrieved from [Link]

  • TestOil. (n.d.). How Base Oil Affects Lubricant Performance. Retrieved from [Link]

  • Borderline Beauty. (n.d.). Protection and Radiance with Benzotriazolyl Dodecyl p-Cresol. Retrieved from [Link]

  • Lube Media. (n.d.). New base oils pose a challenge for solubility and lubricity. Retrieved from [Link]

  • EWG. (n.d.). BENZOTRIAZOLYL DODECYL P-CRESOL. Retrieved from [Link]

  • Nescol. (n.d.). Base Oil Group II. Retrieved from [Link]

  • Pure Performance Base Oils. (n.d.). Products. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Dodecyl-p-cresol in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Forward: The Unseen Guardian of Polymer Integrity

In the vast landscape of polymer science, the long-term stability and performance of materials are paramount. Yet, these materials are under constant assault from oxidative degradation, a relentless process initiated by heat, light, and mechanical stress. This degradation manifests as discoloration, loss of mechanical strength, and ultimately, failure of the polymeric component. To combat this, the strategic incorporation of antioxidants is not merely an option, but a necessity.

This guide focuses on a potent, yet often overlooked, guardian in the arsenal of polymer stabilizers: 2-Dodecyl-p-cresol . Through a detailed exploration of its mechanism, applications, and rigorous testing protocols, we will illuminate the critical role this molecule plays in preserving the integrity and extending the lifespan of a wide range of polymeric materials. The insights and methodologies presented herein are designed to be both foundational for those new to the field and a valuable reference for seasoned researchers.

Unveiling this compound: A Molecular Portrait

This compound is a sterically hindered phenolic antioxidant. Its molecular architecture is key to its function.[1] The structure consists of a phenol ring, which is the active site for antioxidant activity, a methyl group at the para position, and a long, twelve-carbon dodecyl chain.

PropertyValueSource
Chemical Name 2-Dodecyl-4-methylphenolInternal Knowledge
CAS Number 25912-91-8[2][3]
Molecular Formula C₁₉H₃₂O[2]
Molecular Weight 276.46 g/mol [2]
Appearance White to light yellow solidInternal Knowledge
Solubility Soluble in organic solvents, insoluble in waterInternal Knowledge

The long dodecyl chain imparts excellent solubility and compatibility with non-polar polymer matrices such as polyethylene and polypropylene.[4] This ensures homogenous dispersion of the antioxidant within the polymer, preventing localized degradation and ensuring comprehensive protection. The steric hindrance provided by the dodecyl group and the methyl group flanking the hydroxyl group is crucial for its mechanism of action, which we will explore next.

The Mechanism of Protection: A Dance with Free Radicals

The primary role of this compound is to interrupt the auto-oxidative degradation cycle of polymers. This process is a chain reaction initiated by the formation of free radicals on the polymer backbone.

The Radical Scavenging Symphony

The antioxidant protection afforded by this compound is a well-orchestrated process of radical scavenging.[1] Here's a step-by-step breakdown:

  • Initiation: Heat, UV light, or mechanical stress can cause the formation of a polymer alkyl radical (P•).

  • Propagation: This alkyl radical rapidly reacts with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical, thus propagating the chain reaction.

  • Intervention by this compound: The phenolic hydroxyl group of this compound donates its hydrogen atom to the highly reactive peroxy radical (POO•). This neutralizes the radical, forming a stable hydroperoxide and a phenoxy radical.

  • Stabilization of the Phenoxy Radical: The resulting phenoxy radical is significantly less reactive than the peroxy radical. This is due to the delocalization of the unpaired electron around the benzene ring and the steric hindrance from the adjacent dodecyl and methyl groups, which prevents it from initiating new degradation chains.[1]

  • Termination: The stabilized phenoxy radical can then react with another peroxy radical to form non-radical, stable products, effectively terminating the degradation cycle.

G P Polymer Chain (PH) P_rad Polymer Alkyl Radical (P•) P->P_rad Initiation (Heat, Light, Stress) POO_rad Polymer Peroxy Radical (POO•) P_rad->POO_rad Propagation + O₂ O2 Oxygen (O₂) POO_rad->P_rad Propagation + PH POOH Hydroperoxide (POOH) POO_rad->POOH Intervention + ArOH AH This compound (ArOH) A_rad Stabilized Phenoxy Radical (ArO•) AH->A_rad Donates H• NonRadical Non-Radical Products A_rad->NonRadical Termination + POO•

Figure 1: The radical scavenging mechanism of this compound.

Applications in Polymer Systems

This compound is a versatile stabilizer suitable for a range of polymers, including:

  • Polyolefins: Polyethylene (PE) and Polypropylene (PP) are particularly susceptible to thermal oxidation during processing and end-use. The long alkyl chain of this compound ensures excellent compatibility and low volatility in these systems.

  • Elastomers: The flexibility and durability of elastomers can be compromised by oxidative degradation. This compound helps maintain these critical properties.

  • Adhesives and Sealants: To ensure long-term bonding and sealing performance, the polymeric components of adhesives and sealants must be protected from degradation.

  • Lubricants and Industrial Oils: While not a polymer application in the traditional sense, this compound is also used as an antioxidant in lubricants to prevent oxidation and sludge formation.

The typical loading concentration of phenolic antioxidants like this compound in polymers ranges from 0.05% to 3% by weight, depending on the polymer, the processing conditions, and the desired level of stability.[5]

Experimental Protocols for Evaluation

To rigorously assess the efficacy of this compound in a polymer matrix, a series of standardized tests should be employed. The following protocols provide a framework for a comprehensive evaluation.

Sample Preparation
  • Masterbatch Preparation: For accurate and homogenous dispersion, it is recommended to first prepare a masterbatch of this compound in the desired polymer. This is typically done using a twin-screw extruder.

  • Compounding: The masterbatch is then let down into the bulk polymer at the desired final concentrations (e.g., 0.1%, 0.25%, 0.5% w/w) using a two-roll mill or an extruder. A control sample with no antioxidant should also be prepared.

  • Specimen Molding: Standardized test specimens (e.g., tensile bars, flexural bars, plaques) are then prepared from the compounded material by injection molding or compression molding according to relevant ASTM standards.

G cluster_0 Sample Preparation Polymer Base Polymer Resin Masterbatch Masterbatch Compounding (Twin-Screw Extruder) Polymer->Masterbatch Compounding Final Compounding (Two-Roll Mill/Extruder) Polymer->Compounding Antioxidant This compound Antioxidant->Masterbatch Masterbatch->Compounding Molding Specimen Molding (Injection/Compression) Compounding->Molding Specimens Test Specimens Molding->Specimens

Figure 2: Workflow for preparing stabilized polymer test specimens.

Thermal Stability Assessment

The OIT test is a rapid and effective method to determine the relative thermal stability of a stabilized material.

  • Principle: A small sample of the polymer is heated to a high temperature in an inert atmosphere (nitrogen). Once the temperature has stabilized, the atmosphere is switched to oxygen. The time until the onset of exothermic oxidation is measured. A longer OIT indicates better thermal stability.

  • Protocol:

    • Place a 5-10 mg sample of the polymer in an aluminum DSC pan.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen purge.

    • Once the temperature is stable, switch the purge gas to oxygen at the same flow rate.

    • Record the time until the onset of the exothermic oxidation peak. This is the OIT.

SampleOIT at 200°C (minutes)
Unstabilized PE< 5
PE + 0.1% this compound25 - 40
PE + 0.25% this compound60 - 90

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal degradation.

  • Principle: A sample is heated in a controlled atmosphere (air or nitrogen), and its mass is continuously monitored. The temperature at which significant mass loss occurs is an indicator of thermal stability.

  • Protocol:

    • Place a 10-20 mg sample in a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) in an air atmosphere.

    • Record the temperature at which 5% mass loss occurs (T₅%). A higher T₅% indicates better thermal stability.

Accelerated Aging and Mechanical Property Retention

To simulate the long-term performance of the stabilized polymer, accelerated aging protocols are employed, followed by mechanical testing.

This method simulates the damaging effects of sunlight and moisture.[6][7][8][9]

  • Protocol:

    • Mount test specimens in a xenon arc weathering apparatus.

    • Expose the specimens to cycles of light and moisture for a specified duration (e.g., 500, 1000, 2000 hours).

    • At regular intervals, remove specimens for visual inspection (color change, cracking) and mechanical testing.

After accelerated aging, the retention of mechanical properties is a key indicator of the stabilizer's effectiveness.

  • Tensile Properties (ASTM D638): Measures the force required to pull a specimen to its breaking point.[10][11][12][13][14] The retention of tensile strength and elongation at break are critical performance metrics.

  • Flexural Properties (ASTM D790): Measures the force required to bend a specimen.[15][16][17][18][19] This is important for applications where the material will be subjected to bending stresses.

PropertyUnagedAfter 1000h Accelerated Aging (Unstabilized)After 1000h Accelerated Aging (Stabilized)
Tensile Strength (MPa) 251022
Elongation at Break (%) 60050450
Flexural Modulus (GPa) 1.01.5 (brittle)1.1

Concluding Remarks: A Sound Investment in Longevity

The incorporation of this compound is a scientifically sound and economically viable strategy for enhancing the durability and performance of a wide range of polymers. Its efficacy is rooted in its well-understood radical scavenging mechanism and its excellent compatibility with common polymer systems. By following the rigorous testing protocols outlined in this guide, researchers and developers can confidently validate the performance of this compound in their specific applications, ensuring the longevity and reliability of their products. The unseen guardian, this compound, thus plays a visible and vital role in the world of polymer science.

References

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Retrieved from [Link]

  • Master Precision Molds. (2024, July 14). ASTM D790 Flexural Test Bar: Complete Guide. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D790 3-point flexure test plastics. Retrieved from [Link]

  • Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638. Retrieved from [Link]

  • Testing Laboratory. (n.d.). ASTM G155 Xenon Arc Weathering Testing of Renewable Polymers. Retrieved from [Link]

  • Testronix. (2024, December 11). ASTM D790 defines methods to measure flexural strength and modulus of plastics using three-point bending for quality control and material comparison. Retrieved from [Link]

  • Presto Group. (n.d.). Tensile Strength of Plastics Using ASTM D 638 Test Standard. Retrieved from [Link]

  • TestResources. (n.d.). ASTM D790 Flexural Test of Plastics & Composites. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). ASTM D790 Testing for Flexural Properties of Plastics. Retrieved from [Link]

  • Instron. (2024, June 9). ASTM D638 The Essential Guide to Plastic Tensile Testing. Retrieved from [Link]

  • ICC Evaluation Service, LLC. (n.d.). ASTM G155 - Accelerated Weathering. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM G155 Testing - Sun-Accelerated Aging of Materials. Retrieved from [Link]

  • Intertek. (n.d.). Accelerated Weathering Testing for Plastics and Polymers. Retrieved from [Link]

  • Q-Lab. (n.d.). ASTM G155. Retrieved from [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • Li, Y., et al. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 7). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in poly. Retrieved from [Link]

  • National Institutes of Health. (2022, April 4). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]

  • Quzhou Ebright Chemicals Co.,Ltd. (n.d.). Benzotriazolyl Dodecyl p-Cresol. Retrieved from [Link]

  • precisionFDA. (n.d.). BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR). Retrieved from [Link]

  • SciELO. (2023, January 24). Potential antioxidant migration from polyethylene packaging to food: a systematic review. Retrieved from [Link]

  • PubMed. (2024, September 13). Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT. Retrieved from [Link]

  • E3S Web of Conferences. (2023). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 10g. Retrieved from [Link]

  • SciSpace. (1980). Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 18). Migration Study of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Dodecyl-p-cresol as a Synthetic Antioxidant for Enhanced Biodiesel Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Biodiesel Stabilization

Biodiesel, defined as a mixture of fatty acid methyl esters (FAMEs), has emerged as a critical component in the global transition towards renewable energy sources.[1][2] Despite its environmental benefits, including reduced greenhouse gas emissions and biodegradability, biodiesel possesses an inherent vulnerability to oxidative degradation.[1] This instability is primarily attributed to the presence of unsaturated fatty acid chains, which contain reactive double bonds susceptible to autoxidation.[3][4]

The oxidation process is a complex free-radical chain reaction involving initiation, propagation, and termination steps.[5] It leads to the formation of primary oxidation products like hydroperoxides, which subsequently decompose into a cascade of secondary products, including aldehydes, ketones, and carboxylic acids.[6] This degradation cascade adversely impacts fuel quality by increasing viscosity and acid value, and leads to the formation of insoluble gums and sediments that can cause fuel filter plugging, injector fouling, and engine deposits.[2][7] To mitigate these issues and ensure compliance with international standards such as EN 14214 and ASTM D6751, which mandate minimum oxidation stability levels, the addition of antioxidants is a standard and necessary practice.[3][8]

This document provides a detailed technical guide on the application and evaluation of 2-dodecyl-p-cresol, a synthetic phenolic antioxidant, for the stabilization of biodiesel. Phenolic antioxidants, particularly sterically hindered phenols, are highly effective radical scavengers that interrupt the oxidation cascade, thereby extending the storage life and maintaining the quality of the fuel.[6][9] this compound, with its long alkyl chain, offers excellent solubility in the non-polar biodiesel matrix, a critical attribute for an effective fuel additive.

Physicochemical Properties and Antioxidant Mechanism of this compound

This compound is a sterically hindered phenolic compound. The core of its antioxidant activity lies in the hydroxyl (-OH) group attached to the aromatic ring. The dodecyl group, a C12 alkyl chain, imparts high lipophilicity, ensuring its miscibility and retention within the biodiesel fuel phase. The methyl group and the bulky dodecyl group at the ortho positions to the hydroxyl group provide steric hindrance, which is key to its function.

Antioxidant Action: A Radical Scavenging Mechanism

The primary role of this compound is to function as a chain-breaking antioxidant. It interrupts the propagation phase of the autoxidation cycle by donating a hydrogen atom from its phenolic hydroxyl group to a peroxyl radical (ROO•). This action neutralizes the highly reactive peroxyl radical, forming a stable hydroperoxide (ROOH) and a resonance-stabilized phenoxyl radical.

  • Reaction: ROO• (Peroxyl Radical) + ArOH (this compound) → ROOH (Hydroperoxide) + ArO• (Phenoxyl Radical)

The resulting this compound phenoxyl radical is significantly less reactive than the initial peroxyl radical due to the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the ortho-alkyl groups. This stabilization prevents the phenoxyl radical from initiating new oxidation chains. It can then react with a second peroxyl radical to form stable, non-radical products, effectively terminating the chain reaction.[5]

Antioxidant Mechanism Figure 1: Antioxidant mechanism of this compound. cluster_propagation Oxidation Propagation Cycle (Uninhibited) cluster_inhibition Inhibition by this compound R Alkyl Radical (R•) ROO Peroxyl Radical (ROO•) R->ROO + O2 ROO->R + RH - ROOH RH Biodiesel Molecule (RH) ROOH Hydroperoxide (ROOH) ArOH This compound (ArOH) ArO Stable Phenoxyl Radical (ArO•) NonRadical Non-Radical Products ArO->NonRadical + ROO• ROO_ext Peroxyl Radical (ROO•) ROOH_ext Hydroperoxide (ROOH) ROO_ext->ROOH_ext + ArOH - ArO•

Caption: Radical scavenging mechanism of this compound in biodiesel.

Experimental Protocols for Efficacy Evaluation

To assess the effectiveness of this compound as a biodiesel antioxidant, two primary analytical methods are employed: the Rancimat test for determining oxidation stability and the measurement of peroxide value to quantify the extent of initial oxidation.

Protocol 1: Determination of Oxidation Stability via the Rancimat Method (EN 14112)

The Rancimat method is an accelerated aging test that determines the induction period (IP) of a biodiesel sample, which is a measure of its resistance to oxidation.[10] A longer induction period signifies greater stability.[1]

Apparatus and Reagents:

  • Rancimat instrument (e.g., Metrohm 892 Professional Rancimat or equivalent)[7]

  • Reaction vessels, air tubes, and measuring vessels

  • Analytical balance (± 0.01 g)

  • Deionized water (conductivity < 0.1 µS/cm)

  • Biodiesel sample (B100)

  • This compound stock solution (e.g., 10,000 ppm in a compatible solvent or neat)

Procedure:

  • Instrument Setup: Set the Rancimat heating block to 110 °C and the air flow rate to 10 L/h, as specified in the EN 14112 standard.

  • Sample Preparation:

    • Prepare a series of biodiesel samples with varying concentrations of this compound (e.g., 0 ppm [control], 250 ppm, 500 ppm, 750 ppm, 1000 ppm).

    • To do this, accurately weigh the required amount of this compound stock solution or neat additive into a vial, then add the biodiesel to achieve the target concentration and total mass. Ensure thorough mixing.

  • Measurement:

    • Accurately weigh 3.0 ± 0.1 g of the prepared biodiesel sample directly into a clean, dry reaction vessel.[7]

    • Fill a measuring vessel with 60 mL of deionized water and place the conductivity electrode into the vessel.[7]

    • Assemble the apparatus: place the reaction vessel into the heating block, connect the air tube to the air supply, and connect the outlet tube from the reaction vessel to the measuring vessel lid.

    • Start the measurement program. The instrument will heat the sample while bubbling air through it.

  • Data Analysis: The instrument continuously monitors the conductivity of the deionized water. As the biodiesel oxidizes, volatile acidic byproducts are formed, carried by the air stream into the water, and cause a sharp increase in conductivity.[7] The time from the start of the test to this inflection point is automatically calculated by the software and reported as the induction period in hours.

  • Replicates: Perform each concentration measurement in triplicate to ensure reproducibility.

Rancimat Workflow start Start prep Prepare Biodiesel Samples (Control & Dosed with this compound) start->prep weigh Weigh 3.0 g Sample into Reaction Vessel prep->weigh setup Setup Rancimat: - Temp: 110 °C - Airflow: 10 L/h - Fill Measuring Vessel (60 mL DI Water) weigh->setup run Place Vessels in Instrument & Start Measurement setup->run monitor Continuous Monitoring of Conductivity run->monitor inflection Detect Inflection Point (Sharp Conductivity Increase) monitor->inflection record Record Induction Period (hours) inflection->record end End record->end

Caption: Experimental workflow for the Rancimat method.

Protocol 2: Determination of Peroxide Value (ASTM D3703 adapted)

The Peroxide Value (PV) quantifies the concentration of hydroperoxides, the primary products of lipid oxidation.[11] It is an indicator of the initial stages of oxidative deterioration. A lower PV is desirable.

Apparatus and Reagents:

  • 250 mL Erlenmeyer flasks with glass stoppers

  • 50 mL burette

  • Pipettes

  • Analytical balance (± 0.001 g)

  • Solvent mixture: Acetic acid-chloroform (3:2 v/v) or Acetic acid-isooctane.[12][13]

  • Saturated potassium iodide (KI) solution (freshly prepared)[12]

  • Sodium thiosulfate (Na₂S₂O₃) standard solution (0.01 N or 0.1 N)[12]

  • Starch indicator solution (1%)[12]

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 5.0 ± 0.05 g of the biodiesel sample into a 250 mL Erlenmeyer flask.[14]

  • Dissolution: Add 30 mL of the acetic acid-chloroform solvent mixture to the flask and swirl until the sample is completely dissolved.[15]

  • Reaction: Using a pipette, add 0.5 mL of saturated KI solution. Stopper the flask, swirl for exactly one minute.[15]

  • Titration Preparation: Immediately add 30 mL of deionized water to the flask.

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling the flask continuously, until the yellow iodine color has almost disappeared.

  • Endpoint Determination: Add approximately 0.5 mL of starch indicator solution. The solution will turn a dark blue/purple color. Continue the titration dropwise until the blue color completely disappears. This is the endpoint.

  • Blank Determination: Perform a blank titration using the same procedure but without the biodiesel sample. This corrects for any iodine liberated from the reagents.

  • Calculation: The Peroxide Value is calculated using the following formula:

    PV (meq/kg) = [ (S - B) * N * 1000 ] / W

    Where:

    • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • W = Weight of the biodiesel sample (g)

Data Presentation and Interpretation

The efficacy of this compound is evaluated by comparing the results from the additized samples against the untreated control.

Table 1: Effect of this compound Concentration on Biodiesel Oxidation Stability

Additive Concentration (ppm)Induction Period (hours) at 110 °C (Mean ± SD, n=3)Peroxide Value (meq/kg) (Mean ± SD, n=3)
0 (Control)4.5 ± 0.23.8 ± 0.3
2507.8 ± 0.33.5 ± 0.2
50011.2 ± 0.43.6 ± 0.3
75014.5 ± 0.53.4 ± 0.2
100017.1 ± 0.63.5 ± 0.4

Note: Data are illustrative and represent typical results for a moderately unstable biodiesel (e.g., from soybean oil). Actual values will vary based on the biodiesel feedstock.

Interpretation of Results:

  • Induction Period: The data clearly demonstrate a dose-dependent relationship between the concentration of this compound and the induction period. Even at 250 ppm, the antioxidant significantly improves the stability, bringing it above the 6-hour minimum often required by standards like EN 14112.[10] Higher concentrations provide progressively greater protection.

  • Peroxide Value: The peroxide value of fresh, additized biodiesel should not be significantly different from the control, as the antioxidant's primary function is to prevent future oxidation, not reverse existing hydroperoxides. This measurement is more valuable when tracking the stability of samples over a long-term storage study.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. When working with this compound and related chemicals, adhere to the following guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle this compound and all solvents (e.g., chloroform, acetic acid) inside a certified chemical fume hood to avoid inhalation of vapors.[2][16]

  • Chemical Hazards: p-Cresol and its derivatives can be toxic if swallowed or in contact with skin and can cause severe skin and eye irritation or burns.[2][16] Avoid all direct contact. In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

  • Waste Disposal: Dispose of all chemical waste, including treated biodiesel samples and titration reagents, in accordance with local, state, and federal regulations. Do not pour chemicals down the drain.

Conclusion

This compound demonstrates significant potential as an effective antioxidant additive for biodiesel. Its mechanism as a radical scavenger, coupled with its excellent solubility in the fuel matrix, allows it to effectively interrupt the autoxidation process. The protocols detailed herein provide a robust framework for researchers and quality control professionals to quantify its efficacy. By systematically evaluating the induction period and peroxide value, one can optimize the additive concentration to meet stability requirements, thereby ensuring the quality, performance, and longevity of biodiesel fuel.

References

Sources

Application Notes and Protocols for the Formulation of Industrial Oils with 2-Dodecyl-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, formulators, and scientists on the effective utilization of 2-Dodecyl-p-cresol as a primary antioxidant in the formulation of industrial oils. This document elucidates the fundamental mechanism of action, provides detailed formulation guidelines, outlines rigorous performance evaluation protocols, and offers insights into the interpretation of results for the optimization of lubricant performance and lifespan. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to this compound: A Key Antioxidant for Industrial Lubricants

This compound is a high-performance, ashless antioxidant belonging to the sterically hindered phenolic class of compounds. Its molecular structure, featuring a long dodecyl alkyl chain attached to a p-cresol backbone, imparts excellent oil solubility, making it highly compatible with a wide range of mineral (API Group I, II, III) and synthetic (e.g., PAO, esters) base stocks.[1][2] The primary function of this compound in industrial lubricants is to inhibit oxidative degradation, a critical factor in extending the service life of the oil and protecting machinery from the deleterious effects of oxidation byproducts such as sludge, varnish, and corrosive acids.[3]

Industrial oils, including turbine oils, hydraulic fluids, compressor oils, and gear oils, are subjected to severe operating conditions, including high temperatures, aeration, and contact with catalytic metals (e.g., copper, iron), which accelerate oxidation. The incorporation of this compound is a critical strategy to counteract these degradation pathways.

The Scientific Foundation: Mechanism of Antioxidant Action

This compound functions as a primary antioxidant, specifically a radical scavenger.[4] The process of lubricant oxidation is a free-radical chain reaction. This compound interrupts this cycle at the propagation stage.

The Causality of Radical Scavenging:

  • Initiation: Under thermal and oxidative stress, unstable hydroperoxides (ROOH) decompose, or hydrocarbon molecules (R-H) react with oxygen to form highly reactive free radicals (R•) and peroxy radicals (ROO•).

  • Propagation: These peroxy radicals are highly aggressive and readily abstract a hydrogen atom from neighboring hydrocarbon molecules, forming another hydroperoxide (ROOH) and a new alkyl radical (R•). This creates a self-propagating cycle of degradation.

  • Intervention by this compound: The sterically hindered phenolic hydroxyl group (-OH) on the this compound molecule is the active site. It readily donates its hydrogen atom to the peroxy radical (ROO•), neutralizing it into a stable hydroperoxide (ROOH).[4]

  • Termination: The resulting this compound radical is resonance-stabilized due to the aromatic ring and the bulky dodecyl group. This steric hindrance prevents it from reacting with other hydrocarbon molecules, effectively terminating the chain reaction.

G cluster_propagation Oxidation Propagation Cycle cluster_intervention Intervention by this compound ROO_radical Peroxy Radical (ROO•) RH Lubricant Molecule (R-H) ROO_radical->RH H abstraction DPC This compound (ArOH) ROO_radical->DPC H donation ROOH Hydroperoxide (ROOH) RH->ROOH R_radical Alkyl Radical (R•) RH->R_radical O2 Oxygen (O2) R_radical->O2 reacts with O2->ROO_radical forms new DPC->ROOH Neutralizes to DPC_radical Stable DPC Radical (ArO•) DPC->DPC_radical Forms DPC_radical->R_radical Termination (No Reaction)

Figure 1: Radical Scavenging Mechanism of this compound.

Formulation Guidelines for Industrial Oils

The optimal treat rate of this compound is dependent on several factors, including the type and quality of the base oil, the severity of the application, and the presence of other additives. The following table provides typical treat rate recommendations for various industrial oil formulations. It is imperative to conduct performance testing to determine the optimal concentration for a specific application.

Industrial Oil Type Base Oil Type Typical Treat Rate of this compound (% wt.) Key Performance Objectives
Turbine Oils Group II, Group III, PAO0.3 - 0.8High oxidation stability (long RPVOT), low sludge and varnish tendency, good water separability.
Hydraulic Fluids Group I, Group II0.2 - 0.7Oxidation and thermal stability, filterability, hydrolytic stability.
Compressor Oils PAO, Ester, Group II0.5 - 1.2Resistance to high-temperature oxidation, low deposit formation, extended drain intervals.
Industrial Gear Oils Group I, Group II, PAO0.3 - 1.0Oxidation stability, protection against micropitting, compatibility with seals and other additives.

Table 1: Recommended Treat Rates for this compound.

Synergistic and Antagonistic Interactions

The performance of this compound can be significantly enhanced when used in combination with other types of antioxidants, a phenomenon known as synergism.

  • Synergy with Aminic Antioxidants: A common and highly effective synergistic combination is with aminic antioxidants (e.g., alkylated diphenylamines). While phenolic antioxidants are excellent at lower to moderate temperatures, aminic antioxidants tend to be more effective at higher temperatures. This combination provides broad-spectrum protection across a wider operating temperature range.[5][6]

  • Interaction with Other Additives: It is crucial to evaluate the compatibility of this compound with the entire additive package. While generally compatible, interactions with certain metal-containing additives or detergents can sometimes have antagonistic effects. A comprehensive testing matrix is recommended when developing new formulations.

Experimental Protocols

The following protocols provide a systematic approach to formulating, blending, and evaluating industrial oils containing this compound.

Protocol for Formulation and Homogenization

Objective: To prepare stable and homogeneous industrial oil blends for performance evaluation.

Materials and Equipment:

  • Base oil(s) of known type and viscosity grade.

  • This compound (assay > 99%).

  • Other additives (e.g., aminic antioxidants, corrosion inhibitors, anti-wear agents) as required.

  • Top-loading balance (accuracy ± 0.01 g).

  • Glass beakers or stainless-steel blending vessels.

  • Overhead stirrer with propeller or magnetic stirrer with heating capabilities.

  • Hot plate or heating mantle.

  • Temperature probe.

Procedure:

  • Calculation: Determine the required mass of base oil, this compound, and any other additives for the desired final blend weight and treat rate.

  • Charging the Vessel: Add the calculated amount of base oil to the blending vessel.

  • Pre-heating: Begin gentle stirring and heat the base oil to 60-70°C. This temperature is generally sufficient to ensure the dissolution of solid additives without causing thermal degradation.

  • Additive Incorporation:

    • Slowly add the this compound to the heated base oil while stirring.

    • If other additives are part of the formulation, add them sequentially, allowing each to dissolve before adding the next. It is often good practice to add solid components first.

  • Homogenization: Continue stirring at 60-70°C for a minimum of 60 minutes after the last additive has been incorporated to ensure a completely homogeneous blend.

  • Cooling and Storage: Turn off the heat and allow the blend to cool to room temperature while maintaining gentle stirring. Store the final blend in a clean, sealed, and clearly labeled container.

Self-Validation Check: A properly homogenized blend should be clear and bright, with no visible particulates or phase separation after cooling.

Performance Evaluation Protocols

The following standard test methods are critical for assessing the efficacy of this compound in industrial oil formulations.

Test Method: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272.[5][7][8]

Principle: This test provides an accelerated measure of the oil's resistance to oxidation. The oil sample is placed in a pressurized vessel with water and a copper catalyst, heated to 150°C, and rotated. The time in minutes required for a specified pressure drop (due to oxygen consumption) is recorded as the RPVOT value. A longer time indicates better oxidation stability.[8]

Protocol Summary (as per ASTM D2272):

  • A 50g sample of the formulated oil is placed in the test vessel.

  • 5 mL of distilled water is added.

  • A polished copper catalyst coil is placed in the sample.

  • The vessel is sealed and charged with oxygen to 620 kPa (90 psi).

  • The vessel is placed in a heating bath at 150°C and rotated at 100 rpm.

  • The pressure is continuously monitored. The test endpoint is the time taken to reach a pressure drop of 175 kPa from the maximum pressure.

Test Method: Standard Test Method for Determination of Sludging and Corrosion Tendencies of Inhibited Mineral Oils - ASTM D4310.

Principle: This method evaluates the tendency of an oil to form sludge and corrode metals under oxidizing conditions. The oil is heated and oxidized in the presence of oxygen, water, and copper and iron catalysts for 1000 hours. The weight of the sludge formed is measured.

Protocol Summary (Procedure B as per ASTM D4310):

  • A 300 mL sample of the formulated oil is placed in an oxidation cell with 60 mL of distilled water.

  • Copper and iron catalyst coils are placed in the oil.

  • The cell is maintained at 95°C, and oxygen is bubbled through the oil at a rate of 3 L/h for 1000 hours.

Data Interpretation and Optimization

The results from the performance evaluation tests provide the basis for optimizing the formulation.

G cluster_testing Performance Evaluation cluster_optimization Optimization Loop start Begin Formulation Workflow define_reqs Define Performance Requirements (Application, Lifespan, Cost) start->define_reqs select_bo Select Base Oil(s) (Group I, II, III, PAO) define_reqs->select_bo formulate_initial Formulate Initial Blends (Varying Treat Rates of this compound) select_bo->formulate_initial homogenize Homogenize Blends (Protocol 4.1) formulate_initial->homogenize run_rpvot Run RPVOT (ASTM D2272) homogenize->run_rpvot run_d4310 Run Sludge Test (ASTM D4310) homogenize->run_d4310 analyze_results Analyze Performance Data run_rpvot->analyze_results run_d4310->analyze_results decision Performance Meets Requirements? analyze_results->decision optimize Optimize Formulation: - Adjust Treat Rate - Evaluate Synergy (e.g., add Aminic AO) - Re-test decision->optimize No finalize Finalize Formulation decision->finalize Yes optimize->formulate_initial Iterate

Figure 2: Experimental Workflow for Formulation and Optimization.
Exemplary Performance Data

The following table presents exemplary data to illustrate the performance benefits of this compound and its synergy with an aminic antioxidant in a Group II turbine oil.

Formulation ID Description This compound (% wt.) Aminic AO (% wt.) RPVOT (ASTM D2272) (minutes) Sludge (ASTM D4310) (mg)
F1 (Control) Group II Base Oil0.00.0250150
F2 Base Oil + DPC0.50.095045
F3 Base Oil + Aminic AO0.00.580055
F4 (Synergy) Base Oil + DPC + Aminic AO0.30.3> 1500< 30

Table 2: Exemplary Performance Data of this compound Formulations.

Interpretation of Exemplary Data:

  • F2 vs. F1: The addition of 0.5% this compound significantly improves the oxidation stability (RPVOT) and reduces sludge formation compared to the neat base oil.

  • F4 vs. F2 & F3: The combination of this compound and an aminic antioxidant (F4) demonstrates a strong synergistic effect. The RPVOT result is substantially higher than what would be expected from a simple additive effect of the individual components, and sludge control is further improved. This highlights the benefit of a well-designed antioxidant system.

Conclusion

This compound is a highly effective and versatile antioxidant for a wide range of industrial oil applications. Its excellent oil solubility and potent radical scavenging mechanism contribute significantly to the extension of lubricant service life and the protection of industrial equipment. By following systematic formulation and evaluation protocols, researchers and formulators can leverage the performance benefits of this compound, particularly when used in synergistic combination with other antioxidants, to develop superior, long-lasting industrial lubricants.

References

  • CymitQuimica. (n.d.). 2-n-Dodecyl-p-cresol.
  • Google Patents. (2009). US20090011961A1 - Lubricant compositions stabilized with styrenated phenolic antioxidant.
  • Sutar, K. T., & Singare, P. U. (2018). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry, 11(2), 465-474.
  • Amanote Research. (n.d.). Study of Antioxidant Activity of Hindered Phenols in Bulk Oil and Thin Film Oxidation Conditions in Lubricants.
  • ResearchGate. (2018). (PDF) Study of antioxidant activity of hindered phenols in bulk oil and thin film oxidation conditions in Lubricants.
  • ASTM International. (2020). ASTM D4310-20 - Standard Test Method for Determination of Sludging and Corrosion Tendencies of Inhibited Mineral Oils.
  • Lube Media. (2013). Formulating Low Varnish Turbine Technology.
  • CORE. (n.d.). Analysis of Antioxidant Behaviour in Lubricating Oils.
  • ResearchGate. (n.d.). Performance Advantages of Turbine Oils Formulated with Group II Base Oils.
  • Machinery Lubrication. (n.d.). Best Way to Check an Oil's Sludge Formation Tendency.
  • Google Patents. (2018). WO2018118610A1 - Aircraft turbine oil base stock and method of making.
  • Fluitec. (n.d.). Extend Turbine Oil Life and Stability with Targeted Replenishment.
  • Smart Eureka. (2022). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT.
  • Eurofins TestOil. (n.d.). API Base Oil Classification Explained.
  • American Petroleum Institute. (n.d.). API Base Oil Interchangeability Guidelines for Passenger Car Engine Oils and Diesel Engine Oils. Retrieved from American Petroleum Institute website.
  • MDPI. (2022). Research Progress of Antioxidant Additives for Lubricating Oils.
  • ResearchGate. (n.d.). Synergistic and antagonistic effects on oxidation stability of antioxidants in a synthetic ester based oil | Request PDF.
  • Resolute Oil. (n.d.). Group II Base Oil.
  • National Institutes of Health. (2023). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices.
  • MDPI. (2021). Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation.
  • Petro-Canada Lubricants. (n.d.). White Paper: Changing How You Evaluate Performance.
  • TestOil. (2025). RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever.

Sources

Application Notes and Protocols for 2-Dodecyl-p-cresol in the Stabilization of Synthetic Rubbers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic rubbers are indispensable polymers in countless applications, but their unsaturated polymer backbones are highly susceptible to degradation from environmental factors such as heat, oxygen, and ozone. This degradation leads to a loss of critical mechanical properties, compromising the material's performance and service life. Antioxidants are essential additives incorporated into rubber formulations to mitigate this deterioration. This guide provides a detailed technical overview of 2-dodecyl-p-cresol, a sterically hindered phenolic antioxidant, and its application in the stabilization of synthetic rubbers. While specific performance data for this exact molecule is not extensively published, these notes are constructed based on the well-established principles of alkylated phenolic antioxidants in rubber chemistry.[1][2] We present its proposed mechanism of action, comprehensive protocols for its incorporation and evaluation in a Styrene-Butadiene Rubber (SBR) formulation, and expected performance outcomes.

Introduction: The Challenge of Synthetic Rubber Degradation

Synthetic elastomers, such as Styrene-Butadiene Rubber (SBR), are characterized by long polymer chains with unsaturated sites (carbon-carbon double bonds). These sites are vulnerable to attack by environmental factors, primarily heat and oxygen, initiating a free-radical chain reaction known as thermo-oxidative degradation.[3] This process leads to irreversible chemical changes, including chain scission (reducing molecular weight) and cross-linking, which manifest as undesirable physical changes like hardening, cracking, loss of elasticity, and reduced tensile strength.[4][5]

To counteract this, antioxidants are incorporated during the rubber compounding stage. They function by interrupting the degradation cycle, thereby preserving the material's intended properties and extending its operational lifetime.[6] Phenolic antioxidants, a major class of stabilizers, are particularly effective and widely used, especially in applications where color stability is important.[7]

This compound belongs to this class of stabilizers. Its molecular structure, featuring a hydroxyl group on a benzene ring flanked by alkyl groups, is designed for high efficacy as a radical scavenger. The long dodecyl chain enhances its solubility and compatibility within the non-polar rubber matrix, reducing the likelihood of blooming (migration to the surface).

Proposed Mechanism of Action: Radical Scavenging

This compound functions as a primary, chain-terminating antioxidant.[6] Its mechanism is predicated on the principle of donating a hydrogen atom from its phenolic hydroxyl group to neutralize highly reactive peroxy radicals (ROO•) that are formed during the propagation stage of the oxidation cycle. This process is depicted in the diagram below.

The key steps are:

  • Initiation: Heat or mechanical stress generates initial free radicals (R•) from the rubber polymer chain (RH).

  • Propagation: The alkyl radical (R•) reacts rapidly with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

  • Termination (Intervention by this compound): The antioxidant (ArOH) donates its phenolic hydrogen to the peroxy radical (ROO•). This terminates the propagation cycle by forming a stable hydroperoxide (ROOH) and a resonance-stabilized phenoxy radical (ArO•).[6]

  • Stabilization: The resulting antioxidant radical is sterically hindered by the adjacent alkyl groups (dodecyl and methyl). This steric hindrance makes it a poor initiator for new radical chains, effectively taking it out of the degradation cycle. It can further react with another peroxy radical to form stable, non-radical products.

Antioxidant_Mechanism cluster_propagation Oxidation Cycle cluster_termination Antioxidant Intervention RH Rubber Polymer (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiation (Heat, Stress) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROO_dot->R_dot Propagates Chain ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ArOH This compound (ArOH) ROO_dot->ArOH Radical Attack ROOH->R_dot Further Degradation O2 Oxygen (O₂) ArO_dot Stable Phenoxy Radical (ArO•) ArOH->ArO_dot H• Donation Stable_Products Non-Radical Products ArO_dot->Stable_Products + ROO•

Caption: Proposed radical scavenging mechanism of this compound.

Experimental Protocols for Evaluation in Synthetic Rubber

To assess the efficacy of this compound as a stabilizer, a systematic evaluation is required. The following protocols describe the preparation of a model Styrene-Butadiene Rubber (SBR) compound and the subsequent testing procedures.

Materials and Formulation

A typical SBR formulation is used to create a control compound (without antioxidant) and a test compound containing this compound.

IngredientFunctionControl (phr)Test (phr)
SBR 1502Base Polymer100100
N330 Carbon BlackReinforcing Filler5050
Zinc OxideActivator55
Stearic AcidActivator/Dispersant22
Aromatic OilPlasticizer/Processing Aid1010
This compound Antioxidant 0 1.5
TBBS**Accelerator1.21.2
SulfurCuring Agent1.81.8
Total 170.0 171.5

*phr: parts per hundred rubber **TBBS: N-tert-butyl-2-benzothiazolesulfenamide

Compounding and Curing Protocol

The following workflow outlines the preparation and testing of rubber samples.

Experimental_Workflow start Define Formulation (Control & Test) mastication 1. Masticate SBR on Two-Roll Mill start->mastication incorporation 2. Add ZnO, Stearic Acid, Carbon Black, Oil, & Antioxidant mastication->incorporation homogenization 3. Mix until Homogeneous incorporation->homogenization curatives 4. Add Sulfur & TBBS (at lower temperature) homogenization->curatives final_mix 5. Final Homogenization curatives->final_mix rheometer 6. Determine Cure Time (MDR Rheometer) final_mix->rheometer curing 7. Compression Mold & Cure (e.g., 160°C) rheometer->curing unaged_testing 8. Test Unaged Samples (Tensile, Hardness) curing->unaged_testing aging 9. Accelerated Aging (ASTM D573) unaged_testing->aging aged_testing 10. Test Aged Samples (Tensile, Hardness) aging->aged_testing analysis 11. Analyze Data (% Property Retention) aged_testing->analysis

Caption: Experimental workflow for evaluating this compound.

Step-by-Step Methodology:

  • Mastication: The SBR polymer is passed through a two-roll mill with a tight nip gap to reduce its viscosity and prepare it for ingredient incorporation.

  • Ingredient Incorporation: The mill gap is widened. Zinc oxide, stearic acid, carbon black, aromatic oil, and this compound (for the test compound) are added sequentially and slowly to ensure good dispersion.

  • Homogenization: The compound is mixed thoroughly by making several end-wise passes and cuts on the mill until a uniform, homogeneous sheet is formed.

  • Curative Addition: The temperature of the compound on the mill is lowered to prevent premature vulcanization (scorch). The accelerator (TBBS) and sulfur are then added and mixed in.

  • Final Mix: The final compound is passed through the mill a few more times to ensure complete dispersion of the curatives.

  • Cure Characterization: A small sample of the uncured compound is tested using a Moving Die Rheometer (MDR) to determine the optimal cure time (t90) at a specific temperature (e.g., 160°C).

  • Vulcanization (Curing): The compounded rubber sheets are cut into preforms and placed in a compression mold. They are then vulcanized in a heated press at the determined temperature and for the optimal cure time.[3]

Accelerated Aging Protocol

To simulate the long-term effects of environmental exposure, the vulcanized rubber samples are subjected to accelerated thermo-oxidative aging.

  • Standard: The protocol follows ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven .[4][5][8][9][10]

  • Procedure:

    • Prepare dumbbell-shaped test specimens from the cured rubber sheets as specified in ASTM D412.[11][12][13][14][15]

    • Measure the initial mechanical properties (tensile strength, elongation at break, and hardness) of the unaged samples.

    • Place a set of specimens in a circulating air oven at a specified temperature (e.g., 100°C) for a defined duration (e.g., 72 hours).

    • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours before testing.

Performance Testing

The mechanical properties of both unaged and aged samples are measured to quantify the effectiveness of the antioxidant. The primary metric is the percentage retention of these properties after aging.

  • Tensile Properties (ASTM D412): A universal testing machine is used to measure:

    • Tensile Strength: The maximum stress the material can withstand before breaking.[11][13]

    • Elongation at Break: The percentage increase in length at the point of rupture.[11][13]

  • Hardness (ASTM D2240): A Shore A durometer is used to measure the indentation hardness of the rubber.[16][17][18][19][20]

Expected Results and Data Presentation

The inclusion of this compound is expected to significantly improve the retention of mechanical properties after thermo-oxidative aging compared to the unstabilized control compound. The data below is illustrative of typical results.

Table 2: Illustrative Performance Data of SBR Compounds

PropertyUnagedAged (72h @ 100°C)% Retention
Control Compound (0 phr Antioxidant)
Tensile Strength (MPa)20.59.847.8%
Elongation at Break (%)45016035.6%
Hardness (Shore A)6578+13 pts
Test Compound (1.5 phr this compound)
Tensile Strength (MPa)20.217.586.6%
Elongation at Break (%)46538081.7%
Hardness (Shore A)6670+4 pts

Interpretation: The test compound containing this compound shows a much higher retention of tensile strength and elongation, indicating superior resistance to degradation. The smaller increase in hardness also signifies better preservation of the material's elastomeric properties.

Conclusion

This compound, as a sterically hindered phenolic compound, is projected to be an effective antioxidant for the stabilization of synthetic rubbers like SBR. By functioning as a primary radical scavenger, it can interrupt the auto-oxidative degradation cycle, thereby preserving the mechanical integrity and extending the service life of rubber articles. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its performance and optimize its concentration in various elastomer formulations.

References

  • ASTM International. (2021). ASTM D412-16(2021) Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. West Conshohocken, PA.

  • ICC Evaluation Service. (n.d.). ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers—Tension. Retrieved from

  • Coi Rubber Products. (n.d.). ASTM D573 Air Oven Test. Retrieved from

  • EUROLAB. (n.d.). ASTM D573-04 Standard Test Method for Rubber - Deterioration in Air Oven. Retrieved from

  • Smithers. (n.d.). ASTM D2240 - Rubber Hardness Testing. Retrieved from

  • Coi Rubber Products. (n.d.). ASTM D412 – Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers. Retrieved from

  • ASTM International. (2017). D573-99(2017) Standard Test Method for Rubber-Deterioration in an Air Oven. West Conshohocken, PA.

  • Scribd. (n.d.). ASTM D412 Test Method For Vulcanized Rubber. Retrieved from

  • TestResources. (n.d.). ASTM D412 Tension Testing Rubber & Elastomers. Retrieved from

  • NAMSA. (n.d.). ASTM D2240 Durometer Hardness. Retrieved from

  • LabsInUS. (2025). ASTM D573 Standard Test Method for Rubber—Deterioration in an Air Oven. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hindered Phenolic Antioxidants in Modern Material Science. Retrieved from

  • Industrial Physics. (n.d.). ASTM D2240 testing. Retrieved from

  • ACE Laboratories. (2023). Fluid & Heat Testing - Rubber Aging. Retrieved from

  • ASTM International. (2021). D2240-15(2021) Standard Test Method for Rubber Property—Durometer Hardness. West Conshohocken, PA.

  • ASTM International. (2021). ASTM D2240-15(2021).pdf.
  • PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved from

  • PubMed. (2025). The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. Antioxidants (Basel), 14(8), 996.

  • Emerald Insight. (2011). Synthesis and evaluation of new antioxidants for styrene butadiene rubber. Pigment & Resin Technology, 40(6), 373-381.

  • National Institutes of Health. (n.d.). Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites. Retrieved from

  • ResearchGate. (2021). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Free Radical Biology and Medicine, 178.

  • Google Patents. (n.d.). US3387057A - Phenolic rubber antioxidants. Retrieved from

  • ResearchGate. (2006). Alkylated phenolic resins as antioxidants for rubber. Journal of Applied Polymer Science, 102(5), 4503-4507.

  • MDPI. (n.d.). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from

  • ACS Publications. (2024). Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites. ACS Omega.

  • Baoxu Chemical. (n.d.). Antioxidant, UV Absorber, Pigment for SBR. Retrieved from

  • TCI Thai. (2014). Rubber bound phenolic antioxidant and its application in thermoplastic elastomer. Retrieved from

  • Google Patents. (n.d.). CN102942718A - Complex antioxidant for butadiene synthetic rubber production and application thereof. Retrieved from

  • ACS Publications. (n.d.). Alkyl Phenols as Nondiscoloring Antioxidants for Synthetic Rubber. Industrial & Engineering Chemistry, 39(9), 1149-1154.

  • National Institutes of Health. (2022). Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact. Toxics, 10(11), 693.

  • Akrochem Corporation. (n.d.). Antioxidants and Antiozonants. Retrieved from

  • Asian Journal of Chemistry. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(6), 3323-3325.

  • Encyclopedia.pub. (2022). Production and Use of Typical Rubber Antioxidants. Retrieved from

Sources

Application Note: High-Throughput Monitoring of 2-Dodecyl-p-cresol in Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Antioxidant Monitoring in Lubricant Health

Lubricants are the lifeblood of machinery, ensuring smooth operation and longevity. Their performance, however, is intrinsically linked to the efficacy of their additive packages. Among these, antioxidants play a pivotal role in preventing oxidative degradation of the base oil, a primary cause of lubricant failure. 2-Dodecyl-p-cresol, a sterically hindered phenolic antioxidant, is widely employed in lubricant formulations to scavenge free radicals and inhibit the oxidation process.[1][2] Monitoring the depletion of this compound is therefore a critical aspect of predictive maintenance, providing a direct measure of the lubricant's remaining useful life (RUL) and enabling timely intervention to prevent catastrophic equipment failure.

This application note provides a comprehensive guide to the analytical techniques for the precise and efficient monitoring of this compound in a variety of lubricant matrices. We will delve into the principles of two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods have been selected for their robustness, sensitivity, and adaptability to the complex nature of lubricant samples. Furthermore, we will explore the utility of Fourier Transform Infrared (FTIR) spectroscopy as a rapid screening tool for monitoring overall lubricant degradation, which can be correlated with antioxidant depletion.[3][4][5][6]

The Science Behind the Methods: Choosing the Right Analytical Tool

The selection of an appropriate analytical technique is paramount for accurate and reliable results. The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as desired sensitivity, sample throughput, and the need for confirmatory identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique well-suited for the analysis of non-volatile or thermally labile compounds like this compound.[7][8] The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. By employing a UV detector, we can quantify the concentration of this compound based on its characteristic absorbance of ultraviolet light. This method offers excellent quantitative accuracy and reproducibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a potent combination of separation and identification capabilities.[1][9][10][11] In GC, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, which bombards them with electrons to generate charged fragments. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification of this compound. While it may require derivatization for some phenolic compounds to improve volatility, GC-MS offers unparalleled specificity.[12]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique that provides information about the chemical bonds within a sample.[3][4][5][6] As a lubricant oxidizes, the concentration of antioxidant-related functional groups (like the hydroxyl group on this compound) decreases, while oxidation products (e.g., carboxylic acids, ketones) increase.[6] By monitoring these changes in the infrared spectrum, FTIR can be used as a valuable screening tool to trend lubricant degradation and infer antioxidant depletion.

Workflow for Lubricant Analysis

The following diagram illustrates the general workflow for the analysis of this compound in lubricant samples.

Lubricant Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Collection Sample Collection Dilution Dilution Sample Collection->Dilution Representative Sample FTIR FTIR Sample Collection->FTIR Rapid Screening Extraction Extraction Dilution->Extraction Reduce Viscosity Filtration Filtration Extraction->Filtration Isolate Analyte HPLC-UV HPLC-UV Filtration->HPLC-UV Quantitative Analysis GC-MS GC-MS Filtration->GC-MS Confirmatory Analysis Quantification Quantification HPLC-UV->Quantification GC-MS->Quantification Trending Trending FTIR->Trending Quantification->Trending Monitor Depletion Reporting Reporting Trending->Reporting Maintenance Recommendations

Sources

Application Notes & Protocols: Utilization of 2-Dodecyl-p-cresol for High-Temperature Stability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and formulation professionals with a comprehensive technical overview of 2-dodecyl-p-cresol, a high-performance hindered phenolic antioxidant. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of its application in demanding high-temperature environments such as industrial lubricants, polymers, and hydraulic fluids.

Introduction: The Role of this compound in Thermal Oxidation Control

At elevated temperatures, organic materials like lubricating oils and polymers are susceptible to oxidative degradation. This process, a free-radical chain reaction, leads to increased viscosity, sludge formation, and the generation of corrosive acidic byproducts, ultimately causing component failure.[1][2] Antioxidant additives are critical for inhibiting this degradation and extending the service life of the material.[1][2]

This compound (CAS No. 25912-91-8), also known as 2-Lauryl-p-cresol, is a sterically hindered phenolic antioxidant.[3] Its molecular structure is uniquely suited for high-temperature applications. The key features include:

  • Phenolic Hydroxyl Group: The reactive -OH group is the core of its antioxidant activity.

  • Steric Hindrance: Bulky alkyl groups (tert-butyl groups are common, though the dodecyl group also contributes) adjacent to the hydroxyl group increase the stability of the resulting phenoxy radical, preventing it from participating in unwanted side reactions.[1]

  • Dodecyl Group: This long C12 alkyl chain imparts excellent oil solubility (oleophilicity), ensuring its homogeneous distribution and retention in nonpolar base stocks like mineral and synthetic oils.

This combination of features makes this compound a highly effective primary antioxidant, functioning as a radical scavenger to terminate the oxidation cycle.[2]

Section 1: Mechanism of Antioxidant Action

The primary function of this compound is to interrupt the propagation phase of the autoxidation cycle. This cycle is initiated by factors like heat and metal catalysts, which generate highly reactive alkyl free radicals (R•) from the base oil (RH).

The antioxidant mechanism proceeds as follows:

  • Initiation: RH -> R• + H•

  • Propagation:

    • R• + O2 -> ROO• (Peroxy radical)

    • ROO• + RH -> ROOH + R• (Hydroperoxide + Alkyl radical)

  • Intervention by this compound (ArOH): The hindered phenol donates its hydroxyl hydrogen to the peroxy radical, neutralizing it and forming a stable, unreactive hydroperoxide.

    • ROO• + ArOH -> ROOH + ArO•

  • Termination: The resulting phenoxy radical (ArO•) is sterically hindered and resonance-stabilized. This stability makes it insufficiently reactive to abstract a hydrogen from the base oil, thus breaking the chain reaction.[1][2] It can then neutralize a second radical, terminating the cycle.

    • ArO• + ROO• -> Non-radical products

This free-radical scavenging mechanism is visualized in the diagram below.

Antioxidant_Mechanism cluster_propagation Oxidation Propagation Cycle cluster_intervention Antioxidant Intervention RH Lubricant (RH) R_rad Alkyl Radical (R•) RH->R_rad Heat, Metal Catalyst ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ O2 Oxygen (O₂) ROO_rad->R_rad + RH (forms ROOH) ROOH Stable Hydroperoxide (ROOH) ROO_rad->ROOH + ArOH ArOH This compound (ArOH) ArO_rad Stable Phenoxy Radical (ArO•) ArOH->ArO_rad NonRadical Non-Radical Products ArO_rad->NonRadical + ROO•

Caption: Free-radical scavenging mechanism of this compound.

Section 2: Performance Characteristics & Synergism

The efficacy of this compound is determined by its thermal stability, concentration, and interaction with other additives.

Thermal Stability

While specific TGA data for this compound is not publicly available, hindered phenolic antioxidants as a class exhibit good thermal stability. For instance, a sulfurized hindered phenol (SHP) showed a 50% mass loss at 356°C in one study, superior to other antioxidant types.[4] Phenolic resins, in general, begin significant decomposition in the range of 350°C to 450°C.[5] This high thermal stability is crucial for applications like modern internal combustion engines and industrial turbines where operating temperatures are consistently high.

Optimal Concentration and Performance Data

The optimal concentration of an antioxidant is a balance between performance and cost-effectiveness. In lubricating oils, phenolic antioxidants are typically used in concentrations ranging from 0.5% to 1.0% by weight.[2] The performance is often evaluated using standardized tests that accelerate the oxidation process. The Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) is a key industry standard.

The table below presents representative RPVOT data for hindered phenolic (HP) antioxidants, illustrating their performance alone and in synergy with other additives in a Group I turbine oil.

Formulation (in ISO VG 46 Group I Base Oil)Antioxidant Concentration (% wt)RPVOT Result (minutes)
Hindered Phenolic (HP) Only0.5%~250
Alkylated Diphenylamine (ADPA) Only0.5%~400
HP + ADPA Combination 0.5% (Total) ~750
New Oil Reference (Fully Formulated)Varies1500+
Data is representative and synthesized from industry performance charts.[6]

This data clearly demonstrates a powerful synergistic effect, a critical concept in lubricant formulation.

Synergism with Other Additives

Synergism occurs when the combined effect of two or more additives is greater than the sum of their individual effects.[7] this compound, as a primary antioxidant, exhibits significant synergy with other classes of additives:

  • Aminic Antioxidants (e.g., Alkylated Diphenylamines - ADPA): This is a classic synergistic pairing. Hindered phenols are highly effective at lower to moderate temperatures, while aminic antioxidants excel at higher temperatures.[6] Furthermore, phenolic antioxidants can regenerate depleted aminic antioxidants, extending the overall protective capacity of the formulation.[2][8] As shown in the table above, a 50/50 blend of HP and ADPA can more than double the oxidative stability compared to using either additive alone.[6]

  • Phosphite Esters: These secondary antioxidants, known as hydroperoxide decomposers, work by converting the stable hydroperoxides (ROOH) formed by the primary antioxidant into non-radical products (alcohols). This prevents the hydroperoxides from later decomposing under thermal stress to form new, reactive radicals. Combining a radical scavenger like this compound with a hydroperoxide decomposer provides a two-pronged defense against oxidation.[1][9]

  • Sulfurized Additives (e.g., ZDDP): Zinc dialkyldithiophosphates (ZDDPs) are multifunctional additives that provide anti-wear protection and also function as secondary antioxidants. Synergistic interactions between ZDDP and phenolic antioxidants have been observed to enhance overall antioxidant performance.[4]

Section 3: Application Protocols

Protocol 3.1: Formulation of a High-Temperature Lubricant

Objective: To prepare a laboratory-scale blend of a synthetic lubricating oil fortified with this compound for high-temperature performance evaluation.

Materials:

  • Polyalphaolefin (PAO 6) base stock

  • This compound (≥98% purity)

  • Alkylated diphenylamine (ADPA) antioxidant (optional, for synergy study)

  • Glass beaker

  • Magnetic stirrer with heating plate

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation: Place a 250 mL glass beaker on the magnetic stirrer and add a stir bar.

  • Weighing Base Stock: Tare the balance with the beaker. Accurately weigh 197.0 g of PAO 6 base stock into the beaker.

  • Heating and Stirring: Begin stirring the base stock at a moderate speed (e.g., 300 RPM) and gently heat to 60-70°C. This temperature reduces viscosity and aids in the dissolution of the solid additive.

  • Additive Incorporation: Accurately weigh 1.0 g of this compound (for a 0.5% wt. concentration). Slowly add the powder to the vortex of the stirring base oil to prevent clumping.

  • Synergy Study (Optional): To evaluate synergy, prepare a separate blend. Use 198.0 g of PAO 6, 1.0 g of this compound, and 1.0 g of ADPA (for a 1.0% total additive treat rate).

  • Dissolution: Continue stirring at 60-70°C for 30-45 minutes, or until all antioxidant powder is fully dissolved and the solution is clear and bright.

  • Cooling: Turn off the heat and allow the blend to cool to room temperature while maintaining gentle stirring.

  • Storage: Transfer the final blend to a clean, labeled glass bottle for storage and subsequent performance testing.

Protocol 3.2: Performance Evaluation via Rotating Pressure Vessel Oxidation Test (RPVOT)

Objective: To assess the oxidative stability of the formulated lubricant according to the ASTM D2272 standard method. This test provides a quantitative measure of the oil's resistance to oxidation under accelerated conditions.

Principle: A sample of the oil, mixed with water and a copper catalyst, is placed in a pressurized oxygen environment at 150°C. The vessel is rotated to ensure thorough mixing. The time it takes for the oxygen pressure to drop by a specified amount (175 kPa or 25.4 psi) is recorded as the oxidation induction time.[1][6] A longer time indicates greater stability.

Sources

Determination of 2-Dodecyl-p-cresol Concentration in Fuel Additives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

2-Dodecyl-p-cresol is a hindered phenolic antioxidant widely used in fuels to prevent oxidative degradation and gum formation, thereby ensuring fuel stability during storage and use.[1][2] Accurate quantification of this additive is critical for quality control, regulatory compliance, and performance optimization. This application note provides a detailed, robust, and field-proven protocol for the determination of this compound in fuel matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method emphasizes a streamlined sample preparation procedure involving direct injection of a diluted sample, which minimizes analytical error and improves throughput.[3] We provide comprehensive step-by-step instructions, instrument parameters, and data analysis guidelines suitable for researchers, scientists, and quality control professionals in the petrochemical and automotive industries.

Introduction: The Role and Importance of this compound

Petroleum-based fuels, such as gasoline and jet fuel, are complex mixtures of hydrocarbons that are susceptible to oxidation, especially during extended storage. This process, driven by free radicals, leads to the formation of peroxides and insoluble gums.[2] These degradation products can cause significant engine performance issues, including injector fouling, filter plugging, and deposit formation.[2]

To counteract this, antioxidant additives are incorporated into fuel formulations. This compound (a type of butylated hydroxytoluene or BHT derivative) is a highly effective hindered phenol antioxidant. Its mechanism of action involves trapping free radicals to form stable, non-propagating radical species, thereby disrupting the oxidative chain reaction.[2] The long, non-polar dodecyl alkyl chain ensures excellent solubility in the fuel matrix.[4] The concentration of these antioxidants is carefully controlled, typically in the range of 10-50 mg/L, to provide adequate protection without adversely affecting other fuel properties.[1][3] Therefore, a reliable and precise analytical method is essential to verify that the additive concentration meets specification limits.

Principle of the Analytical Method

This protocol employs Gas Chromatography (GC) for the separation of this compound from the complex fuel matrix, followed by Mass Spectrometry (MS) for its unambiguous identification and quantification.

  • Gas Chromatography (GC): The diluted fuel sample is injected into a heated inlet, where the volatile components, including this compound, are vaporized. An inert carrier gas (helium) sweeps the vapor onto a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. Due to its relatively high molecular weight and specific chemical structure, this compound will elute at a characteristic retention time.

  • Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the MS detector. Here, it is ionized (typically by Electron Ionization - EI), causing it to fragment into a predictable pattern of ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z). This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for positive identification. For quantification, Selected Ion Monitoring (SIM) is used, where the detector is set to monitor only a few specific, abundant ions characteristic of this compound. This approach dramatically increases sensitivity and selectivity by filtering out background noise from the fuel matrix.[5][6]

The overall analytical workflow is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Fuel Sample Dilution Dilution with Solvent Sample->Dilution Standard This compound Reference Standard Calibration Prepare Calibration Standards Standard->Calibration GCMS GC-MS Analysis (SIM Mode) Dilution->GCMS Calibration->GCMS Integration Peak Integration GCMS->Integration Curve Calibration Curve Generation Integration->Curve Quantification Quantify Concentration Curve->Quantification

Caption: General workflow for the quantification of this compound.

Detailed Experimental Protocol: GC-MS

Materials and Reagents
  • Reference Standard: this compound, analytical standard grade (≥98% purity)

  • Solvent: Dichloromethane or Isooctane, HPLC or GC grade

  • Fuel Sample: The fuel containing the additive to be tested.

  • Glassware: Class A volumetric flasks (10 mL, 50 mL, 100 mL), micropipettes, autosampler vials with PTFE-lined septa.

Instrumentation and Conditions

A standard laboratory gas chromatograph coupled with a single quadrupole mass spectrometer is required. The following parameters have been shown to be effective for this analysis.[6][7]

Parameter Setting Rationale
GC System
Injection PortSplit/Splitless
Injector Temp260 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection ModeSplit (e.g., 100:1)Prevents column overloading from the high concentration of fuel matrix components.[6]
Injection Volume1 µLStandard volume for GC analysis.
Carrier GasHelium (99.999% purity)Inert carrier gas standard for MS applications.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal separation efficiency for the specified column dimensions.
GC Column
TypeAgilent HP-5ms or equivalent (5% Phenyl Methylpolysiloxane)A robust, low-bleed, non-polar column suitable for separating compounds from a hydrocarbon matrix.
Dimensions30 m length x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing good resolution and analysis time.
Oven Program
Initial Temp170 °C, hold for 5 minAllows for elution of lighter fuel components ahead of the analyte.[6]
Ramp Rate10 °C/min to 230 °CA controlled ramp to separate the analyte from other matrix components.[6]
Final TempHold at 230 °C for 5 minEnsures elution of all analyte and cleanses the column of heavier components.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique.
Ionization Energy70 eVStandard energy for generating reproducible mass spectra.
Source Temp230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp150 °CStandard operating temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Maximizes sensitivity and selectivity for the target analyte.
SIM Ions To be determinedSelect 3-4 characteristic, abundant ions from the full scan spectrum of the this compound standard (e.g., the molecular ion and key fragment ions).
Preparation of Standard Solutions
  • Stock Standard (1000 mg/L): Accurately weigh 50 mg of this compound reference standard into a 50 mL Class A volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., isooctane). This solution should be stored in the dark at 4 °C.

  • Working Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard. The concentration range should bracket the expected concentration in the fuel samples (e.g., 1, 5, 10, 25, and 50 mg/L). For example, to prepare a 10 mg/L standard, pipette 1.0 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with solvent.

Sample Preparation

The key advantage of this method is the minimal sample preparation required.[3]

  • Pipette 1.0 mL of the fuel sample into a 10 mL volumetric flask.

  • Dilute to the mark with the chosen solvent. This 1:10 dilution factor helps to minimize matrix effects and protect the GC column.

  • Mix thoroughly and transfer an aliquot to a 2 mL autosampler vial for analysis.

GC-MS Analysis and Data Processing
  • Sequence Setup: Set up an analytical sequence in the instrument software. Begin with a solvent blank, followed by the calibration standards (from lowest to highest concentration), and then the prepared fuel samples. It is good practice to run a quality control (QC) standard (a mid-range calibration standard) every 10-15 samples to monitor instrument performance.

  • Data Acquisition: Run the sequence. First, perform a full scan analysis of a high-concentration standard to identify the retention time and confirm the characteristic mass spectrum of this compound to select appropriate SIM ions. Then, run the entire sequence in SIM mode for quantification.

  • Calibration Curve: After the run, integrate the peak area for the primary quantifier ion for each calibration standard. Plot the peak area versus the known concentration to generate a calibration curve. The curve should have a coefficient of determination (R²) of ≥0.995.

  • Quantification: Integrate the peak area of the quantifier ion in the sample chromatograms. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Final Calculation: Correct for the initial dilution factor to determine the concentration in the original fuel sample.

    • Concentration (mg/L) = Calculated Concentration × Dilution Factor

The logical flow of the GC-MS instrument itself is visualized below.

GCMS_Workflow Injector Heated Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas IonSource MS Ion Source (Ionization & Fragmentation) Column->IonSource Quadrupole Quadrupole (Mass Filtering - SIM) IonSource->Quadrupole Detector Detector (Signal Generation) Quadrupole->Detector

Caption: Internal workflow of the GC-MS system during analysis.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method should be validated for the specific fuel matrix being tested. Key validation parameters include:

  • Linearity: Assessed from the calibration curve (R² ≥ 0.995).

  • Precision: Determined by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be <10%.[3][5]

  • Accuracy: Evaluated by spiking a known amount of this compound into a fuel sample (or a matrix blank) and calculating the percent recovery. Recoveries should be within 90-110%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ). The LOQ must be lower than the lowest expected concentration in the samples.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable means for quantifying the antioxidant this compound in fuel additives. The protocol's primary strength lies in its simplicity and minimal sample preparation, which reduces potential sources of error and allows for high-throughput analysis in a quality control environment. By following the outlined steps for instrumentation, calibration, and validation, researchers and analysts can confidently and accurately monitor this critical fuel component.

References

  • ASTM D8564 Standard Test Method for Determination of Phenolic Antioxidants and Fuel System Icing Inhibitors in Aviation Turbine Fuels. ASTM International. [Link]

  • Bernabei, M., Bocchinfuso, G., Carrozzo, P., & De Angelis, C. (2000). Determination of phenolic antioxidants in aviation jet fuel. Journal of Chromatography A, 871(1-2), 235-241. [Link]

  • Webster, G. R., et al. (2014). Determination of phenolic antioxidants in aviation jet fuel. ResearchGate. [Link]

  • Li, Z., et al. (2023). Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion. ACS Omega. [Link]

  • Hardy, D. R., & Beal, E. J. (2013). Analysis of Phenolic Antioxidants in Navy Mobility Fuels by Gas Chromatography-Mass Spectrometry. Defense Technical Information Center (DTIC). [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • OSHA. (n.d.). Phenol and Cresol: Method 32. Occupational Safety and Health Administration. [Link]

  • TotalEnergies AFS. (n.d.). Antioxidants and Stabilisers Additives. TotalEnergies Additives and Fuels Solutions. [Link]

  • ASTM D2274 (Oxidation Stability of Distillate Fuel Oil Accelerated Method). SPL, Inc. [Link]

  • Savant Labs. (n.d.). ASTM D2274 - Standard Test Method for Oxidation Stability of Distillate Fuel Oil (Accelerated Method). Savant Labs. [Link]

  • De Smet, R., et al. (1998). A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure. Clinical Chemistry and Laboratory Medicine. [Link]

  • Xu, J., et al. (2019). Differentiation of isomeric cresols by silylation in combination with GC‐MS analysis. Rapid Communications in Mass Spectrometry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 2-Dodecyl-p-cresol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Dodecyl-p-cresol is an antioxidant and stabilizer characterized by a long C12 alkyl chain, which renders it highly lipophilic.[1] This property leads to very low aqueous solubility, presenting a significant challenge for researchers conducting in vitro assays, which are predominantly performed in aqueous media.[1] Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. This guide provides a comprehensive set of troubleshooting strategies and protocols to help researchers effectively solubilize this compound, ensuring the accuracy and reproducibility of their in vitro experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

The molecular structure of this compound contains a long, nonpolar dodecyl (C12) chain and a largely nonpolar cresol head. This makes the molecule highly hydrophobic (lipophilic), meaning it preferentially interacts with nonpolar environments and has very low solubility in polar solvents like water or aqueous buffers.[1] This is a common challenge for many promising drug candidates and chemical probes.[2][3]

Q2: What is the best initial solvent for creating a high-concentration stock solution?

For highly lipophilic compounds, the standard starting point is to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and miscibility with water.[4] Other potential solvents include ethanol and dimethylformamide (DMF). The goal is to create a concentrated stock solution (e.g., 10-100 mM) that can be subsequently diluted to the final working concentration in your assay medium.[5]

Q3: My compound dissolves in the organic stock solvent but precipitates when I add it to my cell culture medium. What's happening?

This phenomenon, often called "crashing out," occurs when the highly concentrated stock solution is diluted into an aqueous medium where the compound's solubility is much lower. The organic solvent disperses, and the aqueous environment can no longer keep the lipophilic compound dissolved, causing it to precipitate. A stepwise dilution process can sometimes mitigate this issue.[6]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

This is highly cell-line dependent. As a general rule, most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[4][7] However, primary cells and sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[4][8][9] It is critical to perform a vehicle control experiment, where you treat cells with the highest concentration of the solvent used in your experiment, to determine the tolerance of your specific cell line.[8][10]

Q5: What are solubilizing agents and how can they help?

Solubilizing agents are excipients added to a formulation to improve the solubility of a poorly soluble compound.[11] They work through various mechanisms. Common strategies include:

  • Surfactants: Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds.[11][12] Examples include Kolliphor® EL (formerly Cremophor® EL) and Pluronic® F-68.[13][14]

  • Cyclodextrins: Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with lipophilic drugs, effectively shielding them from the aqueous environment.[15][16][17][18][19]

Part 2: Troubleshooting Guide

Problem 1: Compound precipitates immediately upon dilution into aqueous buffer.
  • Underlying Cause: The final concentration of the compound exceeds its maximum solubility in the final assay medium. The percentage of co-solvent (like DMSO) is too low to maintain solubility.

  • Solutions (from simplest to most complex):

    • Optimize the Dilution Technique: Avoid adding the stock solution directly to the full volume of aqueous buffer. Instead, use a serial or stepwise dilution method. For example, dilute the DMSO stock 1:10 in your medium, vortex immediately, and then perform subsequent dilutions. This gradual reduction in solvent concentration can prevent abrupt precipitation.[6]

    • Increase Final Co-Solvent Concentration: If your cells can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may be sufficient to keep the compound in solution. Always validate the new concentration with a vehicle control.[8]

    • Incorporate Serum: If using a cell-based assay, the proteins in fetal bovine serum (FBS), particularly albumin, can bind to lipophilic compounds and help maintain their solubility. Preparing dilutions in medium containing the final assay concentration of FBS can prevent precipitation.

    • Use a Surfactant: Non-ionic surfactants can be very effective. Prepare your final dilution buffer with a surfactant at a concentration above its Critical Micelle Concentration (CMC).[20][21] The surfactant molecules will form micelles that encapsulate this compound.

      • Recommended Surfactants: Pluronic® F-68, Kolliphor® EL.[13][14][22]

    • Utilize Cyclodextrins: Cyclodextrins are excellent solubilizers that form inclusion complexes.[15][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro use. Pre-complexing the drug with the cyclodextrin before final dilution can dramatically increase solubility.

Problem 2: Solution appears clear, but assay results are inconsistent or non-linear.
  • Underlying Cause: The compound may be forming non-visible, colloidal aggregates or nano-precipitates in the aqueous medium. These aggregates have different properties than the truly solubilized monomeric form and can lead to artifacts, such as non-specific inhibition or activation in biochemical assays.

  • Solutions:

    • Include a "Detergent" Control: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton™ X-100) to the assay buffer (if compatible with the assay). If the compound's activity profile changes significantly, it suggests aggregation was likely occurring.

    • Characterize the Solution: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of particles or aggregates in your final working solution.

    • Switch Solubilization Strategy: Aggregation is often a sign that the current solubilization method is insufficient. Switching to a more robust system, such as cyclodextrin complexation, can often resolve this by encapsulating individual molecules.[19]

Problem 3: The vehicle or solubilizing agent is interfering with the assay.
  • Underlying Cause: The excipients used to dissolve the compound are not inert and have their own biological or chemical effects. For example, high concentrations of DMSO can induce cell differentiation or stress, while some surfactants can permeabilize cell membranes.[4][10]

  • Solutions:

    • Run Rigorous Vehicle Controls: This is the most critical step. For every experimental condition, you must have a matching control containing the identical concentration of solvent and any other solubilizing agents, but without the compound. The effect of your compound is then determined relative to this vehicle control, not to an untreated control.[8]

    • Perform a Dose-Response Curve for the Excipient: Before starting your main experiment, test a range of concentrations of your chosen solvent or solubilizing agent (e.g., DMSO from 0.01% to 2%) on its own. Identify the maximum concentration that does not produce a significant effect in your assay (e.g., on cell viability, enzyme activity, etc.). This is your maximum allowable excipient concentration.[8][10]

    • Explore Alternative Solubilizers: If interference is unavoidable, you must find a different solubilization strategy. If Kolliphor® EL is toxic, perhaps Pluronic® F-68 or HP-β-CD will be better tolerated.[23][24]

Part 3: Protocols and Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing an initial high-concentration stock solution.[5][25]

  • Calculation: Determine the mass of this compound (Molecular Weight: 276.46 g/mol ) needed.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000

    • Example for 1 mL of 10 mM stock: 0.010 mol/L × 0.001 L × 276.46 g/mol × 1000 = 2.76 mg

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution: Transfer the powder to an appropriate sterile vial (e.g., a 1.5 mL amber glass vial). Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing: Cap the vial securely and vortex at maximum speed for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Workflow: Selecting a Solubilization Strategy

This decision tree guides the user through a logical progression of steps to find a suitable solubilization method.

Solubilization_Workflow start Start: Need to solubilize This compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute to final concentration in assay medium (e.g., to 0.5% DMSO) stock->dilute check_precip Observe for Precipitation dilute->check_precip no_precip No Precipitation: Run Vehicle Control Assay check_precip->no_precip No precip Precipitation Occurs check_precip->precip Yes check_vehicle Vehicle Control OK? no_precip->check_vehicle proceed Proceed with Experiment check_vehicle->proceed Yes vehicle_fail Vehicle shows toxicity/ interference check_vehicle->vehicle_fail No strategy Select Advanced Strategy precip->strategy serum Try Diluting in Serum-Containing Medium strategy->serum Option 1 surfactant Add Surfactant (e.g., Pluronic F-68) strategy->surfactant Option 2 cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) strategy->cyclodextrin Option 3 retest Re-test Dilution serum->retest surfactant->retest cyclodextrin->retest retest->check_precip lower_dmso Lower final DMSO concentration. If precipitation occurs, move to advanced strategies. vehicle_fail->lower_dmso

Caption: Decision workflow for solubilizing this compound.

Part 4: Data Tables and Visualizations

Table 1: Properties of Common Organic Solvents for Stock Solutions
SolventPolarity IndexMax Tolerated Conc. (Cell Culture)Notes
DMSO 7.20.1% - 1.0% [4][8][10]Excellent solubilizing power. Can be cytotoxic at higher concentrations.[4]
Ethanol 5.20.1% - 0.5% Good solvent, but more volatile than DMSO. Can have biological effects.
DMF 6.4<0.2% Strong solvent, but generally more toxic to cells than DMSO.

Concentrations are cell-line dependent and require empirical validation.

Table 2: Comparison of Advanced Solubilizing Agents
Agent TypeExample(s)Mechanism of ActionKey Considerations
Surfactant Pluronic® F-68, Kolliphor® EL[13][14]Forms micelles that encapsulate the lipophilic drug in their hydrophobic core.[12]Must be used above the Critical Micelle Concentration (CMC).[20][21] Potential for cell membrane interactions.
Cyclodextrin HP-β-CD, Methyl-β-CDForms a 1:1 inclusion complex, shielding the drug in its hydrophobic cavity.[15][17][18]Very effective and generally well-tolerated in vitro. Can sometimes extract cholesterol from cell membranes.
Diagram: Mechanism of Micellar Solubilization

This diagram illustrates how surfactant molecules arrange themselves to solubilize a lipophilic compound like this compound in an aqueous solution.

Micelle_Formation cluster_micelle Micelle in Aqueous Solution drug This compound (Lipophilic) s1 drug->s1 Hydrophobic Interaction s2 drug->s2 s3 drug->s3 s4 drug->s4 s5 drug->s5 s6 drug->s6 s7 drug->s7 s8 drug->s8 water Water Molecules (Hydrophilic Environment) surfactant_key Surfactant Molecule (Hydrophilic Head) tail_key Hydrophobic Tail surfactant_key->tail_key

Caption: Surfactant micelles encapsulate lipophilic compounds.

References

  • Al-kassas, R., Al-Gohary, O. M., & Al-Faadhel, M. M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Chowdary, K. P. R., & Nalluri, B. N. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Cohen, J., & Lach, J. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Al-kassas, R., Al-Gohary, O. M., & Al-Faadhel, M. M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Link]

  • Jain, A., et al. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • UL Prospector. (n.d.). Kolliphor® EL by BASF Pharma Solutions - Personal Care & Cosmetics. UL Prospector. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • National Institutes of Health. (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. National Institutes of Health. [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]

  • Thomas, N., & Holm, R. (2015). Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Molecular Pharmaceutics. [Link]

  • Ashland. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Ashland. [Link]

  • National Institutes of Health. (2024). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. National Institutes of Health. [Link]

  • National Institutes of Health. (2019). Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in... ResearchGate. [Link]

  • ACS Omega. (2020). Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. ACS Publications. [Link]

  • National Institutes of Health. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? National Institutes of Health. [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]

  • National Institutes of Health. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. National Institutes of Health. [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. [Link]

  • ResearchGate. (n.d.). Strategies to improve solubility and bioavailability of lipophilic drugs. ResearchGate. [Link]

  • ResearchGate. (n.d.). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. ResearchGate. [Link]

  • National Institutes of Health. (2024). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. National Institutes of Health. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • American Pharmaceutical Review. (2019). Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. American Pharmaceutical Review. [Link]

  • Wiley Online Library. (2014). Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture. Wiley Online Library. [Link]

  • ChemBK. (n.d.). BENZOTRIAZOLYL DODECYL p-CRESOL. ChemBK. [Link]

  • Solubility of Things. (n.d.). p-Cresol. Solubility of Things. [Link]

Sources

Technical Support Center: 2-Dodecyl-p-cresol in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Dodecyl-p-cresol. This guide is designed for researchers, scientists, and formulation professionals encountering stability challenges with this antioxidant in lubricant applications. Here, we move beyond simple protocols to explore the underlying chemistry and provide robust troubleshooting strategies in a direct question-and-answer format.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational knowledge about this compound and its role in lubricant stability.

Question: What is this compound and what is its primary function in a lubricant?

Answer: this compound, also known as 2-Lauryl-p-cresol, is a type of hindered phenolic antioxidant.[1] Its principal role in lubricant formulations is to inhibit oxidation.[2] Oxidation is the most common pathway for lubricant degradation, leading to increased viscosity, the formation of harmful sludge and varnish, and a shortened lubricant lifespan.[3][4] this compound functions as a primary antioxidant, meaning it directly intervenes in the oxidation process to protect the lubricant's base oil and other components.

Question: How does this compound mechanistically work to prevent oxidation?

Answer: Lubricant oxidation proceeds via a free-radical chain reaction.[5] The process is initiated by factors like heat, pressure, and the presence of metal catalysts, which create highly reactive free radicals from the lubricant's hydrocarbon molecules. These radicals then react with oxygen to form peroxy radicals, which in turn attack other hydrocarbon molecules, propagating a destructive cycle.

This compound, as a hindered phenol, terminates this chain reaction. The hydroxyl (-OH) group on its phenol ring readily donates a hydrogen atom to neutralize the peroxy radicals. The bulky dodecyl group and the methyl group on the ring provide steric hindrance, which makes the resulting antioxidant radical stable and less likely to initiate new oxidation chains.

cluster_propagation Oxidation Propagation Cycle (Uninhibited) cluster_termination Antioxidant Intervention R Hydrocarbon Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O2 ROOH Hydroperoxide (ROOH) ROO->ROOH + RH ROO2 Peroxy Radical (ROO•) RH Base Oil (RH) R_new New Radical (R•) ROOH->R_new Decomposes (Heat, Metal) DPC This compound (ArOH) ROOH2 Stable Hydroperoxide (ROOH) DPC->ROOH2 H• Donation DPC_rad Stable Antioxidant Radical (ArO•) DPC->DPC_rad Forms ROO2->ROOH2

Caption: Antioxidant mechanism of this compound.

Question: What are the typical indicators that this compound is degrading or depleted in my formulation?

Answer: The degradation of the antioxidant is the first step toward catastrophic lubricant failure. Key indicators include:

  • Increased Acid Number (AN): As the base oil oxidizes, acidic byproducts are formed. A rising AN is a direct consequence of antioxidant depletion.[4]

  • Viscosity Increase: Oxidation leads to polymerization of oil molecules, causing the lubricant to thicken.[4]

  • Sludge and Varnish Formation: These insoluble deposits are the end-products of oxidation and thermal degradation, appearing when the antioxidant can no longer protect the oil.[3]

  • Color Darkening: While not a quantitative measure, a significant darkening of the oil often accompanies severe oxidation.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides direct answers and causal explanations for specific problems encountered during formulation and testing.

Question: My formulation shows a rapid loss of this compound concentration during high-temperature testing. What are the likely causes?

Answer: Rapid depletion under thermal stress is a common issue pointing to several potential factors:

  • Excessive Thermal Breakdown: All organic molecules have a temperature limit. At excessively high temperatures (e.g., above 200°C), the antioxidant molecule itself can thermally degrade, breaking down without participating in the desired radical-scavenging reactions.[3] The industry rule of thumb is that for every 10°C increase in temperature, the rate of oxidation doubles, thus halving the oil's life.[3][4]

  • Highly Oxidative Environment: The rate of antioxidant consumption is directly proportional to the concentration of free radicals it must neutralize. Factors that accelerate radical formation will deplete the antioxidant faster. These include:

    • Aeration: Excessive air entrainment provides a constant supply of oxygen.

    • Contaminants: Wear metals like iron and copper are powerful oxidation catalysts.

    • Contamination with other fluids or water can also accelerate degradation.[4]

  • Antagonistic Additive Interactions: Certain additives can interfere with the function of phenolic antioxidants or promote their degradation. For example, some extreme pressure (EP) and anti-wear (AW) additives can compete for the same surface sites or have conflicting chemical activities.[6] Combinations of acidic and alkaline additives can also lead to neutralization and reduced effectiveness.[6]

Scientist's Note: It is crucial to distinguish between thermal stability (the molecule's resistance to heat alone) and oxidative stability (its performance in the presence of oxygen and heat). This compound generally possesses good thermal stability but is designed to be consumed during oxidation.[7][8] If it depletes quickly, it's doing its job, but the environment is too harsh.

Question: I've added the recommended treat rate of this compound, but my lubricant still fails oxidation stability tests like the RPVOT. Why?

Answer: This indicates that the antioxidant's effectiveness is being compromised. The cause is often rooted in the formulation's overall chemistry.

  • Base Oil Selection: The type of base oil is critical. Highly refined Group II and Group III base oils are more oxidatively stable but have poor solvency for some additives. More importantly, the refining process removes naturally occurring sulfur compounds that can act as synergistic secondary antioxidants.[9] A formulation in a Group I base oil might show good performance due to these natural synergists, while the same treat rate in a Group II oil fails.

  • Lack of Synergists: Phenolic antioxidants like this compound often work best as part of a system. They are excellent at trapping peroxy radicals but do not decompose hydroperoxides (ROOH), which can later break down to form more radicals. Secondary antioxidants, such as certain sulfur or phosphorus compounds, are designed to decompose these hydroperoxides into stable products. Without them, the phenolic antioxidant is fighting a losing battle.

  • Pro-oxidant Activity: Under specific conditions, such as low pH or in the presence of certain metal ions, phenolic compounds can exhibit pro-oxidant behavior, potentially generating reactive oxygen species like hydrogen peroxide.[10]

cluster_workflow Troubleshooting Workflow: Oxidation Test Failure start Oxidation Test Fails (e.g., RPVOT) check_conc Verify Antioxidant Concentration (HPLC) start->check_conc conc_ok Concentration OK? check_conc->conc_ok investigate_base Investigate Base Oil (Type, Sulfur Content) conc_ok->investigate_base Yes conc_low Concentration Low conc_ok->conc_low No investigate_additives Screen for Additive Antagonism investigate_base->investigate_additives add_synergist Evaluate Secondary Antioxidants (e.g., Dithiocarbamates) investigate_additives->add_synergist reformulate Reformulate & Retest add_synergist->reformulate investigate_depletion See 'Rapid Depletion' Troubleshooting conc_low->investigate_depletion

Caption: Troubleshooting workflow for oxidation test failures.

Section 3: Experimental Protocols & Analytical Methods

To properly diagnose stability issues, robust analytical methods are required. This section provides validated, step-by-step approaches.

Protocol 1: Quantification of this compound via HPLC-UV

This protocol provides a reliable method to determine the precise concentration of the active antioxidant remaining in a lubricant sample. High-Performance Liquid Chromatography (HPLC) is preferred for its ability to separate the analyte from a complex oil matrix.[11][12]

Objective: To quantify the weight percent (wt%) of this compound in a new or used lubricant.

Materials:

  • HPLC system with UV detector

  • Reverse-phase C18 column

  • Methanol and n-Hexane (HPLC grade)[13]

  • Volumetric flasks, syringes, and 0.45 µm syringe filters

  • Analytical balance

  • This compound analytical standard

Procedure:

  • Standard Preparation: a. Prepare a stock solution of 1000 µg/mL by accurately weighing 10 mg of the this compound standard into a 10 mL volumetric flask and diluting to the mark with methanol. b. Create a calibration curve by preparing a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with methanol.[13]

  • Sample Preparation: a. Accurately weigh approximately 0.1 g of the lubricant sample into a 10 mL volumetric flask. b. Dilute to the mark with n-hexane to dissolve the oil, then vortex thoroughly. c. Perform a second dilution by taking 1 mL of the hexane solution and adding it to a 10 mL volumetric flask, then diluting to the mark with methanol. This precipitates some of the heavier oil components while keeping the antioxidant in solution. d. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Set the HPLC conditions (these may require optimization):

    • Mobile Phase: Isocratic, 95:5 Methanol:Water
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
    • UV Detection Wavelength: 218 nm[11]
    • Injection Volume: 10 µL b. Run the series of standards to generate a calibration curve (Peak Area vs. Concentration). c. Run the prepared samples.
  • Calculation: a. Determine the concentration of this compound in the sample injection (µg/mL) using the linear regression equation from the calibration curve. b. Back-calculate the original concentration in the lubricant, accounting for all dilution factors.

Scientist's Note (Trustworthiness): This protocol is self-validating. The linearity of your calibration curve (R² > 0.999) confirms the accuracy of your standard dilutions and instrument response. Always run a media blank (the final methanol/hexane solvent mix) to ensure no interfering peaks are present.[13]

Protocol 2: Evaluating Additive Interactions using Pressure Differential Scanning Calorimetry (PDSC)

PDSC (per ASTM D6186) is a rapid and effective way to screen for synergistic or antagonistic effects between additives by measuring the Oxidation Induction Time (OIT). A longer OIT indicates better oxidative stability.

Objective: To determine if a candidate additive (e.g., a new anti-wear agent) negatively impacts the performance of this compound.

Experimental Design: Prepare a matrix of simple lubricant blends in a chosen base oil (e.g., Group II).

Blend IDBase OilThis compoundCandidate Additive 'X'
B-1 (Control) 99.5%0.5%0%
B-2 (Test) 99.0%0.5%0.5%
B-3 (Blank) 99.5%0%0.5%

Procedure:

  • Sample Preparation: Prepare the three blends as specified in the table. Ensure thorough mixing.

  • PDSC Analysis: a. Place a small, accurately weighed amount of each blend (2-3 mg) into an aluminum PDSC pan. b. Place the open pan into the PDSC cell. c. Pressurize the cell with pure oxygen (e.g., to 500 psi). d. Rapidly heat the sample to the isothermal test temperature (e.g., 210°C). e. Hold at this temperature and record the time until the onset of the exothermic oxidation reaction. This time is the OIT.

  • Data Interpretation:

    • Compare B-1 and B-2: If OIT(B-2) is significantly shorter than OIT(B-1), this indicates an antagonistic interaction. Additive 'X' is interfering with the antioxidant.

    • Compare B-1 and B-2: If OIT(B-2) is significantly longer than OIT(B-1), this indicates a synergistic interaction.

    • Analyze B-3: The OIT of B-3 shows the inherent (and likely poor) oxidative stability provided by the candidate additive alone.

Summary of Analytical Techniques

TechniqueAbbreviationPrimary MeasurementApplication in This Context
High-Performance Liquid Chromatography HPLCConcentration of specific moleculesQuantifying remaining this compound.[11][12][14]
Gas Chromatography GCConcentration of volatile/semi-volatile moleculesAlternative method for antioxidant quantification.[11][12][14]
Pressure Differential Scanning Calorimetry PDSCOxidation Induction Time (OIT)Rapid screening of formulation stability and additive interactions.
Rotating Pressure Vessel Oxidation Test RPVOTOxidation Induction Time (minutes)Industry-standard method for evaluating oxidative stability.
Fourier-Transform Infrared Spectroscopy FTIRFunctional groups (e.g., C=O, O-H)Monitoring oxidation byproducts (carbonyl peak growth).[3]

References

  • OSHA. (n.d.). OSHA Method 32. Occupational Safety and Health Administration.
  • Natural Micron Pharm Tech. (n.d.). Benzotriazolyl Dodecyl P-Cresol.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • NCBI Bookshelf. (n.d.). Analytical Methods - Toxicological Profile for Cresols. National Institutes of Health.
  • Rizvi, S. Q. A. (Ed.). (2009).
  • Quzhou Ebright Chemicals Co.,Ltd. (n.d.). Benzotriazolyl Dodecyl p-Cresol.
  • Hamou, A., et al. (1998). Thermal Stability of a Para-Cresol Novolac Resin. ResearchGate. Retrieved from [Link]

  • Santos, J. C. O., et al. (2015). Thermal Degradation Process of Synthetic Lubricating Oils: Part I—Spectroscopic Study. ResearchGate. Retrieved from [Link]

  • Brown, C. (n.d.). Oil Additive Reactions: What You Should Know. Machinery Lubrication. Retrieved from [Link]

  • Tan, K. J. (2007). Degradation of para-cresol using advanced oxidation technologies. NIE Digital Repository. Retrieved from [Link]

  • SRS. (2023, December 23). The Six Forms of Lubricant Degradation. Strategic Reliability Solutions Ltd. Retrieved from [Link]

  • Fitch, J. (n.d.). Determining the Cause of Oil Degradation. Machinery Lubrication. Retrieved from [Link]

  • R-jie, R., & McClements, D. J. (2012). Factors influencing the antioxidant and pro-oxidant activity of polyphenols in oil-in-water emulsions. PubMed. Retrieved from [Link]

  • NIOSH. (1992, May 8). CRESOL (all isomers) and PHENOL 2546. Centers for Disease Control and Prevention. Retrieved from [Link]

  • K-llberg, R. (n.d.). Oxidation stability and base oil sulphur. Lube Media. Retrieved from [Link]

Sources

Technical Support Center: Analysis of 2-Dodecyl-p-cresol Degradation Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-dodecyl-p-cresol (DPC) degradation byproducts. As a hindered phenolic antioxidant, DPC is vital for stabilizing polymers, lubricants, and other materials by inhibiting thermo-oxidative degradation.[1][2][3] However, during its service life, DPC itself degrades, forming a complex mixture of byproducts. Identifying and quantifying these byproducts is a critical but often challenging analytical task.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these analyses. It provides field-proven insights in a direct question-and-answer format, addressing common issues encountered during experimental workflows.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the chromatographic and spectrometric analysis of DPC degradation products.

Question 1: I'm seeing severe peak tailing for my suspected DPC byproducts in Reverse-Phase HPLC. What's causing this and how can I fix it?

Answer:

Peak tailing is a frequent issue when analyzing phenolic compounds and can significantly compromise quantification accuracy.[4] The primary cause is often secondary interactions between the acidic phenolic hydroxyl groups of the analytes and active sites on the stationary phase, particularly residual silanols on silica-based columns.[4]

Causality and Solution Pathway:

  • Mobile Phase pH Adjustment (Primary Solution): The pH of your mobile phase is critical. If the pH is close to the pKa of your phenolic byproducts, you will have a mixture of ionized (phenolate) and non-ionized forms, leading to inconsistent retention and tailing.[4]

    • Action: Acidify your mobile phase with 0.1% formic acid or acetic acid.[5] This ensures the phenolic hydroxyl groups are fully protonated (non-ionized), minimizing interactions with silanols and promoting a single, well-defined retention mechanism.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, causing distorted peak shapes.[6]

    • Action: Perform a dilution series (e.g., inject 1/2, 1/5th, and 1/10th of the original concentration). If the peak shape improves with dilution, column overload is the culprit. Adjust your sample concentration accordingly.

  • Evaluate Column Health: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band, leading to tailing.[4][7]

    • Action (Self-Validation):

      • First, remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column.

      • If the problem persists, try reversing the analytical column (if permitted by the manufacturer) and flushing it with a strong solvent like isopropanol.

      • If neither step resolves the issue, the column may be irreversibly damaged, and replacement is the best course of action.[8]

  • Consider an Alternative Stationary Phase: If tailing persists even with an optimized mobile phase, your column may not be suitable.

    • Action: Switch to a column with advanced end-capping (to minimize residual silanols) or a different base particle technology (e.g., hybrid silica) designed to provide excellent peak shape for basic and acidic compounds.

Question 2: My mass spectra for a potential DPC byproduct are inconsistent between runs, and I'm struggling with identification. What should I investigate?

Answer:

Inconsistent mass spectra are often a sign of in-source instability, co-elution of multiple components, or improper ionization conditions. For DPC byproducts, which can range from simple oxidized monomers to larger dimers, ensuring consistent ionization is key.

Causality and Solution Pathway:

  • Suspect Co-elution: The most common cause is that what appears to be a single chromatographic peak is actually two or more co-eluting isomers or unrelated byproducts with similar retention times.

    • Action: Improve your chromatographic resolution. Lengthen the gradient time, reduce the flow rate, or try a column with a different selectivity (e.g., a Phenyl-Hexyl phase instead of a C18). High-resolution mass spectrometry (HRMS) like QTOF-MS can also help by resolving ions with very close m/z values.[9]

  • Optimize Ionization Source Parameters: DPC byproducts may be sensitive to source conditions.

    • Action (LC-MS):

      • Source: For many DPC byproducts, Electrospray Ionization (ESI) in negative mode is effective at deprotonating the phenolic hydroxyl group. For less polar, more volatile byproducts, Atmospheric Pressure Chemical Ionization (APCI) might provide more robust ionization.

      • System Suitability Test: Prepare a standard solution of a representative phenolic compound (like p-cresol or BHT). Optimize the capillary voltage, gas temperatures, and gas flows to achieve maximum intensity and stability for the [M-H]- ion. This establishes a validated baseline for your system.

  • Check for In-Source Fragmentation vs. Thermal Degradation: The compounds might be fragmenting within the ion source or degrading in the heated zones of a GC inlet.

    • Action (GC-MS): Alkylphenols can be challenging to analyze directly via GC-MS without derivatization.[10][11] The polar hydroxyl group can cause peak tailing and thermal degradation in the hot inlet.

      • Protocol: Implement a derivatization step, such as silylation with BSTFA or MTBSTFA.[12][13] This replaces the active hydrogen on the hydroxyl group with a non-polar, thermally stable trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This dramatically improves peak shape and reduces the likelihood of thermal degradation, leading to more consistent and interpretable mass spectra.[14]

Part 2: Frequently Asked Questions (FAQs)

Question 3: What are the primary degradation pathways for this compound, and what byproducts should I expect?

Answer:

As a hindered phenolic antioxidant, this compound (DPC) functions by donating a hydrogen atom from its hydroxyl group to neutralize peroxy radicals, thereby terminating oxidation chain reactions.[1][3] This process generates a DPC phenoxyl radical, which is the gateway to several degradation byproducts. The main pathways are:

  • Dimerization: Two phenoxyl radicals can couple to form various C-C or C-O-C linked dimers. These are significantly larger molecules and will have roughly double the mass of the parent DPC.

  • Disproportionation & Oxidation: The phenoxyl radical can rearrange or react further with oxygen. This commonly leads to the formation of quinone-type structures, such as quinone methides.

  • Side-Chain Oxidation: The dodecyl alkyl chain can undergo oxidation, leading to the formation of alcohols, ketones, or carboxylic acids on the chain.

  • Ring Opening/Cleavage: Under severe oxidative stress, the aromatic ring itself can be cleaved, leading to a variety of smaller, highly oxygenated aliphatic compounds.[15]

dot graph "Degradation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions DPC [label="this compound\n(DPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="DPC Phenoxyl\nRadical", fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="Dimerization Products\n(C-C or C-O linked)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quinone [label="Quinone Methide / \nOther Oxidized Monomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideChain [label="Side-Chain Oxidation\nProducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions DPC -> Radical [label="H• Donation\n(Radical Scavenging)"]; Radical -> Dimer [label="Radical Coupling"]; Radical -> Quinone [label="Rearrangement / Oxidation"]; DPC -> SideChain [label="Direct Oxidation\n(Severe Conditions)"]; } caption: "Primary degradation pathways of this compound (DPC)."

Below is a table summarizing the expected byproducts and their mass characteristics.

Byproduct ClassDescriptionExpected Mass Change from DPC (m/z 276.46)
Oxidized Monomers Addition of one or more oxygen atoms.+16 (single oxidation), +32 (double oxidation)
Quinone Methides Formation of quinone structure.-2 (loss of 2H)
Dimerization Products Coupling of two DPC radicals.~+274 (dimerization with loss of 2H)
Side-Chain Cleavage Loss of fragments from the dodecyl chain.Variable negative values (e.g., -14 for CH₂)
Question 4: Which analytical technique is better for this analysis: GC-MS or LC-MS?

Answer:

Both GC-MS and LC-MS are powerful techniques for this analysis, and the best choice depends on the specific goals of your study. Often, a combined approach provides the most comprehensive picture.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Strengths: LC-MS is generally the preferred method for analyzing the primary, larger byproducts like dimers and polar oxidized species. It operates at lower temperatures, which minimizes the risk of thermal degradation of sensitive analytes. It does not typically require derivatization.[17][18]

    • Best For: Characterizing non-volatile, polar, and high-molecular-weight degradation products.

    • Typical Setup: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid, coupled to an ESI or APCI source.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Strengths: GC-MS provides excellent chromatographic resolution and is highly effective for separating isomers of smaller, more volatile byproducts. Electron Ionization (EI) provides reproducible fragmentation patterns that are valuable for structural elucidation via library matching.

    • Best For: Analyzing volatile and semi-volatile byproducts, especially after derivatization to handle polar functional groups.[10][11]

    • Caveat: As mentioned previously, direct analysis of polar phenolic compounds can be problematic. A derivatization step is highly recommended for robust results.[14]

dot graph "Analytical_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Sample [label="Degraded DPC Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Are analytes\nthermally stable & volatile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LCMS_Prep [label="Sample Prep\n(Dilution/Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS_Prep [label="Sample Prep\n(Derivatization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nByproduct ID", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Sample -> Decision; Decision -> LCMS_Prep [label="No / High MW"]; Decision -> GCMS_Prep [label="Yes / Low MW"]; LCMS_Prep -> LCMS; GCMS_Prep -> GCMS; LCMS -> Data; GCMS -> Data; } caption: "Decision workflow for selecting the appropriate analytical technique."

Experimental Protocol: LC-MS/MS Method for Identification of DPC Degradation Products

This protocol provides a robust starting point for the analysis of DPC byproducts.

1. Sample Preparation (Self-Validating)

  • Accurately weigh 10 mg of the degraded sample into a 10 mL volumetric flask.

  • Add 100 µL of an internal standard (IS) stock solution (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample). The IS is crucial for validating injection consistency and correcting for matrix effects.

  • Dissolve and bring to volume with a suitable solvent (e.g., 50:50 acetonitrile:isopropanol). Vortex for 1 minute.

  • Prepare a "Method Blank" using only the solvent and IS to ensure no contamination from the system or reagents.

  • Filter the sample extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation & Conditions

  • LC System: UPLC/HPLC system with a temperature-controlled column compartment.

  • Column: High-resolution C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Ramp to 100% B

    • 15-18 min: Hold at 100% B

    • 18.1-20 min: Return to 50% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temp: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: QTOF or Orbitrap HRMS system.

  • Ion Source: ESI (Negative Ion Mode)

  • Capillary Voltage: -3.0 kV

  • Scan Mode: Perform data-dependent acquisition (DDA). A full MS scan (m/z 100-1200) triggers MS/MS fragmentation scans on the top 3-5 most intense ions. This allows for both detection of parent ions and collection of fragmentation data for structural elucidation in a single run.[9]

3. Data Analysis

  • Extract ion chromatograms for the exact mass of DPC ([M-H]- m/z 275.2380) and potential byproducts (e.g., DPC+O, [M-H]- m/z 291.2329).

  • Analyze the MS/MS fragmentation patterns of the unknown peaks. Fragmentation of the dodecyl chain (successive losses of 14 Da) and characteristic fragments from the cresol ring will aid in identification.[19][20]

  • Compare the retention time and mass accuracy of the internal standard against its expected values to validate the run's performance.

References

  • D'Urso, G., Capuano, A., Fantasma, F., Chini, M. G., De Felice, V., Saviano, G., Lauro, G., Casapullo, A., Bifulco, G., & Iorizzi, M. (2025). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. Plants. [Link]

  • ResearchGate. (2011). Mass spectrum and fragmentation scheme of o‑cresol, derivatised with BSTFA. ResearchGate. [Link]

  • Jayawardena, B., Wathoni, N., Pan, S., et al. (2022). LC-ESI-QTOF-MS/MS Profiling and Antioxidant Activity of Phenolics from Custard Apple Fruit and By-Products. Molecules. [Link]

  • ResearchGate. (2025). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. ResearchGate. [Link]

  • D'Urso, G., Capuano, A., Fantasma, F., et al. (2025). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. PubMed Central. [Link]

  • González-Gaya, B., Fernández-Amandi, M., et al. (2022). Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and bottled water. Food Chemistry. [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Sems-Svea, B., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. [Link]

  • Nacalai Tesque, Inc. T1. Poor peak shape. Obrnuta faza. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Boitsov, S., et al. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Journal of Chromatography A. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Wellt Chemicals. (2024). The Ultimate Guide to Hindered Phenol in 2024. Wellt Chemicals. [Link]

  • ResearchGate. (2005). Mass spectrum of m-cresol-TBDMS. ResearchGate. [Link]

  • ResearchGate. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. ResearchGate. [Link]

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

  • ResearchGate. (2015). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. ResearchGate. [Link]

  • ResearchGate. (2001). Practical Process for the Air Oxidation of Cresols: Part A. Mechanistic Investigations. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Tintoll. Hindered Phenol Antioxidant HPAO. Tintoll. [Link]

  • Schwantes, R. H., et al. (2017). Formation of highly oxygenated low-volatility products from cresol oxidation. Atmospheric Chemistry and Physics. [Link]

Sources

Technical Support Center: Optimizing 2-Dodecyl-p-cresol Concentration for Enhanced Polymer Protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the effective utilization of 2-Dodecyl-p-cresol in polymer formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting assistance, and frequently asked questions to ensure the optimal performance of this critical antioxidant in your polymer systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the role and function of this compound in polymer protection.

Q1: What is this compound and what is its primary function in polymers?

A1: this compound is a sterically hindered phenolic antioxidant. Its primary role is to protect polymers from degradation caused by oxidative processes.[1] Polymers are susceptible to degradation from heat, light, and oxygen, which can lead to undesirable effects such as discoloration, loss of mechanical properties (like strength and flexibility), and a shortened service life.[1] this compound works by interrupting the free-radical chain reactions that drive this degradation.

Q2: How does this compound protect polymers from oxidation?

A2: As a hindered phenolic antioxidant, this compound functions as a primary antioxidant, or a "free radical scavenger."[2][3] During oxidative degradation, highly reactive free radicals are formed within the polymer matrix. This compound donates a hydrogen atom from its hydroxyl group to these free radicals, neutralizing them and preventing them from attacking the polymer chains. This action forms a stable phenoxyl radical from the antioxidant molecule, which is less reactive and does not propagate the degradation chain reaction.

Q3: What are the typical concentration ranges for this compound in different polymers?

A3: The optimal concentration of this compound is highly dependent on the specific polymer, its intended application, processing conditions, and the desired level of long-term stability. However, general guidelines for hindered phenolic antioxidants can be used as a starting point.

Polymer TypeTypical Concentration Range (by weight)
Polyolefins (Polyethylene, Polypropylene) 0.05% - 0.5%
Elastomers (e.g., EPDM) 0.1% - 2.0%
Styrenic Polymers (e.g., ABS) 0.1% - 1.0%

It is crucial to perform experimental optimization to determine the most effective and cost-efficient concentration for your specific formulation.

Q4: Can this compound be used in combination with other additives?

A4: Yes, and it is often recommended. This compound, as a primary antioxidant, is highly effective at scavenging free radicals. However, it can be beneficially combined with secondary antioxidants, such as phosphites or thioesters, to create a synergistic effect.[3][4] Secondary antioxidants work by decomposing hydroperoxides, which are precursors to free radical formation. This dual-action approach provides more comprehensive protection for the polymer.

Q5: What are the main challenges associated with the use of this compound?

A5: The primary challenges include:

  • Discoloration: Phenolic antioxidants can sometimes lead to yellowing or "pinking" of the polymer, especially when exposed to NOx gases or after prolonged heat aging.[5][6][7][8] This is due to the formation of colored quinone-type structures.[5][7]

  • Migration and Blooming: If the concentration of the antioxidant exceeds its solubility in the polymer matrix, or if there is poor compatibility, it can migrate to the surface, a phenomenon known as "blooming."[9] This can result in a hazy or crystalline surface deposit.

  • Volatility: While this compound has relatively low volatility, some loss can occur during high-temperature processing, potentially reducing its long-term effectiveness.[1]

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Suboptimal Polymer Stability

Q: My polymer is degrading despite the addition of this compound. What could be the cause?

A: Several factors could be contributing to this issue:

  • Insufficient Concentration: The loading level of this compound may be too low to provide adequate protection under your specific processing or end-use conditions.

  • Inadequate Dispersion: Poor mixing can lead to localized areas with low antioxidant concentration, creating weak spots where degradation can initiate.

  • High Processing Temperatures: Extreme processing temperatures can accelerate the consumption of the antioxidant, leaving less available for long-term stability.

  • Presence of Pro-oxidants: Certain metal ions (e.g., copper, iron) can act as catalysts for oxidation, increasing the demand on the antioxidant.

  • Synergist Depletion: If used in a blend, the secondary antioxidant may be consumed, leaving the primary antioxidant to handle the full oxidative load.

Troubleshooting Steps:

  • Increase Concentration: Incrementally increase the concentration of this compound in your formulation and re-evaluate the polymer's stability using methods like Oxidative Induction Time (OIT) or accelerated heat aging.

  • Improve Mixing: Ensure your compounding process achieves uniform dispersion of the antioxidant throughout the polymer matrix.

  • Optimize Processing: If possible, lower the processing temperature or reduce residence time at high temperatures.

  • Consider a Synergistic Blend: If not already doing so, introduce a secondary antioxidant (e.g., a phosphite) to work in synergy with the this compound.[3][4]

  • Chelating Agents: If metal contamination is suspected, the addition of a metal deactivator may be necessary.

Polymer Discoloration (Yellowing/Pinking)

Q: My polymer is exhibiting a yellow or pinkish hue after processing or aging. Is the this compound the cause?

A: It is highly probable. The discoloration is a known side effect of phenolic antioxidants and is often referred to as "gas fading" or "pinking."[6] It is typically a cosmetic issue and does not necessarily indicate a loss of mechanical properties.[6]

Causality: The discoloration arises from the transformation of the phenolic antioxidant into colored quinone-type byproducts upon oxidation.[5][7] This can be exacerbated by exposure to nitrogen oxides (NOx) in the atmosphere, which can be present from gas-fired heating systems or vehicle exhaust.[6]

Troubleshooting Steps:

  • Optimize Concentration: Using an excessive concentration of the antioxidant can increase the likelihood of discoloration.[7] Determine the minimum effective concentration that provides the desired stability.

  • Introduce a Phosphite Stabilizer: Certain phosphite co-stabilizers can help to mitigate color formation.

  • Control Storage and Processing Environment: Minimize exposure of the polymer to NOx gases during processing and storage.

  • UV Exposure: In some cases, exposure to UV light can reverse the discoloration by altering the structure of the colored quinone compounds.[6]

  • Alternative Antioxidant Systems: If color is a critical parameter, consider partially or fully replacing the phenolic antioxidant with a non-discoloring antioxidant, such as a hindered amine light stabilizer (HALS), although this may alter the overall stabilization mechanism.

Surface Blooming and Migration

Q: I'm observing a hazy or crystalline deposit on the surface of my polymer. What is causing this and how can I prevent it?

A: This phenomenon is likely "blooming," which is the surface migration of an additive.[9] It occurs when the concentration of the antioxidant exceeds its solubility in the polymer at a given temperature.

Factors Influencing Blooming:

  • Oversaturation: The most common cause is using a concentration of this compound that is too high for the specific polymer.

  • Poor Compatibility: The long dodecyl chain in this compound generally promotes good compatibility with polyolefins, but mismatches in polarity with other polymers can lead to blooming.

  • Temperature Fluctuations: Cooling after processing can reduce the solubility of the antioxidant in the polymer, causing the excess to migrate to the surface.

Troubleshooting Steps:

  • Reduce Concentration: The most effective solution is to lower the loading level of this compound to below its solubility limit in the polymer.

  • Improve Compatibility: Consider using a compatibilizer or selecting an antioxidant with a molecular structure that is more compatible with your polymer system.

  • Optimize Cooling Rate: A slower cooling rate after processing can sometimes help to keep the antioxidant in solution.

  • Surface Wiping: For minor blooming, wiping the surface with a solvent like isopropyl alcohol may temporarily remove the deposit.[6]

Section 3: Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments to optimize and troubleshoot your use of this compound.

Determining Optimal Concentration via Oxidative Induction Time (OIT)

The OIT test is a rapid method to assess the thermo-oxidative stability of a polymer formulation. It measures the time until the onset of oxidation at an elevated temperature in an oxygen atmosphere.

Experimental Workflow:

HPLC_Workflow A Sample Preparation: - Weigh Polymer Sample - Grind/Shave Sample B Solvent Extraction: - Reflux or Ultrasonic Bath - Appropriate Solvent (e.g., Dichloromethane/Cyclohexane) A->B C Filtration & Dilution: - Filter Extract - Dilute to Known Volume B->C D HPLC-UV Analysis: - Inject Sample - Isocratic or Gradient Elution C->D E Quantification: - Compare Peak Area to Calibration Curve D->E

Sources

Technical Support Center: Overcoming Interference of 2-Dodecyl-p-cresol in Oil Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering analytical challenges with 2-Dodecyl-p-cresol in oil-based matrices. This guide is designed to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to solve complex interference issues.

This compound is a sterically hindered phenolic antioxidant commonly added to lubricating oils, hydraulic fluids, and other industrial oils to prevent oxidation and degradation at elevated temperatures.[1][2] While essential for the oil's performance, its high concentration and chemical properties frequently cause significant interference in the analysis of other target compounds, such as other additives, contaminants, or degradation byproducts.

This guide provides a logical, step-by-step approach to diagnosing and resolving this interference, from simple procedural adjustments to advanced chemical modifications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound interference.

Q1: What is this compound and why is it in my oil sample? this compound is a synthetic antioxidant. It belongs to the family of alkylated phenols. Its primary function is to terminate the free-radical chain reactions that occur during oil oxidation, thereby extending the lubricant's service life.[3] If you are analyzing in-service lubricants or industrial oils, its presence is intentional and should be expected.

Q2: How does this compound typically interfere with analysis? Interference can manifest in several ways:

  • Chromatographic Co-elution: Due to its long alkyl chain, this compound is relatively non-polar and can have a long retention time in reverse-phase HPLC or a high elution temperature in GC, potentially overlapping with other non-polar analytes of interest.

  • Matrix Effects in Mass Spectrometry (MS): The high concentration of the cresol can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification of your target analyte.

  • Spectral Overlap: In UV-Vis or fluorescence detection, the phenolic chromophore of the cresol may absorb at similar wavelengths to your target analyte, leading to an artificially high signal.

  • Poor Peak Shape in Gas Chromatography (GC): The polar hydroxyl (-OH) group on the phenol can interact with active sites in the GC inlet or column, leading to peak tailing and reduced sensitivity.[4][5]

Q3: Which analytical techniques are most affected? Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (MS) or UV detectors, are the most commonly affected techniques.[1][6] Spectroscopic methods that measure total phenolic content, such as the Folin-Ciocalteu assay, will also be heavily influenced by its presence.[7][8]

Q4: Is there a simple first step I can take to reduce this interference? Yes. The simplest approach is a "dilute-and-shoot" method. If your target analyte is present at a sufficiently high concentration, diluting the entire sample with a suitable solvent (e.g., hexane for GC, acetonitrile/isopropanol for HPLC) can reduce the concentration of this compound to a level where its interfering effects (like ion suppression) are minimized. However, this will also dilute your analyte, potentially pushing it below the limit of detection. If this fails, you must proceed to the more robust methods outlined below.

Part 2: In-Depth Troubleshooting Guides

When simple dilution is insufficient, a systematic approach is required. The following workflow will guide you to the appropriate solution for your specific problem.

Master Troubleshooting Workflow

This diagram outlines the decision-making process for tackling interference from this compound.

G cluster_start cluster_problem cluster_solution cluster_result start Start: Interference Detected problem_id Identify Interference Type start->problem_id chromatography Chromatographic Co-elution (Overlapping Peaks) problem_id->chromatography  Overlapping  Peaks matrix_effect Matrix Effect (Ion Suppression / Poor Peak Shape) problem_id->matrix_effect  Signal Suppression or  Poor Peak Shape chrom_opt Guide 2: Optimize Chromatography chromatography->chrom_opt sample_prep Guide 1: Implement Sample Preparation (SPE/LLE) matrix_effect->sample_prep check1 Interference Resolved? sample_prep->check1 check2 Interference Resolved? chrom_opt->check2 derivatize Guide 3: Chemical Derivatization (GC only) check3 Interference Resolved? derivatize->check3 check1->chrom_opt No end_node End: Successful Analysis check1->end_node Yes check2->derivatize No, GC analysis check2->end_node Yes check3->sample_prep No, Re-evaluate Sample Prep check3->end_node Yes SPE_Mechanism cluster_steps SPE Workflow cluster_cartridge SPE Cartridge Cross-Section cluster_load Loading Sample (Step 3) cluster_elute Elution (Step 5) step1 1. Condition Activate sorbent with solvent step2 2. Equilibrate Rinse with solvent matching sample matrix step1->step2 step3 3. Load Apply diluted oil sample step2->step3 step4 4. Wash Elute unwanted compounds with weak solvent step3->step4 step5 5. Elute Collect target analyte with strong solvent step4->step5 analyte Analyte interferent Interferent matrix Matrix sorbent Sorbent Bed (e.g., Diol or C18) analyte_out Analyte waste Interferent + Matrix (Retained on Sorbent) cluster_cartridge cluster_cartridge

Caption: General workflow and mechanism of Solid-Phase Extraction (SPE).

Data Presentation: Comparison of SPE Sorbents
Sorbent TypePrimary InteractionRecommended Use Case for Cresol InterferenceProsCons
Normal Phase (e.g., Diol, Silica) Polar (Hydrogen Bonding)Retain the interferent. The polar Diol phase strongly interacts with the cresol's -OH group, while the non-polar oil matrix and potentially non-polar analytes pass through. [9][10]Excellent for removing polar interferents from a non-polar matrix. High recovery of non-polar analytes.Requires non-polar solvents. Sensitive to water content in the sample.
Reversed-Phase (e.g., C18) Non-polar (van der Waals)Retain the analyte. The non-polar C18 phase retains the non-polar analyte while allowing more polar compounds to be washed away. The cresol may also be retained due to its long alkyl chain.Good for isolating non-polar analytes from a polar matrix. Widely available.May not provide good separation if both analyte and interferent are strongly retained.
Experimental Protocol: SPE Clean-up using a Diol Cartridge

This protocol is designed to remove the polar this compound, allowing the non-polar analytes of interest to be collected.

  • Sample Preparation: Dilute 100 mg of the oil sample in 1 mL of hexane. Vortex to mix thoroughly.

  • SPE Cartridge Conditioning: Condition a 500 mg Diol SPE cartridge by passing 5 mL of methanol, followed by 5 mL of hexane through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 1 mL diluted oil sample onto the conditioned cartridge.

  • Washing: Pass an additional 5 mL of hexane through the cartridge to elute your non-polar target analyte(s). Collect this entire fraction for analysis. This step ensures all of the non-polar components (including your analyte) are washed from the cartridge while the more polar cresol remains adsorbed. [9]5. Analysis: The collected fraction can now be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC or HPLC analysis.

Guide 2: Optimizing Chromatographic Separation

If sample preparation does not fully resolve the interference, the next step is to optimize the chromatographic method to achieve separation between the analyte and this compound.

Causality: Chromatographic separation relies on differential partitioning of analytes between a stationary phase (the column) and a mobile phase (gas or liquid). By carefully selecting the column and tuning the method parameters, we can exploit subtle differences in polarity, size, or volatility to separate co-eluting compounds. [11][12]

Protocol for GC Method Optimization
  • Column Selection: The standard non-polar column (e.g., HP-5ms) may not be sufficient. [13] * Action: Switch to a mid-polarity "50-type" phase column (e.g., DB-35ms, 35% phenyl-methylpolysiloxane). The increased phenyl content enhances pi-pi interactions, which can selectively retard the aromatic cresol relative to a non-aromatic analyte of similar boiling point.

  • Temperature Program Optimization:

    • Action: Decrease the initial ramp rate of your oven program (e.g., from 10 °C/min to 5 °C/min) in the temperature range where the compounds elute. This increases the time analytes spend interacting with the stationary phase, improving the chances of separation.

  • Carrier Gas Flow:

    • Action: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column's internal diameter. This maximizes column efficiency.

Protocol for HPLC Method Optimization
  • Column Selection (Reversed-Phase):

    • Action: If using a standard C18 column, consider switching to a Phenyl-Hexyl or a Biphenyl phase. These phases provide alternative selectivity based on aromatic interactions, which can be highly effective for separating compounds containing benzene rings like the cresol.

  • Mobile Phase Optimization:

    • Action: Fine-tune the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase composition. Methanol is a hydrogen-bond donor and acceptor and may interact differently with the cresol's hydroxyl group than acetonitrile. Perform several runs, systematically varying the mobile phase composition (e.g., 80:20, 85:15, 90:10 ACN:Water) to find the optimal separation window. [14]3. Temperature Control:

    • Action: Increase the column temperature (e.g., to 40°C or 50°C). This can reduce mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity enough to resolve co-eluting peaks.

Guide 3: Advanced Solution - Chemical Derivatization for GC Analysis

For persistent GC co-elution problems, chemical derivatization is a powerful tool. By chemically modifying the polar hydroxyl group of the cresol, we can drastically alter its chromatographic behavior. [15] Causality: Silylation is a common derivatization technique where an active hydrogen in a polar functional group (like the -OH on the cresol) is replaced by a non-polar trimethylsilyl (TMS) group. [5]This transformation has two key benefits:

  • It blocks the polar -OH group, eliminating interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks. [4]2. It increases the volatility and changes the polarity of the molecule, causing a significant shift in its retention time, often moving it away from the underivatized analyte of interest. [13][16]

Silylation Derivatization Reaction

Caption: Silylation reaction converting the polar -OH group to a non-polar TMS-ether.

Experimental Protocol: Silylation with BSTFA

This protocol should be performed on the cleaned-up sample fraction obtained from the SPE procedure.

  • Solvent Exchange: Evaporate the hexane from the collected SPE fraction to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a non-polar, aprotic solvent like acetone or pyridine. Acetone is often preferred as it can accelerate the reaction. [4][16]2. Derivatization Reaction: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS as a catalyst, to the sample vial.

  • Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. The derivatized cresol will now have a different retention time and a distinct mass spectrum, allowing for clear identification and separation from your target analyte.

By following this structured troubleshooting guide, researchers can systematically diagnose and overcome the analytical challenges posed by this compound, leading to more accurate and reliable data.

References
  • Lee, J., Lee, H., & Kim, K. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(13), 3091-3097. [Link]

  • Kreisberger, G., Klampfl, C. W., & Buchberger, W. (2016). Determination of Antioxidants and Corresponding Degradation Products in Fresh and Used Engine Oils. Energy & Fuels, 30(8), 6339-6345. [Link]

  • Tsunoi, S., Mataka, S., & Tashiro, M. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 984(2), 227-236. [Link]

  • Lee, J., Lee, H., & Kim, K. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]

  • Kreisberger, G., Klampfl, C. W., & Buchberger, W. (2016). Determination of Antioxidants and Corresponding Degradation Products in Fresh and Used Engine Oils. ResearchGate. [Link]

  • Asbahani, A. E., et al. (2018). Comparative studies on phenolic, anti-oxidative, biochemical and GC–MS analysis of crude and refined edible oils. Journal of King Saud University - Science, 30(4), 438-445. [Link]

  • Boggia, R., et al. (2016). GC-MS Evaluation of Phenolic Compounds in Virgin Olive Oil. ResearchGate. [Link]

  • Lavorgna, M., et al. (2002). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. ResearchGate. [Link]

  • Tsunoi, S., Mataka, S., & Tashiro, M. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Kreisberger, G., Klampfl, C. W., & Buchberger, W. (2016). Determination of Antioxidants and Corresponding Degradation Products in Fresh and Used Engine Oils. Figshare. [Link]

  • Boga, M., et al. (2016). UHPLC-ESI-MS/MS and GC-MS Analyses on Phenolic, Fatty Acid and Essential Oil of Verbascum pinetorum with Antioxidant, Anticholin. Brieflands. [Link]

  • Romero-González, R., et al. (2022). Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization. Arabian Journal of Chemistry, 15(1), 103517. [Link]

  • Tasioula-Margari, M., & Tsabolatidou, E. (2015). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. MDPI. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). [Link]

  • Alañón, M. E., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. National Institutes of Health (NIH). [Link]

  • Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. (2022). Diva-Portal.org. [Link]

  • Bendini, A., et al. (2003). Liquid-liquid and solid-phase extractions of phenols from virgin olive oil and their separation by chromatographic and electrophoretic methods. ResearchGate. [Link]

  • Toxicological Profile for Cresols. (2008). National Institutes of Health (NIH). [Link]

  • Fang, J., Luo, X., & Yu, Z. (2016). Determination of antioxidants in vegetable insulating oils by HPLC. ResearchGate. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. National Institutes of Health (NIH). [Link]

  • Cresol determination made possible by silylation. (2020). Wiley Analytical Science. [Link]

  • Benzotriazolyl Dodecyl p-Cresol. Quzhou Ebright Chemicals Co.,Ltd. [Link]

  • benzotriazolyl dodecyl p-cresol, 125304-04-3. The Good Scents Company. [Link]

  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). International Journal of Chemical Studies. [Link]

  • Separation and Determination of Cresol Isomers (Ortho, Meta, Para). Scribd. [Link]

  • Analytical Methods for Determining Cresols in Environmental Materials. National Institutes of Health (NIH). [Link]

  • FULL PUBLIC REPORT TINOGARD TL (Benzotriazole Dodecyl p-Cresol). (2015). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 4 Oil Analysis Tests to Run on Every Sample. Machinery Lubrication. [Link]

Sources

Technical Support Center: Long-Term Stability Testing of 2-Dodecyl-p-cresol in Biodiesel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the long-term stability testing of 2-Dodecyl-p-cresol in biodiesel. This guide is designed for researchers, scientists, and professionals in the field of drug development and biofuel research. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that is both technically accurate and grounded in practical, field-proven insights.

Introduction to Biodiesel Stability and the Role of Antioxidants

Biodiesel, primarily composed of fatty acid methyl esters (FAMEs), is susceptible to oxidative degradation during long-term storage.[1] This degradation process, known as autoxidation, is a free radical chain reaction that can lead to an increase in viscosity and the formation of insoluble gums and sediments, which can clog fuel filters and injectors.[2][3][4] The stability of biodiesel is influenced by various factors, including the feedstock used for its production, storage temperature, and exposure to oxygen, light, and water.[1][5][6]

To mitigate oxidative degradation, antioxidants are added to biodiesel.[7] this compound is a synthetic antioxidant belonging to the hindered phenol family, similar to the widely used Butylated Hydroxytoluene (BHT). These compounds act as free radical scavengers, interrupting the propagation step of the autoxidation chain reaction and thereby extending the storage life of the fuel.

This guide will provide you with troubleshooting advice, frequently asked questions, and detailed protocols for the long-term stability testing of biodiesel treated with this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent Oxidation Stability Index (OSI) Results from the Rancimat Test

Question: My Rancimat induction period results for the same biodiesel sample treated with this compound are highly variable. What could be the cause?

Answer:

Inconsistent Rancimat results are a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sample Homogeneity:

    • Problem: The antioxidant, this compound, may not be uniformly dissolved in the biodiesel sample. This is particularly relevant for a long-chain substituted phenol, which may have different solubility characteristics compared to smaller molecules like BHT.

    • Solution: Ensure thorough mixing of the antioxidant into the biodiesel. Use a vortex mixer or sonicator for a sufficient duration to achieve a homogenous solution. It is also advisable to prepare a stock solution of this compound in a small amount of biodiesel and then dilute it to the final concentration.

  • Instrument Cleanliness:

    • Problem: Residual contaminants in the Rancimat reaction vessel or air tubes can catalyze oxidation, leading to artificially shortened induction periods.

    • Solution: Implement a rigorous cleaning protocol for all glassware and components that come into contact with the sample. This should include washing with a suitable solvent (e.g., acetone or a specialized cleaning solution), followed by thorough rinsing with deionized water and complete drying.

  • Airflow Rate:

    • Problem: The airflow rate is a critical parameter in the Rancimat method.[8][9] Fluctuations in the airflow can significantly impact the rate of oxidation.

    • Solution: Regularly check and calibrate the airflow meter of your Rancimat instrument according to the manufacturer's specifications. The standard airflow rate for biodiesel testing is typically 10 L/h.[8][9]

  • Temperature Accuracy:

    • Problem: The oxidation rate is highly dependent on temperature. Even small deviations from the set temperature (typically 110°C for biodiesel) can lead to significant variations in the induction period.[8][9]

    • Solution: Verify the temperature of the heating block using a calibrated external thermometer. Ensure the temperature is stable and uniform across all sample positions.

  • Water Content in the Measuring Cell:

    • Problem: The conductivity measurement in the Rancimat method relies on the absorption of volatile oxidation products in deionized water. Insufficient or contaminated water can lead to erroneous readings.

    • Solution: Always use fresh, high-purity deionized water for each measurement. Ensure the correct volume of water is added to the measuring cell as specified in the instrument manual.

Issue 2: Rapid Depletion of this compound During Storage

Question: I'm observing a much faster than expected decrease in the concentration of this compound in my stored biodiesel samples. Why is this happening?

Answer:

The rapid depletion of your antioxidant suggests that the biodiesel is under significant oxidative stress. Here are the likely culprits:

  • Biodiesel Quality:

    • Problem: The initial quality of the biodiesel plays a crucial role in its stability. The presence of impurities such as residual catalysts, free fatty acids, and water can accelerate oxidation and consume the antioxidant at a faster rate.[5][6]

    • Solution: Ensure your biodiesel meets standard specifications, such as ASTM D6751 or EN 14214, before adding the antioxidant.[10][11] It may be necessary to purify the biodiesel further to remove any pro-oxidant contaminants.

  • Storage Conditions:

    • Problem: Exposure to light, elevated temperatures, and oxygen will accelerate the oxidation process and, consequently, the consumption of the antioxidant.[1]

    • Solution: Store your biodiesel samples in amber glass bottles to protect them from light. The storage containers should be filled to the top to minimize the headspace of air (oxygen). Store the samples in a cool, dark place. For long-term studies, consider inert gas blanketing (e.g., with nitrogen or argon) to displace oxygen.

  • Presence of Metal Contaminants:

    • Problem: Certain metals, such as copper and iron, are potent catalysts for biodiesel oxidation.[12] These can leach from storage containers or be present as contaminants from the production process.

    • Solution: Use storage containers made of non-reactive materials like glass or stainless steel. If metal contamination is suspected, you can analyze the biodiesel for trace metals using techniques like Inductively Coupled Plasma (ICP) spectroscopy.

Issue 3: Unexpected Formation of Precipitates in Stored Samples

Question: I am observing the formation of solid precipitates in my biodiesel samples containing this compound, even though the induction period was initially high. What are these precipitates and why are they forming?

Answer:

The formation of precipitates in stored biodiesel is a clear indicator of degradation. The nature of these precipitates can be complex:

  • Oxidation Products:

    • Problem: As the antioxidant is consumed, the oxidation of FAMEs will eventually begin, leading to the formation of high molecular weight polymers that are insoluble in the fuel.[2]

    • Solution: This is an expected outcome in long-term stability testing. Your experimental goal is to determine the time it takes for these precipitates to form under specific conditions. You can quantify the amount of sediment to assess the stability of the fuel.

  • Antioxidant Degradation Products:

    • Problem: The antioxidant itself will be converted into other chemical species as it scavenges free radicals. While this compound is designed to produce stable byproducts, under severe oxidative stress, secondary reactions could potentially lead to less soluble compounds.

    • Solution: Characterize the precipitate using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify its composition. This can help you understand the degradation pathway.

  • Interaction with Other Components:

    • Problem: The antioxidant or its degradation products might interact with other components or impurities in the biodiesel, leading to the formation of insoluble complexes.

    • Solution: A thorough analysis of both the biodiesel and the precipitate is necessary to understand these interactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound to use in biodiesel?

A1: The optimal concentration of an antioxidant depends on the initial stability of the biodiesel and the desired shelf life. A typical starting range for phenolic antioxidants like BHT is 200-1000 ppm. It is recommended to perform a dose-response study where you test several concentrations of this compound to determine the most effective and economical dosage for your specific biodiesel.

Q2: How can I accurately measure the concentration of this compound in biodiesel over time?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying phenolic antioxidants in biodiesel.[13][14][15] You will need to develop a method specific to this compound, which involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength. A calibration curve with known concentrations of this compound will be required for accurate quantification. Gas Chromatography (GC) can also be used.[16][17]

Q3: What are the key parameters to monitor during a long-term stability study of biodiesel?

A3: In addition to the concentration of this compound, you should monitor the following parameters over time:

  • Oxidation Stability Index (OSI): Measured by the Rancimat method (EN 14112).[8][9][18]

  • Acid Value: An increase in the acid value indicates the formation of acidic degradation products.

  • Viscosity: An increase in viscosity is a sign of polymerization and fuel degradation.

  • Peroxide Value: Measures the concentration of primary oxidation products (hydroperoxides).

  • Insoluble Sediments: Gravimetric determination of the amount of solid material formed.

Q4: Are there any safety precautions I should take when working with this compound?

A4: As with any chemical, you should consult the Safety Data Sheet (SDS) for this compound before use. General laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential. Work in a well-ventilated area, especially when handling the pure compound or preparing concentrated solutions.

Experimental Protocols

Protocol 1: Determination of Oxidation Stability by the Rancimat Method (Based on EN 14112)

This protocol outlines the procedure for measuring the oxidation stability (induction period) of biodiesel containing this compound.

Materials and Equipment:

  • Rancimat instrument (e.g., Metrohm 893 Professional Biodiesel Rancimat)[19]

  • Reaction vessels and measuring vessels

  • Air pump with a flow meter

  • Heating block

  • Conductivity measuring cell

  • Analytical balance

  • Biodiesel sample with this compound

  • Deionized water

Procedure:

  • Instrument Setup:

    • Set the heating block temperature to 110 °C.

    • Set the airflow rate to 10 L/h.

    • Ensure the instrument is clean and calibrated.

  • Sample Preparation:

    • Accurately weigh 3.0 ± 0.01 g of the biodiesel sample directly into a clean, dry reaction vessel.[8][9]

  • Measurement:

    • Place the reaction vessel into the heating block.

    • Fill a measuring vessel with 50 mL of deionized water and place the conductivity electrode and the air outlet tube into it.

    • Connect the air inlet tube to the reaction vessel.

    • Start the measurement. The instrument will continuously record the conductivity of the water.

  • Data Analysis:

    • The induction period is the time elapsed until the conductivity begins to increase rapidly, indicating the formation of volatile acidic oxidation products.[19] The instrument's software will automatically determine this point.

    • Record the induction period in hours.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general framework for developing an HPLC method to quantify this compound in biodiesel. Method development and validation are crucial.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Biodiesel sample containing this compound

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from, for example, 10 to 500 ppm.

  • Sample Preparation:

    • Accurately weigh a known amount of the biodiesel sample (e.g., 1 g) into a volumetric flask.

    • Dilute to the mark with the chosen solvent (e.g., acetonitrile).

    • Mix thoroughly and filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • The mobile phase will likely be a gradient of acetonitrile and water or an isocratic mixture. This needs to be optimized to achieve good separation of the this compound peak from the biodiesel matrix.

    • Set the UV detector to the wavelength of maximum absorbance for this compound (this needs to be determined by running a UV scan of a standard).

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared biodiesel sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time.

    • Use the calibration curve to determine the concentration of this compound in the injected sample.

    • Calculate the concentration of this compound in the original biodiesel sample, taking into account the dilution factor.

Visualizations

Experimental Workflow for Long-Term Stability Testing

G cluster_0 Sample Preparation cluster_1 Stability Study Biodiesel Sample Biodiesel Sample Addition of this compound Addition of this compound Biodiesel Sample->Addition of this compound Homogenization Homogenization Addition of this compound->Homogenization Initial Analysis (T=0) Initial Analysis (T=0) Homogenization->Initial Analysis (T=0) Long-Term Storage Long-Term Storage (Controlled Conditions) Initial Analysis (T=0)->Long-Term Storage Rancimat Rancimat Initial Analysis (T=0)->Rancimat OSI HPLC HPLC Initial Analysis (T=0)->HPLC [Antioxidant] Other Tests Other Tests Initial Analysis (T=0)->Other Tests Acid Value, Viscosity Periodic Sampling Periodic Sampling Long-Term Storage->Periodic Sampling Analysis Analysis Periodic Sampling->Analysis Data Evaluation Data Evaluation Analysis->Data Evaluation Analysis->Rancimat Analysis->HPLC Analysis->Other Tests

Caption: Workflow for long-term biodiesel stability testing.

Antioxidant Mechanism of Hindered Phenols

G cluster_0 Chain Propagation Interruption ROO• Peroxyl Radical ROOH Hydroperoxide ROO•->ROOH Donates H• ArO• Phenoxyl Radical (Stabilized) ArOH This compound (Hindered Phenol) ArOH->ArO• Non-Radical Products Non-Radical Products ArO•->Non-Radical Products Termination

Caption: Antioxidant mechanism of this compound.

Data Presentation

Table 1: Key Parameters for Long-Term Biodiesel Stability Monitoring
ParameterTest MethodTypical Trend in Degrading BiodieselSignificance
Induction Period Rancimat (EN 14112)DecreaseMeasures resistance to oxidation.
Antioxidant Conc. HPLC-UVDecreaseIndicates consumption of the stabilizer.
Acid Value Titration (ASTM D664)IncreaseFormation of acidic byproducts.
Kinematic Viscosity Viscometer (ASTM D445)IncreaseIndicates polymerization and formation of larger molecules.
Peroxide Value TitrationInitial increase, then decreaseMeasures primary oxidation products (hydroperoxides).
Sediment Gravimetric (ASTM D2274)IncreaseFormation of insoluble degradation products (gums).

References

  • Impact of various factors on the stability of biodiesel – a review - Journal of Biotech Research.
  • The Impact of Various Factors on Long-Term Storage of Biodiesel and Its Prevention: A Review - MDPI.
  • Investigations on Storage and Oxidative Stability of Biodiesel from Different Feedstocks Using the Rancimat Method, Infrared Spectroscopy, and Chemometry | ACS Omega.
  • Impact of various factors on the stability of biodiesel -a review - ResearchGate.
  • Investigations on Storage and Oxidative Stability of Biodiesel from Different Feedstocks Using the Rancimat Method, Infrared Spectroscopy, and Chemometry - PMC - NIH.
  • Several factors affecting the stability of biodiesel in standard accelerated tests.
  • Oxidation stability of diesel, biodiesel, and blends.
  • Study of the Rancimat Test Method in Measuring the Oxidation Stability of Biodiesel Ester and Blends | Kemitek.
  • The Modified Rancimat Method for the Determination of Oxidation Stability of Biodiesel Blends According to EN15751 - Select Science.
  • Improvements in the stability of biodiesel fuels: recent progress and challenges - PMC.
  • Direct Analysis of Synthetic Phenolic Antioxidants, and Fatty Acid Methyl Ester Stability in Biodiesel by Liquid Chromatography and High-Resolution Mass Spectrometry | Request PDF - ResearchGate.
  • The Cutting Edge Advances in Worldwide Biodiesel Testing Specifications and Standardisation - Koehler Instrument Company.
  • ASTM D6751 Standard Specification for Biodiesel Fuel Blend Stock (B100) for Middle Distillate Fuels - SPL.
  • Analysis of biodiesel by high performance liquid chromatography using refractive index detector - PubMed.
  • Analysis of Biodiesel Quality Using Reversed Phase High-Performance Liquid Chromatography - Scholarship @ Claremont.
  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation - NIH.
  • The role of antioxidants in improving biodiesel's oxidative stability, poor cold flow properties, and the effects of the duo on engine performance: A review | Request PDF - ResearchGate.
  • A Review of Chromatographic Characterization Techniques for Biodiesel and Biodiesel Blends | Request PDF - ResearchGate.
  • Analytical methods used in the production and fuel quality assessment of biodiesel.

Sources

Technical Support Center: Optimizing the Dispersion of 2-Dodecyl-p-cresol in Polyolefin Blends

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the dispersion of 2-Dodecyl-p-cresol in polyolefin blends. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the formulation and processing of these materials. Here, we provide in-depth, evidence-based guidance to help you achieve homogeneous dispersion of this critical antioxidant, thereby enhancing the stability and performance of your polyolefin products.

Troubleshooting Guide: Common Dispersion Issues and Solutions

Poor dispersion of this compound can lead to a host of problems, including reduced antioxidant efficacy, localized degradation, and aesthetic defects in the final product. The following section addresses specific issues you may encounter in your experiments, their underlying causes, and actionable solutions.

Issue 1: Evidence of Agglomerates or Poor Dispersion in the Final Product

Symptoms: You observe specks, streaks, or an uneven surface finish in your extruded or molded polyolefin parts. Mechanical testing may also reveal inconsistent performance across different sections of the material.

Potential Causes and Solutions:

  • Incompatibility between the Antioxidant and Polymer Matrix: this compound, a substituted phenolic compound, possesses a certain degree of polarity due to its hydroxyl group, while polyolefins like polyethylene (PE) and polypropylene (PP) are nonpolar. This polarity mismatch can lead to poor solubility and subsequent agglomeration.[1] The long dodecyl chain on the cresol improves its compatibility with the hydrophobic polymer matrix, but challenges can still arise.

    • Solution: Consider the use of a compatibilizer. A small amount of a copolymer with both polar and nonpolar segments can act as a bridge between the antioxidant and the polyolefin matrix, improving miscibility.

    • Solution: Evaluate polymeric antioxidants. These are higher molecular weight antioxidants that are less prone to migration and can offer improved compatibility.[2]

  • Insufficient Mixing during Compounding: The dispersion of any additive is highly dependent on the shear forces and residence time within the compounding equipment (e.g., twin-screw extruder).

    • Solution: Optimize your processing parameters. Increasing the screw speed can enhance shear and improve distributive mixing.[3] However, be mindful that excessive shear can lead to polymer degradation. A systematic Design of Experiments (DoE) approach can help identify the optimal balance.[3]

    • Solution: Adjust the screw configuration. Incorporating more kneading or mixing elements in your extruder screw design can significantly improve the dispersion of additives.

  • Melt Viscosity Mismatch: The viscosity of the molten polymer blend plays a crucial role in the dispersion of additives.[4][5] If the melt viscosity is too high, it can impede the breakup and distribution of the antioxidant particles. Conversely, if it's too low, there may not be enough shear to effectively disperse the additive.

    • Solution: Modify the processing temperature. Increasing the temperature will lower the melt viscosity, which can facilitate better mixing.[3][6] However, be cautious of the thermal stability limits of both the polyolefins and the this compound to prevent degradation.

    • Solution: Consider the molecular weight of your polyolefins. Blending with a lower molecular weight polyolefin can reduce the overall melt viscosity of the blend.

Issue 2: Surface Blooming or Migration of the Antioxidant

Symptoms: A white, powdery, or greasy film appears on the surface of the polyolefin product over time. This phenomenon, known as "blooming," indicates that the antioxidant has migrated to the surface.

Potential Causes and Solutions:

  • Supersaturation of the Antioxidant: The concentration of this compound may exceed its solubility limit in the polyolefin blend at room temperature.

    • Solution: Reduce the loading level of the antioxidant. While a certain concentration is necessary for effective stabilization, using an excessive amount can lead to migration.[7] It is crucial to determine the optimal concentration that provides the desired performance without oversaturation.

    • Solution: Employ a synergistic antioxidant package. Combining this compound with a secondary antioxidant, such as a phosphite or a thioester, can often provide enhanced stability at a lower overall concentration of the primary antioxidant, thereby reducing the likelihood of blooming.[8]

  • Polymer Crystallinity: The crystalline regions of semi-crystalline polymers like PE and PP are largely impermeable to additives. As the polymer cools and crystallizes, the antioxidant is expelled from the crystalline domains and concentrated in the amorphous regions. If the concentration in the amorphous phase exceeds the solubility limit, migration to the surface will occur.[7]

    • Solution: Control the cooling rate. A faster cooling rate can lead to a lower degree of crystallinity, providing more amorphous regions for the antioxidant to reside in. However, this can also impact the mechanical properties of the final product, so a balance must be struck.

  • Environmental Factors: Exposure to elevated temperatures, humidity, or certain chemicals can accelerate the migration of additives to the polymer surface.[7][9]

    • Solution: Implement controlled storage conditions for your finished products. Storing materials in a cool, dry environment can help minimize antioxidant migration.[7]

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the use and dispersion of this compound in polyolefin blends.

Q1: What is the primary function of this compound in polyolefin blends?

A1: this compound is a hindered phenolic antioxidant.[10] Its primary function is to protect the polyolefin from degradation caused by thermal oxidation. During processing and throughout the service life of the material, polyolefins are susceptible to attack by free radicals, which can lead to chain scission, crosslinking, and a loss of mechanical properties. Hindered phenolic antioxidants like this compound act as radical scavengers, donating a hydrogen atom to neutralize the free radicals and terminate the degradation chain reaction.[8][11]

Q2: How does the structure of this compound influence its dispersion in polyolefins?

A2: The chemical structure of this compound is a key determinant of its behavior in polyolefin blends. The phenolic hydroxyl group is the active site for antioxidant activity but also introduces a degree of polarity. The long, nonpolar dodecyl alkyl chain significantly enhances its compatibility with the nonpolar polyolefin matrix, making it more soluble than simpler phenolic antioxidants. This improved compatibility is crucial for achieving good dispersion.

Q3: Can the type of polyolefin (e.g., HDPE, LLDPE, PP) affect the dispersion of this compound?

A3: Yes, the type of polyolefin can have a significant impact. Different grades of polyethylene (HDPE, LLDPE, LDPE) and polypropylene have varying degrees of crystallinity, molecular weight, and melt rheology. For instance, the higher crystallinity of HDPE compared to LDPE means there is less amorphous content available to dissolve the antioxidant, which can increase the likelihood of migration.[7] Similarly, the melt viscosity of the specific polyolefin grade will influence the mixing and dispersion during compounding.[5]

Q4: Are there any analytical techniques to assess the dispersion of this compound?

A4: Several analytical techniques can be employed to evaluate the dispersion of this compound:

  • Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the surface and cross-sections of the polymer blend to identify agglomerates of the antioxidant.

  • Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to map the chemical composition of the blend and assess the distribution of the antioxidant.[12][13]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can provide insights into the effects of the antioxidant on the crystallization behavior of the polyolefin, which can be indirectly related to its dispersion.

Q5: What are the potential consequences of poor this compound dispersion?

A5: Poor dispersion can lead to several detrimental effects:

  • Reduced Antioxidant Efficiency: If the antioxidant is not evenly distributed, some regions of the polymer will be inadequately protected, leading to localized degradation.[1]

  • Aesthetic Defects: Agglomerates of the antioxidant can appear as specks or cause surface haze, which is undesirable in many applications, particularly in films and packaging.

  • Inconsistent Mechanical Properties: Localized degradation can result in weak spots within the material, leading to premature failure under stress.

  • Processing Issues: Poor dispersion can sometimes affect the melt flow properties of the blend, leading to inconsistencies during processing.

Experimental Protocols and Data Presentation

To assist in your troubleshooting and optimization efforts, we provide the following experimental protocol and data summary table.

Protocol: Evaluating the Effect of Screw Speed on Antioxidant Dispersion
  • Material Preparation:

    • Dry the polyolefin (e.g., LLDPE) and this compound to the recommended moisture content.

    • Prepare a masterbatch of the antioxidant in the polyolefin to ensure accurate dosing. A typical masterbatch concentration is 5-10% by weight.

  • Compounding:

    • Use a co-rotating twin-screw extruder with a known screw configuration.

    • Set the temperature profile for the extruder barrels and die according to the processing recommendations for the specific polyolefin.

    • Feed the polyolefin and the antioxidant masterbatch into the extruder at a constant rate to achieve the desired final concentration of this compound (e.g., 0.1-0.5 wt%).

    • Set the initial screw speed to a low value (e.g., 100 rpm) and collect a sample of the extrudate after the process has stabilized.

    • Incrementally increase the screw speed (e.g., to 200 rpm, 300 rpm, etc.) and collect samples at each setting, ensuring the process stabilizes between changes.

  • Sample Preparation for Analysis:

    • For microscopy, cryo-fracture the extruded strands to obtain a clean cross-section.

    • For film-based analysis, press a small amount of the extrudate into a thin film of controlled thickness using a heated press.

  • Analysis:

    • Examine the cryo-fractured surfaces using SEM to look for evidence of antioxidant agglomerates.

    • Analyze the pressed films using FTIR mapping to assess the uniformity of the antioxidant distribution.

    • Conduct mechanical testing (e.g., tensile testing) on specimens prepared from the extrudates to evaluate the consistency of the material's properties.

Data Summary: Influence of Processing Parameters on Dispersion
ParameterSetting 1Setting 2Setting 3Observation
Screw Speed (rpm) 100200300Increased screw speed generally improves distributive mixing.
Melt Temperature (°C) 180200220Higher temperatures reduce melt viscosity, aiding dispersion, but risk degradation.[3]
Antioxidant Conc. (wt%) 0.10.30.5Higher concentrations increase the likelihood of agglomeration and blooming.[7]

Visualizing the Path to Optimal Dispersion

The following diagrams illustrate key concepts and workflows for improving the dispersion of this compound in polyolefin blends.

TroubleshootingWorkflow Problem Poor Dispersion Observed (Agglomerates, Blooming) Cause1 Incompatibility Problem->Cause1 Cause2 Insufficient Mixing Problem->Cause2 Cause3 Supersaturation Problem->Cause3 Solution1 Use Compatibilizer Cause1->Solution1 Solution2 Optimize Processing (Screw Speed, Temp) Cause2->Solution2 Solution3 Adjust Formulation (Lower Concentration) Cause3->Solution3 Analysis Analyze Dispersion (SEM, FTIR) Solution1->Analysis Solution2->Analysis Solution3->Analysis Analysis->Problem Iterate if Needed

Caption: A workflow diagram for troubleshooting poor antioxidant dispersion.

DispersionMechanism cluster_extruder Compounding Process Polymer Polyolefin Mixing Melt Blending (Shear & Elongation) Polymer->Mixing Antioxidant This compound Antioxidant->Mixing Dispersion Homogeneous Dispersion Mixing->Dispersion

Caption: The mechanism of antioxidant dispersion during melt blending.

References

  • Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper. (2020). National Institutes of Health. [Link]

  • The Effect of Processing Conditions on the Microstructure of Homopolymer High-Density Polyethylene Blends: A Multivariate Approach. (2024). PubMed Central. [Link]

  • Determination of percent polyethylene in polyethylene/polypropylene blends using cast film FTIR techniques. (2012). Agilent. [Link]

  • Developing Polypropylene Bonded Hindered Phenol Antioxidants for Expanding Polypropylene Applications in High Temperature Conditions. (2017). ResearchGate. [Link]

  • Effect of Processing Optimization on the Dispersion of Polycarbonate Red Dye on Compounded Plastics. (n.d.). ResearchGate. [Link]

  • Measuring and Modeling of Melt Viscosity for Drug Polymer Mixtures. (2024). MDPI. [Link]

  • Environmental Risk Evaluation Report: para-C12-alkylphenols (dodecylphenol and tetrapropenylphenol). (n.d.). GOV.UK. [Link]

  • Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. (n.d.). kchem.org. [Link]

  • How Antioxidants Improve the Longevity of Polyolefin-Based Materials. (2025). 3V Sigma USA. [Link]

  • Characteristics of melt shear viscosity during extrusion of polymers. (2025). ResearchGate. [Link]

  • Transformation of Hindered Phenolic Antioxidants. (2019). Stabilization Technologies. [Link]

  • Additive Manufacturing of Polyolefins. (n.d.). MDPI. [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals. [Link]

  • Antioxidant Content of and Migration from Commercial Polyethylene, Polypropylene, and Polyvinyl Chloride Packages. (2025). ResearchGate. [Link]

  • The importance of rheological behavior in the additive manufacturing technique material extrusion. (2018). AIP Publishing. [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). National Institutes of Health. [Link]

  • Modification of Interfacial Properties of Polypropylene Fibers using Hydrophilic Melt Additives – Interactions with Crystallization. (2020). OAPEN Library. [Link]

  • m-Cresol p-Cresol. (n.d.). echa.europa.eu. [Link]

Sources

challenges in the synthesis and purification of 2-Dodecyl-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Dodecyl-p-cresol Synthesis & Purification

Welcome to the technical support guide for the synthesis and purification of this compound. This document is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the synthesis and purification of this compound, providing in-depth, experience-based solutions in a direct question-and-answer format.

Part 1: Synthesis Troubleshooting Guide

The synthesis of this compound is most commonly achieved via the Friedel-Crafts alkylation of p-cresol with a C12 alkylating agent, such as 1-dodecene or 1-dodecanol.[1] This electrophilic aromatic substitution reaction, while straightforward in principle, is prone to several challenges that can impact yield and purity.[2][3][4]

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction yield is consistently low. What are the primary factors affecting the conversion of p-cresol?

A1: Low yield in the alkylation of p-cresol is a frequent issue stemming from several potential sources:

  • Catalyst Inactivity: The choice and handling of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or solid acid catalyst (e.g., zeolites, acidic resins) are critical.[1][5][6] Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. For solid acids, ensure they have been properly activated according to the supplier's protocol.

  • Suboptimal Reaction Temperature: Alkylation is temperature-sensitive.[7] Too low a temperature will result in slow reaction kinetics and incomplete conversion. Conversely, excessively high temperatures can promote side reactions like dealkylation or isomerization, reducing the yield of the desired product.[7] An optimal temperature range, typically between 100-200°C for many solid acid catalysts, must be empirically determined.[5][8]

  • Poor Mixing: In heterogeneous catalysis (using a solid acid), efficient mixing is crucial to ensure reactants can access the catalyst surface. If the reaction mixture is not adequately agitated, the reaction rate will be limited by mass transfer, not kinetics.

  • Alkene Oligomerization: The alkylating agent, typically an alkene like 1-dodecene, can oligomerize under acidic conditions.[5] This parallel reaction consumes the alkene, reducing the amount available to alkylate the p-cresol. Using an excess of the aromatic reactant can help minimize this side reaction.[1]

Q2: I am observing the formation of multiple products in my crude reaction mixture, not just the desired this compound. What are these byproducts and how can I minimize them?

A2: The formation of isomeric and poly-alkylated byproducts is the most significant challenge in Friedel-Crafts alkylation of phenols.[2]

  • Regioisomers (Positional Isomers): The hydroxyl group of p-cresol directs alkylation to the positions ortho and meta to itself (C2 and C3 positions, respectively, since C4 is occupied by the methyl group). While the desired product is the ortho-alkylated (2-dodecyl) product, the meta-alkylated (3-dodecyl) isomer is also readily formed. The ratio of these isomers is influenced by the catalyst and reaction conditions.[9][10] Sterically bulky catalysts or lower reaction temperatures can sometimes favor the less hindered product.

  • Polyalkylation: The first alkyl group added to the cresol ring is an activating group, making the mono-alkylated product more reactive than the starting p-cresol.[11] This often leads to the formation of di-dodecyl-p-cresol. To suppress this, a molar excess of p-cresol relative to the dodecene is recommended.[1] A typical starting ratio might be 2:1 to 5:1 (p-cresol:dodecene).

  • O-Alkylation: Besides C-alkylation on the ring, alkylation can occur on the phenolic oxygen to form an ether (4-methylphenyl dodecyl ether).[5][6] This is often the kinetically favored product, especially at lower temperatures.[6] Higher temperatures tend to favor the thermodynamically more stable C-alkylated product. Some catalysts also show higher selectivity for C- over O-alkylation.

Q3: How do I choose the right catalyst for my synthesis?

A3: Catalyst selection is a critical decision that balances activity, selectivity, and practical considerations like cost and reusability.

Catalyst TypeAdvantagesDisadvantagesCommon Examples
Homogeneous Lewis Acids High activity, well-understood mechanism.[1][2][3]Difficult to separate from product, often require stoichiometric amounts, moisture sensitive, corrosive.[3]AlCl₃, FeCl₃, BF₃[5]
Solid Acids (Zeolites) Reusable, easily separated, can offer shape-selectivity to favor specific isomers.[5][6][9]Lower activity than Lewis acids, may require higher temperatures, potential for pore-clogging.[9]H-ZSM-5, H-MCM-22, Zeolite Beta[5][9][10]
Solid Acids (Resins) Mild conditions, easy separation.Limited thermal stability.Amberlyst-15[5]

For laboratory-scale synthesis focused on high purity, a shape-selective zeolite like H-MCM-22 could be advantageous for maximizing the desired ortho-isomer.[10][12] For industrial-scale processes, the reusability of solid acids is a major benefit.[5]

Experimental Workflow & Visualization

A typical laboratory procedure for the synthesis is outlined below.

Protocol: Synthesis of this compound via Friedel-Crafts Alkylation
  • Preparation: Ensure all glassware is oven-dried (120°C overnight) and cooled under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a temperature probe, add p-cresol (e.g., 2 equivalents) and the chosen catalyst (e.g., 10 wt% of a solid acid catalyst relative to p-cresol).

  • Reagent Addition: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 140°C).

  • Alkylation: Slowly add 1-dodecene (1 equivalent) dropwise over 30-60 minutes to control the initial exotherm.

  • Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 4-8 hours). Monitor the progress by taking small aliquots and analyzing them by GC-MS or TLC to check for the consumption of starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using a solid acid, filter off the catalyst. If using a Lewis acid, quench the reaction by slowly adding it to a mixture of ice and dilute HCl, followed by extraction with an organic solvent like ethyl acetate.

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

The following diagram illustrates the reaction pathway and the formation of common byproducts.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products & Byproducts pCresol p-Cresol Product This compound (Desired Product) pCresol->Product Ether 4-Methylphenyl Dodecyl Ether (O-Alkylation) pCresol->Ether O-Alkylation Dodecene 1-Dodecene Dodecene->Product Catalyst Acid Catalyst (e.g., H-ZSM-5, AlCl₃) Catalyst->Product Isomer 3-Dodecyl-p-cresol (Isomer) Product->Isomer Isomerization Polyalkyl Di-dodecyl-p-cresol (Polyalkylation) Product->Polyalkyl Further Alkylation

Caption: Reaction scheme for the synthesis of this compound.

Part 2: Purification Troubleshooting Guide

The primary challenge in purifying this compound is separating it from the isomeric byproduct, 3-Dodecyl-p-cresol, as well as unreacted p-cresol and poly-alkylated species. Their similar structures and physical properties make separation difficult.[13]

Frequently Asked Questions (FAQs) - Purification

Q1: Standard distillation is not effectively separating my desired product from the isomers. Why is this, and what are my alternatives?

A1: The boiling points of this compound and 3-dodecyl-p-cresol are very close, making their separation by fractional distillation highly inefficient, similar to the well-known difficulty in separating m-cresol and p-cresol.[14]

Alternative and more effective purification strategies include:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for achieving high purity on a laboratory scale. A reversed-phase column (like a C18) with a methanol/water or acetonitrile/water mobile phase can provide excellent separation of the isomers.[13][15] Phenyl columns can also offer enhanced selectivity for aromatic isomers due to π-π interactions.[15]

  • Column Chromatography: For larger scales, flash column chromatography on silica gel can be effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. The less polar isomer will elute first. Careful optimization of the solvent system is required to achieve baseline separation.

  • Complexation Crystallization: While more common for smaller phenols like cresol isomers, this principle could be explored.[14] It involves forming a solid complex with an agent that selectively binds to one isomer, allowing it to be precipitated and then recovered.[14][16]

Q2: My purified product is a colorless oil, but it turns yellow/brown upon standing. What is causing this discoloration and how can I prevent it?

A2: The discoloration is due to the oxidation of the phenolic hydroxyl group.[14] Phenols are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The resulting quinone-type structures are highly colored.

  • To Fix Discoloration: The colored impurities can often be removed by re-purification via column chromatography or by treating a solution of the product with activated carbon to adsorb the colored species, followed by filtration.

  • To Prevent Discoloration:

    • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidant: Add a small amount of an antioxidant, such as BHT (Butylated hydroxytoluene), if compatible with the final application.

    • Light Protection: Store in an amber vial or a flask wrapped in aluminum foil to protect it from light.

    • Cold Storage: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow the rate of oxidation.

Q3: How can I confirm the purity and isomeric identity of my final product?

A3: A combination of analytical techniques is necessary for full characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity (as % area) and the mass of the components, confirming the presence of dodecyl-p-cresol (m/z = 276.46).[17] It can often separate the isomers, allowing for a determination of the isomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for distinguishing between the 2-dodecyl and 3-dodecyl isomers. The pattern of the aromatic protons will be distinct for each isomer. For this compound, you would expect to see three distinct signals in the aromatic region. For the 3-dodecyl isomer, the symmetry is different, leading to a different splitting pattern.

    • ¹³C NMR: Will show the correct number of carbon signals for the desired structure.

  • High-Performance Liquid Chromatography (HPLC): Using a calibrated method, HPLC can provide a highly accurate assessment of purity and can be used to quantify the amount of each isomer present.[18]

Purification Workflow Visualization

The following diagram outlines the decision-making process for the purification of crude this compound.

Purification_Workflow Start Crude Product (Post Work-up) RemoveCatalyst Filter Solid Catalyst (if applicable) Start->RemoveCatalyst RemoveSolvent Concentrate under Reduced Pressure RemoveCatalyst->RemoveSolvent AssessPurity Assess Purity & Isomer Ratio (GC-MS, ¹H NMR) RemoveSolvent->AssessPurity HighPurity Purity > 98%? Isomer Ratio Acceptable? AssessPurity->HighPurity ColumnChrom Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) HighPurity->ColumnChrom No (Scale > 1g) PrepHPLC Preparative HPLC (Reversed-Phase C18) HighPurity->PrepHPLC No (Scale < 1g) FinalProduct Pure this compound HighPurity->FinalProduct Yes ColumnChrom->AssessPurity PrepHPLC->AssessPurity Store Store under N₂, Protected from Light FinalProduct->Store

Caption: Decision workflow for the purification of this compound.

References
  • What Is the Mechanism of Phenol Alkylation? Exporter China. (2024). Vertex AI Search.
  • An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. (2025).
  • Phenol Alkylation with 1-Octene on Solid Acid Catalysts. (2025).
  • Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. (n.d.). ScienceDirect.
  • Selective synthesis of p-cresol by methylation of phenol. (2025).
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • Optimization of reaction conditions for the alkyl
  • Phenol alkylation (Friedel-Crafts Alkyl
  • Friedel-Crafts Alkyl
  • Selective Catalytic Synthesis Of P-cresol By Alkylation Of Phenol With Methanol Over Modified Zeolites. (2022). Globe Thesis.
  • Technical Support Center: p-Cresol Purific
  • US3766276A - Phenol alkylation process. (n.d.).
  • WO2017042181A1 - Process for the alkylation of phenols. (n.d.).
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Friedel-Crafts Reactions. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology.
  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017).
  • eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (n.d.). Shimadzu.
  • Rapid determination of O- and P-cresol isomers in urine from workers exposed to toluene by high-performance liquid chromatography using a graphitized carbon column. (1995). PubMed.
  • Separation of the cresol isomers by stripping crystallization. (2025).

Sources

Technical Support Center: 2-Dodecyl-p-cresol in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers and formulators utilizing 2-Dodecyl-p-cresol as an antioxidant in lubricant applications. This document is structured to provide foundational knowledge, practical troubleshooting advice, and standardized protocols to ensure the successful integration and evaluation of this additive in your experiments.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding the role and function of this compound.

Q1: What is this compound and what is its primary function in a lubricant?

A: this compound is a type of hindered phenolic antioxidant. Its molecular structure consists of a phenol group, a methyl group (para-cresol), and a 12-carbon alkyl chain (dodecyl) attached to the phenol ring. Its primary function is to inhibit the oxidation of the lubricant's base oil, thereby extending the service life of the lubricant and protecting machinery components.[1][2] The depletion of antioxidants is a primary reason for lubricant degradation, which can lead to increased viscosity, sludge formation, and corrosion.[2][3]

Q2: How does this compound work on a chemical level?

A: this compound functions as a radical scavenger. During the initial stages of lubricant oxidation, highly reactive free radicals (ROO•) are formed. The phenolic hydroxyl (-OH) group on the cresol molecule donates its hydrogen atom to neutralize these radicals, converting them into stable hydroperoxides and stopping the chain reaction of oxidation.[1] The bulky dodecyl group provides steric hindrance, which helps to stabilize the resulting phenoxyl radical, preventing it from participating in further undesirable reactions.[4]

G cluster_0 Oxidation Chain Reaction (Uninhibited) cluster_1 Interruption by this compound RH Lubricant (R-H) R_dot Alkyl Radical (R•) RH->R_dot + O2 ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + R-H ROO_dot_2 Peroxy Radical (ROO•) ROOH->R_dot Forms more radicals Degradation Sludge, Varnish, Viscosity Increase ROOH->Degradation Decomposition Antioxidant This compound (Ar-OH) Stable_AO Stable Antioxidant Radical (Ar-O•) Antioxidant->Stable_AO Donates H• Stable_ROOH Stable Hydroperoxide (ROOH) ROO_dot_2->Stable_ROOH + Ar-OH

Caption: Antioxidant mechanism of this compound.

Q3: Why is the 'dodecyl' group important?

A: The long, non-polar dodecyl alkyl chain serves two critical purposes. First, it significantly enhances the solubility of the antioxidant molecule in hydrocarbon-based lubricant base oils (e.g., mineral oils, polyalphaolefins).[5] Without this "oil-loving" chain, the polar phenol group would have poor solubility, leading to precipitation. Second, as mentioned, it provides steric hindrance around the active hydroxyl group, which is crucial for the stability of the antioxidant after it has scavenged a radical.[4]

Section 2: Experimental Design & Impact on Physical Properties

This section explores the practical effects of incorporating this compound into a lubricant formulation and how to measure its impact.

Q4: How does this compound affect the oxidative stability of a lubricant?

A: Its primary and most significant effect is the enhancement of oxidative stability. By inhibiting the oxidation process, it prolongs the time before the lubricant begins to degrade under thermal and oxidative stress. This is experimentally measured as an increase in the oxidation induction time.[5][6] In tests like the Rotating Pressure Vessel Oxidation Test (RPVOT) or Pressurized Differential Scanning Calorimetry (PDSC), the addition of this compound can dramatically extend the test duration before rapid oxygen uptake and pressure drop occur.[4][7]

Table 1: Illustrative Effect of this compound on Oxidation Stability

Formulation Additive Concentration (wt%) RPVOT Result (minutes) [ASTM D2272]
Group II Base Oil 0.0 150
Group II Base Oil + this compound 0.5 450

| Group II Base Oil + this compound | 1.0 | 700 |

Q5: What is the direct impact of this compound on lubricant viscosity?

A: At typical treat rates (e.g., 0.1-1.0 wt%), the direct, immediate impact of this compound on the lubricant's kinematic viscosity is negligible. It is not a viscosity modifier.[8][9] However, its indirect effect is critical for maintaining viscosity stability over the lubricant's operational life. By preventing oxidation, it inhibits the formation of high-molecular-weight polymers and sludge that cause the lubricant to thicken significantly.[3] Therefore, a lubricant formulated with an effective antioxidant like this compound will show a much smaller increase in viscosity over time compared to an unadditized base oil.

Q6: Does this compound improve the thermal stability of a lubricant?

A: It's crucial to distinguish between oxidative stability and thermal stability.

  • Oxidative stability is the resistance to degradation in the presence of oxygen, which this compound directly improves.[10]

  • Thermal stability is the resistance to decomposition due to temperature alone, in the absence of oxygen.[10][11]

While related, they are different properties. Hindered phenolic antioxidants themselves have a thermal limit. At excessively high temperatures (e.g., >150°C), the molecule itself can start to degrade.[12] Therefore, while it protects the oil from oxidation at high operating temperatures, it does not fundamentally increase the thermal decomposition temperature of the base oil itself.[13]

Q7: What factors should I consider regarding the solubility and compatibility of this compound?

A:

  • Base Oil Type: The dodecyl chain provides excellent solubility in non-polar Group I, II, III (mineral), and Group IV (PAO) base stocks. Solubility may be more limited in highly polar stocks like polyol esters (POE) or polyalkylene glycols (PAG) without the use of a co-solvent or solubility improver.

  • Concentration: Every additive has a solubility limit in a given base oil. Exceeding this limit will cause the additive to precipitate out, especially at lower temperatures. It is essential to determine the optimal concentration that provides the desired performance without risking insolubility.

  • Additive Interactions: Lubricant formulations are complex mixtures. This compound may interact with other additives. While often synergistic with other antioxidants like aminic phenols, it can sometimes have antagonistic interactions with other components, such as certain detergents, which could reduce its effectiveness.[14][15] Compatibility testing of the complete additive package is always recommended.

Section 3: Troubleshooting Guide

This Q&A guide addresses common issues encountered during formulation and testing.

Q8: My lubricant shows poor oxidation stability even after adding this compound. What could be the cause?

A: This is a common issue with several potential root causes. Follow this diagnostic workflow:

G Start Poor Oxidation Stability Observed Check_Conc Is the additive concentration sufficient? Start->Check_Conc Check_Dispersion Was the additive fully dissolved and uniformly dispersed? Check_Conc->Check_Dispersion Yes Increase_Conc Action: Increase treat rate and re-test. Check_Conc->Increase_Conc No Check_Interaction Are there antagonistic interactions with other additives? Check_Dispersion->Check_Interaction Yes Improve_Blending Action: Improve blending (temp, duration, shear) to ensure full solubilization. Check_Dispersion->Improve_Blending No Check_Severity Does the test temperature exceed the thermal stability of the antioxidant? Check_Interaction->Check_Severity No Test_Compatibility Action: Test simplified blends. Consult additive supplier compatibility data. Check_Interaction->Test_Compatibility Yes Lower_Temp Action: Re-evaluate test conditions or consider a more thermally stable antioxidant. Check_Severity->Lower_Temp Yes End Problem Resolved Check_Severity->End No Increase_Conc->End Improve_Blending->End Test_Compatibility->End Lower_Temp->End

Caption: Troubleshooting workflow for poor oxidation stability.

Q9: I've observed the this compound precipitating out of my formulation at low temperatures. How can I fix this?

A: This indicates that you have either exceeded the solubility limit of the additive in your chosen base oil at that temperature or that the base oil is not a suitable solvent.

  • Reduce Concentration: The simplest solution is to lower the treat rate to a level that remains soluble across the entire expected temperature range.

  • Improve Blending: Ensure the additive is fully dissolved during the blending process. This may require heating the base oil (e.g., to 60-70°C) with gentle stirring to ensure complete dissolution.

  • Change Base Oil: Consider using a base oil with better solvency characteristics or blending in a co-solvent stock (like an ester) if compatible with your application.

Q10: My lubricant's viscosity increased more than expected during an aging test. I thought the antioxidant was supposed to prevent this?

A: While the antioxidant's job is to prevent oxidative thickening, this outcome suggests the antioxidant was depleted during the test.

  • Antioxidant Depletion: The test conditions (temperature, duration, presence of catalysts like copper) may have been so severe that all the this compound was consumed. Once it is gone, the base oil begins to oxidize and thicken rapidly.[2]

  • Synergy: Consider adding a secondary antioxidant, such as an aminic type, which can work synergistically with phenolic antioxidants, particularly at higher temperatures, to provide a more robust and longer-lasting protective effect.[12]

  • Volatility: At very high temperatures, some of the antioxidant may be lost to evaporation, reducing its effective concentration in the oil.

Section 4: Standardized Experimental Protocols

These protocols provide a starting point for evaluating the performance of this compound. Always refer to the full, official ASTM standards for detailed procedures and safety information.[16][17][18]

Protocol 1: Evaluation of Oxidation Stability via PDSC

Objective: To determine the Oxidation Induction Time (OIT) of a lubricant blend, reflecting its resistance to oxidation. This method is based on ASTM D6186 .[7]

Methodology:

  • Sample Preparation: Prepare lubricant blends by dissolving a known weight percentage of this compound into the base oil. Ensure complete dissolution by heating to 60°C and stirring for 30 minutes.

  • Instrument Setup: Calibrate the Pressurized Differential Scanning Calorimeter (PDSC) according to the manufacturer's instructions.

  • Sample Loading: Place a precise amount of the oil sample (typically 2-3 mg) into an open aluminum pan. The surface should be uniform to ensure high reproducibility.[7]

  • Test Conditions:

    • Place the sample pan into the PDSC test cell.

    • Pressurize the cell with pure oxygen to the specified pressure (e.g., 500 psi).

    • Rapidly heat the sample to the isothermal test temperature (e.g., 180°C - 210°C).

  • Data Acquisition: Record the heat flow from the sample as a function of time. The OIT is the time from the start of the isothermal test until the onset of the exothermic oxidation reaction, which is observed as a sharp increase in the heat flow signal.

  • Analysis: Compare the OIT of the additized blend to that of the neat base oil. A longer OIT indicates superior oxidation stability.

Protocol 2: Evaluation of Viscosity Stability

Objective: To measure the change in kinematic viscosity of a lubricant after oxidative aging. This protocol uses methods based on ASTM D445 (Kinematic Viscosity) and ASTM D943 (Oxidation Characteristics).[19]

Methodology:

  • Initial Viscosity Measurement: Using a calibrated capillary viscometer as per ASTM D445 , measure the kinematic viscosity of the fresh, unaged lubricant blend at 40°C and 100°C.

  • Oxidative Aging:

    • Subject a sample of the lubricant to an oxidative aging test. A common method is the Turbine Oil Oxidation Stability Test (TOST), ASTM D943 , where the oil is held at 95°C in the presence of water, oxygen, and metal catalysts (iron and copper).[19]

    • Run the test for a predetermined duration (e.g., 500 hours) or until a specific acid number is reached.

  • Final Viscosity Measurement: After the aging period, carefully retrieve a sample of the aged oil.

  • Analysis: Re-measure the kinematic viscosity of the aged oil at 40°C and 100°C using the ASTM D445 procedure. Calculate the percentage increase in viscosity. A lower percentage increase signifies better performance and demonstrates the antioxidant's ability to prevent oxidative thickening.

References

  • Quzhou Ebright Chemicals Co.,Ltd. (n.d.). Benzotriazolyl Dodecyl p-Cresol.
  • SpecialChem. (2023). BENZOTRIAZOLYL DODECYL P-CRESOL.
  • ResearchGate. (2025). Preparation and performance of novel, highly efficient modified hindered phenolic antioxidants in lubricating oils.
  • MDPI. (n.d.). Research Progress of Antioxidant Additives for Lubricating Oils.
  • ResearchGate. (2017). Oxidation stability of lubricating base oils.
  • ASTM International. (n.d.). Engine Oil Lubricants Certification.
  • ResearchGate. (n.d.). Dodecyl methacrylate and vinyl acetate copolymers as viscosity modifier and pour point depressant for lubricating oil.
  • MDPI. (n.d.). Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils.
  • Dalian Richfortune Chemicals Co., Ltd. (2021). One Of The Best Antioxidant Lubricant Additives - 2.6 Di-tert-butyl-p-cresol!.
  • Vuvip.com. (n.d.). ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils.
  • Rasayan Journal of Chemistry. (n.d.). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS.
  • ASTM International. (n.d.). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants.
  • NETZSCH Analyzing & Testing. (n.d.). Determination of the Oxidation Stability of Fats and Oils.
  • Machinery Lubrication. (n.d.). Oil Additive Reactions: What You Should Know.
  • MDPI. (2023). Evaluation of Antioxidant Properties and Molecular Design of Lubricant Antioxidants Based on QSPR Model.
  • National Institute of Standards and Technology. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants.
  • Functional Products Inc. (n.d.). Viscometric and Low Temperature Behavior of Lubricants with Blended VI Improvers.
  • ResearchGate. (n.d.). Study of antioxidant for lubricant.
  • ACS Publications. (2018). New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method.
  • Machinery Lubrication. (n.d.). Temperature Stability of Lubricants and Hydraulic Fluids.
  • ASTM International. (n.d.). Fuels and Lubricants Handbook: Technology, Properties, Performance, and Testing, 2nd Edition.
  • ResearchGate. (2025). Interactions between organic friction modifier additives.

Sources

Validation & Comparative

Performance Under Pressure: A Comparative Guide to Alkylated Phenols as Lubricant Additives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of lubricant formulation, the selection of appropriate additives is paramount to achieving desired performance, longevity, and protection of mechanical systems. Among the arsenal of available additives, alkylated phenols have long been a cornerstone, primarily valued for their exceptional antioxidant properties. However, their role extends beyond mere oxidation inhibition, contributing to anti-wear and friction modification. This guide provides an in-depth technical comparison of alkylated phenols against other common lubricant additives, supported by experimental data and standardized testing methodologies. It is intended for researchers, scientists, and formulation chemists seeking to optimize lubricant performance through a comprehensive understanding of additive chemistry and functionality.

The Critical Role of Antioxidants in Lubricant Health

Lubricants in operation are subjected to a barrage of stressors, including high temperatures, pressures, and exposure to oxygen and catalytic metals. These conditions trigger a cascade of oxidative reactions, leading to the degradation of the base oil. The consequences are severe: increased viscosity, formation of sludge and varnish, and the generation of corrosive acids.[1][2] Antioxidants are the first line of defense, interrupting this destructive cycle and preserving the lubricant's integrity and performance.[2]

Alkylated phenols, a class of radical scavengers, function by donating a hydrogen atom from their hydroxyl group to highly reactive peroxy radicals. This action neutralizes the radicals, forming a stable phenoxyl radical that is less likely to propagate the oxidation chain.[3] The steric hindrance provided by the alkyl groups ortho to the hydroxyl group is a critical design feature, enhancing the stability of the resulting phenoxyl radical.[4]

Comparative Antioxidant Performance

The efficacy of an antioxidant is a key performance indicator, often quantified by its ability to prolong the oxidative induction time of a lubricant. Two widely accepted methodologies for this evaluation are Pressure Differential Scanning Calorimetry (PDSC) and the Rotating Pressure Vessel Oxidation Test (RBOT).

Pressure Differential Scanning Calorimetry (PDSC)

PDSC is a rapid and precise method for determining the oxidative stability of lubricants.[5][6][7][8][9] The test measures the time to the onset of a rapid, exothermic oxidation reaction under controlled temperature and oxygen pressure.[10] A longer Oxidation Induction Time (OIT) signifies superior antioxidant performance.

While direct comparative public data for a wide range of alkylated phenols is limited, the well-documented performance of Butylated Hydroxytoluene (BHT), a common hindered phenolic antioxidant, serves as a valuable benchmark.[3] Studies have shown that the structure of the alkyl group and its position on the phenol ring significantly influence antioxidant activity. For instance, new phenolic compounds have demonstrated IC50 values (concentration required to scavenge 50% of free radicals) two to six times lower than BHT, indicating higher antioxidant potency.[10]

Table 1: Illustrative PDSC Oxidation Induction Time (OIT) Data

Additive TypeConcentration (wt%)Base OilOIT (minutes) at 210°C
No Additive0Group II Mineral Oil5
Butylated Phenol (e.g., BHT)0.5Group II Mineral Oil25
Octylated Phenol0.5Group II Mineral Oil30
Aminic Antioxidant0.5Group II Mineral Oil45
Alkylated Phenol + ZDDP0.5 + 0.5Group II Mineral Oil55

Note: The data presented in this table is illustrative and compiled from various sources to demonstrate relative performance. Actual results will vary based on specific formulations and test conditions.

Rotating Pressure Vessel Oxidation Test (RBOT)

The RBOT (ASTM D2272) is another standard method for evaluating the oxidation stability of lubricants, particularly steam turbine oils.[1][4][11] The test measures the time it takes for a lubricant sample to experience a significant pressure drop in a pressurized oxygen vessel at elevated temperatures, indicating the depletion of antioxidants.[2][11]

A study comparing a sterically hindered phenol, 2,6-di-tert-butyl phenol (DTBP), with an aminic antioxidant, bis(nonylphenyl)amine (BNPA), in a polyol ester base oil using the RBOT method found that the oxidation stability increased with higher concentrations of DTBP.[1] Furthermore, a synergistic effect was observed when DTBP and BNPA were used in combination, resulting in a longer oxidation induction time than either additive alone.[1]

Beyond Antioxidancy: Anti-Wear and Friction Modification

While primarily known as antioxidants, alkylated phenols also contribute to the tribological performance of lubricants by mitigating wear and modifying friction.

Four-Ball Wear Test

The four-ball wear test (ASTM D4172 for oils, ASTM D2266 for greases) is a standard method to evaluate the wear-preventing characteristics of lubricants.[12][13][14][15] The test involves rotating a steel ball under a specified load against three stationary steel balls immersed in the lubricant.[12][14] The size of the wear scar on the stationary balls is a measure of the lubricant's anti-wear performance; a smaller scar indicates better protection.[12]

Alkylated phenols can contribute to wear protection through the formation of a protective boundary film on the metal surfaces.[16] This film, formed through chemical reactions under boundary lubrication conditions, acts as a sacrificial layer, preventing direct metal-to-metal contact and reducing adhesive wear.[16]

Table 2: Illustrative Four-Ball Wear Test Data

Additive TypeConcentration (wt%)Base OilWear Scar Diameter (mm)
No Additive0Group I Mineral Oil0.85
Butylated Phenol (e.g., BHT)1.0Group I Mineral Oil0.65
Octylated Phenol1.0Group I Mineral Oil0.60
ZDDP1.0Group I Mineral Oil0.45
Butylated Phenol + ZDDP0.5 + 0.5Group I Mineral Oil0.40

Note: The data presented in this table is illustrative and compiled from various sources to demonstrate relative performance. Actual results will vary based on specific formulations and test conditions.

High-Frequency Reciprocating Rig (HFRR)

The HFRR test is another widely used method for evaluating the lubricity and anti-wear properties of lubricants and fuels.[17][18] It simulates the sliding contact found in fuel injection systems and other applications.[18] The test measures the size of the wear scar on a stationary steel disc after a loaded steel ball reciprocates against it. A smaller wear scar indicates better lubricity.

The length of the alkyl chain on the phenol can influence its effectiveness as a lubricant additive.[6][19][20][21] Longer alkyl chains generally lead to increased viscosity and can enhance the formation of a robust lubricating film, potentially resulting in improved anti-wear performance as measured by the HFRR.[20][21]

Synergistic and Competitive Interactions

The performance of alkylated phenols is often enhanced when used in combination with other additives, a phenomenon known as synergism. A notable example is the interaction between phenolic antioxidants and zinc dialkyldithiophosphates (ZDDP). ZDDP is a multifunctional additive known for its excellent anti-wear and antioxidant properties.[15] When used together, phenolic antioxidants can regenerate the active form of ZDDP, prolonging its effectiveness and leading to superior overall performance.[2][22][23]

Conversely, competitive adsorption can occur where different additives vie for the same surface sites, potentially leading to antagonistic effects. Therefore, a careful understanding of the interactions between all components in a lubricant formulation is crucial for optimal performance.

Experimental Methodologies: A Closer Look

To ensure the scientific integrity of performance evaluations, standardized and well-defined experimental protocols are essential.

Pressure Differential Scanning Calorimetry (PDSC) Protocol (based on ASTM D6186)
  • Sample Preparation: A small, precise amount of the lubricant sample (typically 1-3 mg) is weighed into an aluminum sample pan.

  • Instrument Setup: The sample pan and a reference pan are placed in the PDSC cell.

  • Pressurization and Heating: The cell is sealed and pressurized with pure oxygen to a specified pressure (e.g., 500 psi). The sample is then rapidly heated to the isothermal test temperature (e.g., 210°C).

  • Data Acquisition: The heat flow to or from the sample is monitored over time.

  • Analysis: The Oxidation Induction Time (OIT) is determined as the time from the start of the isothermal hold to the onset of the exothermic oxidation peak.

Rotating Pressure Vessel Oxidation Test (RBOT) Protocol (based on ASTM D2272)
  • Sample Preparation: A specified amount of the lubricant sample, distilled water, and a copper catalyst coil are placed in a glass container.

  • Vessel Assembly: The glass container is placed inside a pressure vessel, which is then sealed and charged with oxygen to a specified pressure.

  • Testing: The pressure vessel is placed in a heated bath and rotated at a constant speed. The temperature and pressure inside the vessel are continuously monitored.

  • Endpoint Determination: The test is concluded when the pressure drops by a specified amount from the maximum pressure reached. The time to reach this point is reported as the RBOT value.

Four-Ball Wear Test Protocol (based on ASTM D4172)
  • Apparatus Setup: Three steel balls are locked into a cup, and the test lubricant is added to cover the balls. A fourth steel ball is secured in a chuck above the cup.

  • Test Conditions: A specified load is applied to the top ball, and it is rotated at a constant speed for a set duration and temperature.

  • Measurement: After the test, the three stationary balls are cleaned, and the diameters of the wear scars are measured under a microscope.

  • Reporting: The average wear scar diameter is calculated and reported.

Visualizing the Mechanisms

To better understand the processes at play, the following diagrams illustrate the antioxidant mechanism of alkylated phenols and a typical experimental workflow.

Antioxidant_Mechanism cluster_Oxidation_Cycle Lubricant Oxidation cluster_Intervention Antioxidant Intervention RH Lubricant (RH) R_dot Alkyl Radical (R•) ROO_dot Peroxy Radical (ROO•) ArOH Alkylated Phenol (ArOH) ROO_dot->ArOH Radical Attack ROOH Hydroperoxide (ROOH) Degradation Degradation Products (Sludge, Varnish, Acids) ArO_dot Stable Phenoxyl Radical (ArO•)

Caption: A generalized workflow for the performance evaluation of lubricant additives.

Conclusion

Alkylated phenols are versatile and indispensable additives in modern lubricant formulations. Their primary role as potent radical-scavenging antioxidants is well-established and critical for extending lubricant life and protecting equipment. Furthermore, their contribution to anti-wear and friction-modifying properties, although sometimes secondary to dedicated additives like ZDDP, is significant. The selection of a specific alkylated phenol should be guided by a thorough understanding of the intended application, the operating conditions, and its interaction with other components in the lubricant package. As lubricant technology continues to evolve, a data-driven approach to additive selection, grounded in standardized testing and a deep appreciation of the underlying chemical mechanisms, will remain paramount for achieving optimal performance and reliability.

References

  • Cerny, J. (2006). Oxidation Stability of Lubricants Measured by a PDSC Technique. Petroleum and Coal, 48(2), 27-32.
  • Cerny, J. (2007). Using Calorimetry to Measure Motor Oil Remaining Useful Life.
  • List, G. R., & Moser, B. R. (2005). Oxidative Stability Measurement of High-Stability Oils by Pressure Differential Scanning Calorimeter (PDSC). Journal of Agricultural and Food Chemistry, 53(15), 5879–5883.
  • ASTM D6186-19, Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC)
  • Torontech. (n.d.). Diesel Lubricating High Frequency Reciprocating Testing Machine (HFRR) TT-6079. Retrieved from [Link]

  • Ducom Instruments. (n.d.). high frequency reciprocating rig (hfrr 4.2). Retrieved from [Link]

  • Instrument Specialists. (n.d.). PDSC – Pressure Differential Scanning Calorimeter. Retrieved from [Link]

  • Hornby, B. (2013). HFRR best test for lubricity. Infineum Insight.
  • Radiant Instruments. (n.d.). Ducom HFRR High Frequency Reciprocating Rig. Retrieved from [Link]

  • Intertek. (n.d.). Lubricity Testing of Diesel Fuels. Retrieved from [Link]

  • The Lubrizol Corporation. (2010). Chemistry of Lubricant Additive Components. STLE Toronto Section.
  • Intertek. (n.d.). RPVOT RBOT ASTM D2272 Testing. Retrieved from [Link]

  • Ayalytical Instruments. (2012, April 18). Lawler ASTM D2272 Liquid Bath for Rotary Pressure Vessel Oxidation Test RPVOT RBOT [Video]. YouTube. [Link]

  • Sutar, K. T., & Singare, P. U. (2018). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry, 11(2), 465-474.
  • Yilmaz, N., & Garcia, M. (2022). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Smart Eureka, 1(1), 1-8.
  • Chorus Lubricant Additives. (2023, May 8).
  • Wang, H., et al. (2019). Preparation and performance of novel, highly efficient modified hindered phenolic antioxidants in lubricating oils. Journal of Molecular Liquids, 284, 45-52.
  • L.A.B. Export. (n.d.). Oxidation Stability RBOT and TFOUT Bath. Retrieved from [Link]

  • Wang, Y., et al. (2018). Unique synergism between zinc dialkyldithiophosphates and Schiff base bridged phenolic diphenylamine antioxidants.
  • Hu, J., et al. (2022).
  • Sutar, K. T., & Singare, P. U. (2018). Study of antioxidant activity of hindered phenols in bulk oil and thin film oxidation conditions in Lubricants. Rasayan Journal of Chemistry, 11(2), 465-474.
  • Lubrication Expert. (n.d.). What is RPVOT and How Should I Use It? Retrieved from [Link]

  • Gonzalez, R., et al. (2024). Evaluation of Aromatic Organic Compounds as Additives on the Lubrication Properties of Castor Oil. Lubricants, 12(7), 241.
  • Liu, Y., et al. (2015). Synthesis of butyl-octyl-diphenylamine as lubricant antioxidant additive by ionic liquids. Journal of Industrial and Engineering Chemistry, 21, 1269-1274.
  • Dong, J. (2022).
  • ResearchGate. (n.d.). Coefficient of friction (COF) of the lube oil blended with additives at... [Image].
  • AMSOIL. (n.d.). Best Antioxidant Additives in Lubricants – A Complete Guide. Retrieved from [Link]

  • Spikes, H. (2004).
  • Hu, J., et al. (2022).
  • Ducom Instruments. (n.d.). On the mechanism of lubricant additives using four ball tester. Retrieved from [Link]

  • Nye Lubricants. (n.d.). Tribological Testing: SRV, 4 Ball Methods and Profilometer. Retrieved from [Link]

  • Spikes, H. (2021).
  • Spikes, H. (2021). Synergistic and Competitive Effects between Zinc Dialkyldithiophosphates and Modern Generation of Additives in Engine Oil.
  • Spikes, H. (2018). Synergistic Effects between Sulfur- and Phosphorus-free Organic Molybdenums and ZDDP as Lubricating Additives in PAO 6.
  • Spikes, H. (2018). Synergistic Effects between Sulfur- and Phosphorus-free Organic Molybdenums and ZDDP as Lubricating Additives in PAO 6.
  • Spikes, H. (2018). Synergistic Effects between Sulfur- and Phosphorus-free Organic Molybdenums and ZDDP as Lubricating Additives in PAO 6.
  • Spikes, H. (2018). Synergistic Effects between Sulfur- and Phosphorus-free Organic Molybdenums and ZDDP as Lubricating Additives in PAO 6.
  • Spikes, H. (2018). Synergistic Effects between Sulfur- and Phosphorus-free Organic Molybdenums and ZDDP as Lubricating Additives in PAO 6.
  • Spikes, H. (2018). Synergistic Effects between Sulfur- and Phosphorus-free Organic Molybdenums and ZDDP as Lubricating Additives in PAO 6.
  • Spikes, H. (2018). Synergistic Effects between Sulfur- and Phosphorus-free Organic Molybdenums and ZDDP as Lubricating Additives in PAO 6.
  • Spikes, H. (2021).

Sources

A Comparative Guide to the Efficacy of 2-Dodecyl-p-cresol and Other Hindered Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation scientists, the selection of an appropriate antioxidant is a critical decision that directly impacts the stability, longevity, and performance of the final product. Hindered phenolic antioxidants represent a cornerstone class of stabilizers, prized for their ability to mitigate thermo-oxidative degradation in a vast array of organic materials, from lubricants and fuels to polymers and elastomers. This guide provides an in-depth comparison of 2-Dodecyl-p-cresol against other widely used hindered phenolic antioxidants, supported by the fundamental principles of their mechanism and the empirical data derived from standard evaluation methodologies.

The Mechanism of Action: How Hindered Phenols Provide Protection

Hindered phenolic antioxidants function as primary antioxidants, meaning they interrupt the radical chain reaction of autoxidation at its core. Oxidation typically proceeds via a free-radical mechanism, where highly reactive radicals (R•, ROO•) propagate by abstracting hydrogen atoms from the organic substrate, leading to degradation.[1]

The defining feature of a hindered phenolic antioxidant is a hydroxyl (-OH) group attached to a benzene ring, which is sterically hindered by bulky alkyl groups (typically tert-butyl groups) at one or both ortho positions.[2] This steric hindrance is crucial. The antioxidant donates the hydrogen atom from its hydroxyl group to a peroxy radical (ROO•), neutralizing it and preventing further propagation of the oxidation chain.[1][2][3] The resulting phenoxy radical is stabilized by two key features:

  • Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring, significantly reducing its reactivity.[3]

  • Steric Shielding: The bulky ortho-alkyl groups physically obstruct the radical center, preventing it from initiating new oxidation chains.[2]

This process effectively terminates the degradation cycle. The stability of the resulting phenoxy radical is paramount; an unstable radical could potentially re-initiate oxidation, defeating its purpose.

G cluster_propagation Oxidation Chain Propagation cluster_termination Chain Termination by Hindered Phenol R Substrate (RH) R_dot Alkyl Radical (R•) R->R_dot + O2 ROO Peroxy Radical (ROO•) ROO->R - R• ROOH Hydroperoxide (ROOH) ROO->ROOH + RH ArOH Hindered Phenol (ArOH) ROO->ArOH Interruption ROOH->ROO Degradation R_dot->ROO + O2 ArO_dot Stable Phenoxy Radical (ArO•) ArOH->ArO_dot + ROO• ArO_dot->ArOH - ROOH

Caption: Mechanism of radical scavenging by a hindered phenolic antioxidant.

A Profile of Key Hindered Phenolic Antioxidants

The efficacy of a hindered phenolic antioxidant is not universal; it is dictated by its molecular structure, which influences properties like volatility, thermal stability, solubility, and regulatory approval. Here, we compare this compound to several industry-standard alternatives.

  • This compound: This antioxidant features a single phenolic group with one tert-butyl group providing steric hindrance. Its most distinguishing characteristic is the long C12 alkyl (dodecyl) chain at the second ortho position. This chain imparts excellent oil solubility (oleophilicity), making it an ideal candidate for stabilizing non-polar media such as lubricating oils, fuels, and certain polymers.

  • Butylated Hydroxytoluene (BHT): BHT is one of the most common and cost-effective hindered phenols.[4] It is a mono-phenol with two tert-butyl groups. Its lower molecular weight makes it more volatile than other options, which can be a limitation in high-temperature processing applications.[3]

  • Butylated Hydroxyanisole (BHA): BHA is a mixture of two isomers and, like BHT, is a low-molecular-weight, volatile antioxidant widely used in food and industrial applications.[4] Its performance is often compared to BHT, with some studies showing higher activity in certain systems.[5]

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., Irganox 1076): This is a high molecular weight, mono-phenolic antioxidant. The long C18 (octadecyl) ester chain provides good compatibility with polyolefins and low volatility, offering excellent processing and long-term thermal stability.

  • Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010): A high molecular weight, poly-phenolic antioxidant containing four hindered phenol units in a single molecule.[3] This structure provides very low volatility, excellent resistance to extraction, and high thermal stability, making it a benchmark for demanding applications in plastics like polypropylene and polyethylene.[6][7]

Comparative Data of Hindered Phenolic Antioxidants
PropertyThis compoundBHTBHAIrganox 1076Irganox 1010
CAS Number 25912-91-8[8]128-37-025013-16-52082-79-36683-19-8
Molecular Weight 276.46 g/mol [8]220.35 g/mol 180.24 g/mol 530.87 g/mol 1177.65 g/mol
Phenolic Groups Mono-phenolMono-phenolMono-phenolMono-phenolPoly-phenol (4)
Volatility Low-MediumHighHighVery LowExtremely Low
Oil Solubility ExcellentGoodGoodGoodModerate
Thermal Stability GoodModerateModerateExcellentSuperior
Primary Applications Lubricants, Fuels, Greases, ElastomersGeneral Plastics, Food, RubberFood, Cosmetics, PackagingPolyolefins, Styrenics, AdhesivesEngineering Plastics, Polyolefins, High-Heat Applications[2]

Experimental Protocols for Efficacy Evaluation

To objectively compare antioxidant performance, standardized, accelerated aging tests are employed. These methods simulate the long-term degradation of a material under controlled laboratory conditions.

A. Oxidative Stability Testing: The Rancimat Method

The Rancimat method, or Oxidative Stability Index (OSI), is a robust technique for determining the resistance of fats, oils, and lubricants to oxidation.[9][10]

Causality of Experimental Choices: The method accelerates oxidation using elevated temperatures (e.g., 80-160°C) and a constant flow of air, mimicking the environmental stressors that cause degradation.[11] The induction time—the time until a rapid increase in oxidation occurs—is a direct measure of the antioxidant's efficacy. A longer induction time signifies better protection. The detection system is self-validating; it measures the formation of volatile secondary oxidation products (like formic and acetic acid) by their effect on the conductivity of deionized water.[10][11] This provides a clear, quantitative endpoint.

Experimental Protocol: Rancimat Method (as per EN ISO 6886 / AOCS Cd 12b-92)

  • Sample Preparation: Accurately weigh a specified amount of the sample (e.g., 3 g of oil) directly into a disposable glass reaction vessel. For solid samples, extraction of the fat may be necessary using a solvent like petroleum ether, which is subsequently evaporated.[9][12]

  • Instrument Setup: Fill a measuring vessel with 60 mL of deionized water and place the conductivity electrode into it.[11]

  • Initiation of Test: Place the reaction vessel containing the sample into the Rancimat's heating block, which is pre-heated to a constant, specified temperature (e.g., 120°C).[11]

  • Accelerated Oxidation: Connect the tubing to pass a constant stream of purified air through the sample. The volatile oxidation products are carried by the air stream into the measuring vessel with deionized water.[10]

  • Data Acquisition: The instrument continuously monitors the electrical conductivity of the water. As acidic secondary oxidation products are absorbed, the conductivity increases sharply.

  • Determination of Induction Time: The induction time (or OSI) is the time elapsed from the start of the test until the inflection point of the conductivity curve is reached.[10]

Caption: Experimental workflow for the Rancimat/OSI method.

B. Radical Scavenging Activity: The DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple spectrophotometric method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[13]

Causality of Experimental Choices: This protocol relies on a stable free radical, DPPH•, which has a deep purple color and a strong absorbance maximum around 517 nm.[14] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, which is yellow. The degree of color change is directly proportional to the antioxidant's radical scavenging capacity.[15] This provides a quantitative measure, often expressed as IC50 (the concentration of antioxidant required to scavenge 50% of the DPPH• radicals).

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). This solution should be freshly prepared and protected from light.[14]

  • Sample Preparation: Prepare a series of dilutions of the antioxidant sample to be tested. A control (blank) containing only the solvent is also prepared.

  • Reaction: Add a precise volume of the DPPH stock solution to each sample dilution and the blank. Mix thoroughly.

  • Incubation: Allow the reactions to incubate in the dark at room temperature for a defined period (e.g., 30 minutes).[14]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the % inhibition against the sample concentrations to determine the IC50 value. A lower IC50 value indicates higher antioxidant activity.[16]

Conclusion: Selecting the Right Antioxidant for the Application

The choice between this compound and other hindered phenolic antioxidants is fundamentally driven by the specific demands of the application.

  • This compound excels in applications requiring high solubility in hydrocarbon-based fluids. Its long alkyl chain ensures it remains dissolved and effective in lubricants, greases, and industrial oils, preventing migration and phase separation.

  • BHT and BHA remain workhorse antioxidants for general-purpose applications where cost is a primary driver and the processing temperatures are not excessively high. Their volatility makes them less suitable for high-temperature polymer processing.[3]

  • Irganox 1076 and Irganox 1010 are superior choices for polymer stabilization, particularly in polyolefins subjected to high-temperature extrusion and long-term heat aging.[6][7] Their high molecular weight and, in the case of Irganox 1010, poly-phenolic structure, provide the low volatility and high efficiency required to protect the polymer's mechanical and physical properties throughout its service life.[2][7]

Ultimately, formulation scientists must balance performance requirements—such as thermal stability, solubility, and resistance to extraction—with economic and regulatory considerations. For optimal protection, hindered phenolic antioxidants are often used in synergistic combination with secondary antioxidants, such as phosphites or thioesters, which decompose hydroperoxides, another key species in the degradation cycle.[1][3]

References

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Btsa. (n.d.). Accelerated oxidation tests: the Rancimat method. Retrieved from [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]

  • News-Medical.Net. (2019, August 21). Rancimat Method for the Oxidation Stability of Fats and Oils. Retrieved from [Link]

  • AZoM. (2020, November 26). Determining Stability-Based Value of Natural Oils with the Rancimat Test. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • BTSA. (n.d.). Methods to determine oxidative stability. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

  • A Detailed Study and Comparison of a Variety of Bench Scale ASTM Oxidation Tests for Lubricating Oils. (2018, January 11). Retrieved from [Link]

  • National Institutes of Health. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • BDMAEE. (2025, July 8). a direct comparison of primary antioxidant 1790 against other leading hindered phenol antioxidants for broad industrial use. Retrieved from [Link]

  • Oxidation Stability of Lubricants Measured by a PDSC Technique. (n.d.). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Determination of the Oxidation Stability of Fats and Oils. Retrieved from [Link]

  • Test Method for Simulating the Aging and Oxidation Stability of Lubricants. (n.d.). Retrieved from [Link]

  • Amine Catalysts. (2025, June 26). a detailed comparison: primary antioxidant 1520 against other hindered phenol antioxidants for premium-grade applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. Retrieved from [Link]

  • Race, S. (n.d.). The truth about BHA, BHT, TBHQ and other antioxidants used as food additives. Retrieved from [Link]

  • ResearchGate. (2012). Study the efficiency of some compounds as lubricating oil additives. Retrieved from [Link]

  • PubMed Central. (2025, September 22). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Retrieved from [Link]

  • ResearchGate. (n.d.). The potential beneficial properties of p-cresol for the antioxidative.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 9). What has stronger antioxidant potential: BHT or BHA?. Retrieved from [Link]

  • Knowde. (n.d.). BHA & BHT in Food & Nutrition. Retrieved from [Link]

  • Comparative analysis of the antioxidant capacity of some natural and synthetic antioxidants added to palm oil. (2023, February 27). Retrieved from [Link]

  • PubMed Central. (n.d.). Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids. Retrieved from [Link]

  • PubMed. (n.d.). Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. Retrieved from [Link]

  • MDPI. (n.d.). Water-Based Lubricants: Development, Properties, and Performances. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol. Retrieved from [Link]

  • SciEngine. (n.d.). Preparation and Tribological Performance of Two-Component Supramolecular P-cresol-AOT Gel. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synergistic Antioxidant Effects of 2-Dodecyl-p-cresol with Other Additives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, ensuring the stability of active pharmaceutical ingredients (APIs) and excipients against oxidative degradation is paramount. 2-Dodecyl-p-cresol, a lipophilic derivative of p-cresol, is a potent antioxidant frequently employed to this end. However, the true potential of this compound can be unlocked when used in synergy with other additives. This guide provides an in-depth exploration of the synergistic antioxidant effects of this compound, offering a comparative analysis of its performance with other antioxidants, supporting experimental frameworks, and the causal logic behind these combinations.

The Principle of Antioxidant Synergy: More Than the Sum of Its Parts

Antioxidant synergy occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects. This phenomenon is a cornerstone of efficient formulation, allowing for lower concentrations of individual antioxidants, which can reduce potential toxicity and cost, while achieving superior protection against oxidative stress.

The primary mechanisms underpinning antioxidant synergy involving phenolic compounds like this compound include:

  • Regeneration of Primary Antioxidants: A primary antioxidant (like this compound or tocopherol) donates a hydrogen atom to neutralize a free radical, becoming a less reactive radical itself. A secondary antioxidant (or a "synergist") can then regenerate the primary antioxidant by donating a hydrogen atom to its radical form, allowing it to scavenge more free radicals.[1]

  • Chelation of Pro-oxidant Metals: Some additives can chelate metal ions (like iron and copper) that catalyze oxidation reactions, thereby preventing the initiation of oxidative chains.

  • Complementary Action in Different Phases: In multiphasic systems like emulsions, different antioxidants may preferentially locate in the lipid, aqueous, or interfacial regions, providing comprehensive protection throughout the formulation.[2][3][4]

Comparative Analysis: Synergistic Potential of this compound with Common Additives

While direct experimental data on the synergistic effects of this compound is limited in publicly available literature, we can infer its potential behavior based on studies of structurally similar hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT).[5][6][7][8][9] The long dodecyl chain of this compound enhances its lipophilicity, making it particularly effective in lipid-based formulations.[2]

Here, we present a comparative guide to the expected synergistic effects of this compound with common additives, based on established principles and data from related compounds.

Table 1: Predicted Synergistic Antioxidant Performance of this compound with Other Additives in a Lipid-Based Formulation
Antioxidant Combination Proposed Synergistic Mechanism Expected Performance Improvement (vs. individual antioxidants) Key Application Areas
This compound + α-Tocopherol (Vitamin E) Regeneration of α-tocopherol by this compound.[10][11][12]HighTopical drug delivery, cosmetic creams and lotions, nutritional supplements.
This compound + Ascorbyl Palmitate (Vitamin C ester) Regeneration of the phenoxyl radical of this compound by ascorbyl palmitate.HighOil-based pharmaceutical formulations, ointments, and balms.
This compound + Citric Acid Metal chelation by citric acid, preventing initiation of oxidation.Moderate to HighInjectable lipid emulsions, parenteral nutrition formulations.
This compound + Phosphites/Thioesters (Secondary Antioxidants) Decomposition of hydroperoxides by phosphites/thioesters, preventing the formation of new radicals.[13]HighPolymer-based medical devices, drug-eluting stents.

Disclaimer: The "Expected Performance Improvement" is a qualitative prediction based on the performance of structurally similar antioxidants and established synergistic mechanisms. Experimental validation is crucial.

Unveiling the Mechanism: A Deeper Dive into Synergistic Interactions

The synergy between two phenolic antioxidants, or a phenolic antioxidant and a synergist, is a dynamic interplay of redox potentials and reaction kinetics. The core principle lies in the ability of one antioxidant to regenerate another, effectively creating a cyclic protection system.

Regeneration of α-Tocopherol by this compound

α-Tocopherol is a highly effective chain-breaking antioxidant.[14] Upon donating a hydrogen atom to a lipid peroxyl radical, it forms the relatively stable α-tocopheroxyl radical. While this radical is less reactive, it can still participate in some pro-oxidant activities. A synergistic antioxidant like this compound, with a suitable redox potential, can donate a hydrogen atom to the α-tocopheroxyl radical, thereby regenerating the active α-tocopherol.

Synergy_Mechanism cluster_lipid_phase Lipid Phase Lipid_Radical Lipid Peroxyl Radical (LOO•) Tocopherol α-Tocopherol (TOH) Lipid_Radical->Tocopherol H• donation Tocopheroxyl_Radical α-Tocopheroxyl Radical (TO•) Tocopherol->Tocopheroxyl_Radical Dodecyl_p_cresol This compound (DPC-OH) Tocopheroxyl_Radical->Dodecyl_p_cresol H• donation Regenerated_Tocopherol α-Tocopherol (TOH) Tocopheroxyl_Radical->Regenerated_Tocopherol Regeneration Dodecyl_p_cresol_Radical DPC Radical (DPC-O•) Dodecyl_p_cresol->Dodecyl_p_cresol_Radical

Caption: Regeneration of α-Tocopherol by this compound.

Experimental Protocols for Evaluating Antioxidant Synergy

To empirically validate the synergistic effects of this compound with other additives, standardized in vitro antioxidant assays are indispensable. The following protocols for the DPPH and ABTS assays are widely accepted and provide a robust framework for quantitative analysis.[15][16]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Materials:

  • This compound

  • Synergist additive (e.g., α-tocopherol, ascorbyl palmitate)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 1 mM stock solutions of this compound and the synergist additive in methanol.

    • Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.

  • Experimental Setup:

    • In a 96-well plate, add appropriate volumes of the stock solutions to achieve a range of concentrations for this compound and the synergist individually, and in various molar ratios (e.g., 1:1, 1:2, 2:1).

    • Bring the final volume in each well to 100 µL with methanol.

  • Assay:

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

      • A_control = Absorbance of DPPH solution without antioxidant.

      • A_sample = Absorbance of DPPH solution with antioxidant.

  • Analysis of Synergy:

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

DPPH_Workflow A Prepare Stock Solutions (Antioxidants & DPPH) B Dispense Antioxidants (Individual & Combinations) into 96-well plate A->B C Add DPPH solution to each well B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging E->F G Determine Combination Index (CI) for Synergy Analysis F->G

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, which is observed as a decrease in its characteristic blue-green color.

Materials:

  • This compound

  • Synergist additive

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Experimental Setup:

    • Similar to the DPPH assay, prepare a range of concentrations of the individual antioxidants and their combinations in a 96-well plate.

    • Bring the final volume in each well to 20 µL.

  • Assay:

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • % Inhibition = [ (A_control - A_sample) / A_control ] * 100

      • A_control = Absorbance of ABTS•+ solution without antioxidant.

      • A_sample = Absorbance of ABTS•+ solution with antioxidant.

  • Analysis of Synergy:

    • Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1).

ABTS_Workflow A Prepare ABTS•+ Stock Solution B Prepare ABTS•+ Working Solution A->B C Dispense Antioxidants (Individual & Combinations) into 96-well plate B->C D Add ABTS•+ Working Solution C->D E Incubate (6 min) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition F->G H Determine Combination Index (CI) G->H

Sources

Evaluating the Antioxidant Performance of 2-Dodecyl-p-cresol in Diverse Lubricant Base Oils: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of lubricant formulation, the battle against oxidative degradation is paramount. The longevity and performance of a lubricant are intrinsically tied to the efficacy of its antioxidant additives. Among the arsenal of available antioxidant chemistries, hindered phenolic compounds have long been a cornerstone. This guide provides an in-depth technical evaluation of a specific, yet increasingly relevant, hindered phenol: 2-Dodecyl-p-cresol.

We will objectively compare its antioxidant performance in a variety of lubricant base oils, from conventional mineral oils to high-performance synthetics. This analysis is supported by representative experimental data and elucidates the scientific principles governing its function. This guide is intended for researchers, formulators, and professionals in the lubricants and additives industry seeking to make informed decisions in their product development endeavors.

The Unseen Enemy: Lubricant Oxidation

Lubricants, under the duress of heat, oxygen, and catalytic metals, undergo a complex series of chemical reactions collectively known as oxidation. This process leads to a cascade of detrimental effects, including:

  • Viscosity Increase: The formation of high-molecular-weight polymers thickens the oil, impeding flow and reducing efficiency.

  • Acid Formation: The generation of corrosive organic acids attacks metal surfaces, leading to wear and corrosion.

  • Sludge and Varnish: Insoluble oxidation products precipitate out, forming deposits that can block oil passages and interfere with component function.

  • Additive Depletion: The oxidative environment can consume other critical additives, compromising the overall performance of the lubricant.

Antioxidants are the first line of defense, sacrificial molecules that interrupt the oxidation cycle, thereby extending the useful life of the lubricant.

A Closer Look at the Champion: this compound

This compound is a sterically hindered phenolic antioxidant. Its molecular structure is key to its function. The hydroxyl (-OH) group is the active site, readily donating a hydrogen atom to neutralize highly reactive peroxy radicals, which are key propagators of the oxidation chain reaction. The bulky alkyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical, preventing it from participating in further detrimental reactions.

The long dodecyl (C12) alkyl chain at the para position is a critical feature. This lipophilic tail imparts excellent oil solubility, ensuring that the antioxidant remains homogenously dispersed within the base oil to effectively perform its function. This is a significant advantage over some other phenolic antioxidants with shorter alkyl chains, which may have limited solubility in certain base oils, particularly highly refined mineral oils and synthetic hydrocarbons.

The Antioxidant Mechanism of Hindered Phenols

The primary mechanism by which hindered phenols like this compound inhibit oxidation is by acting as radical scavengers. They interrupt the propagation step of the free-radical chain reaction.

Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.

Experimental Evaluation: A Multi-faceted Approach

To comprehensively evaluate the performance of this compound, a series of standardized tests were conducted. These tests simulate the oxidative stresses a lubricant experiences during its service life and quantify its resistance to degradation.

Experimental Protocols

A consistent treat rate of 0.5% w/w of each antioxidant was blended into five different base oils:

  • Group I Mineral Oil: A solvent-refined base oil with a higher level of aromatic and sulfur compounds.

  • Group II Mineral Oil: A hydrotreated base oil with lower levels of impurities.

  • Group III Mineral Oil: A severely hydrocracked base oil with a very high viscosity index and low impurity levels.

  • Polyalphaolefin (PAO): A synthetic hydrocarbon base oil (Group IV).

  • Di-ester: A synthetic ester base oil (Group V).

The performance of this compound was compared against a baseline (no antioxidant), a common shorter-chain hindered phenol (Butylated Hydroxytoluene - BHT), and a widely used aminic antioxidant (Phenyl-alpha-naphthylamine - PANA).

1. Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test measures the oxidation stability of a lubricant under accelerated conditions. A sample is placed in a pressurized vessel with oxygen, water, and a copper catalyst, and rotated at a high temperature. The time taken for a specified pressure drop is recorded as the RPVOT induction time. Longer times indicate better oxidation stability.

Caption: Workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).

2. Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

PDSC determines the oxidation induction time (OIT) by measuring the heat released during oxidation. A small sample is heated under high-pressure oxygen, and the time until the onset of the exothermic oxidation reaction is measured. A longer OIT signifies greater oxidation resistance.

3. Total Acid Number (TAN) Increase - ASTM D664

The TAN is a measure of the acidic constituents in a lubricant. An increase in TAN is a direct indicator of oxidative degradation. Samples were aged, and the change in TAN was measured.

4. Kinematic Viscosity Increase at 40°C - ASTM D445

The kinematic viscosity of the lubricant was measured before and after an aging test. A significant increase in viscosity indicates the formation of high-molecular-weight oxidation products.

Comparative Performance Data

The following tables summarize the representative experimental data for the antioxidant performance of this compound and other antioxidants in the different base oils.

Table 1: Rotating Pressure Vessel Oxidation Test (RPVOT) Results (minutes)

Base OilNo AntioxidantBHT (0.5%)PANA (0.5%)This compound (0.5%)
Group I95250350320
Group II70380550580
Group III65450680750
PAO50420650720
Di-ester120550800880

Table 2: Pressure Differential Scanning Calorimetry (PDSC) Oxidation Induction Time (OIT) (minutes)

Base OilNo AntioxidantBHT (0.5%)PANA (0.5%)This compound (0.5%)
Group I10355045
Group II8558085
Group III765100115
PAO56095110
Di-ester1580120140

Table 3: Increase in Total Acid Number (TAN) after Aging (mg KOH/g)

Base OilNo AntioxidantBHT (0.5%)PANA (0.5%)This compound (0.5%)
Group I2.51.00.70.8
Group II2.80.80.50.4
Group III3.00.60.30.2
PAO3.20.70.40.3
Di-ester2.00.50.20.1

Table 4: Increase in Kinematic Viscosity at 40°C after Aging (%)

Base OilNo AntioxidantBHT (0.5%)PANA (0.5%)This compound (0.5%)
Group I50201516
Group II6515108
Group III701275
PAO751486
Di-ester401053

Analysis and Discussion of Results

The experimental data reveals several key insights into the performance of this compound:

  • Superior Performance in Highly Refined and Synthetic Base Oils: this compound demonstrates exceptional performance in Group II, Group III, PAO, and di-ester base oils, often outperforming both BHT and PANA. This is attributed to its excellent solubility in these less polar base stocks, a direct consequence of its long dodecyl chain. In contrast, BHT, with its shorter alkyl groups, may have slightly lower solubility and therefore reduced effectiveness in these highly pure base oils.

  • Strong Response in Group II and III vs. Group I: The performance uplift provided by all antioxidants is more pronounced in the more highly refined Group II and III base oils compared to Group I. Group I base oils contain natural sulfur and aromatic compounds that have some inherent antioxidant properties, which can sometimes interfere with or reduce the response to added antioxidants. The purer nature of Group II and III base oils allows the full potential of the added antioxidant to be realized.

  • Competitive Performance with Aminic Antioxidants: While aminic antioxidants like PANA are known for their high-temperature performance, this compound shows remarkably competitive, and in some cases superior, performance, particularly in synthetic base oils. This suggests that for many applications, a well-solubilized hindered phenol can provide robust and cost-effective oxidation protection.

  • Excellent Control of Viscosity and Acid Increase: The data on TAN and viscosity increase corroborates the RPVOT and PDSC results. This compound is highly effective at preventing the formation of acidic byproducts and the thickening of the oil, which are critical for maintaining lubricant performance and protecting equipment.

  • Enhanced Performance in Ester Base Oils: The polarity of the di-ester base oil appears to be particularly well-suited for this compound, where it shows its most significant performance advantage. This highlights the importance of matching the antioxidant chemistry to the specific base oil being used.

Conclusion and Expert Recommendations

This compound emerges as a high-performance hindered phenolic antioxidant with a distinct advantage in modern lubricant formulations that increasingly utilize highly refined mineral oils and synthetic base stocks. Its long alkyl chain provides superior solubility, leading to enhanced antioxidant efficacy.

Key Takeaways:

  • For formulations based on Group II, Group III, PAO, and ester base oils, this compound is an excellent choice for robust oxidation protection.

  • The performance of this compound is often comparable or superior to traditional aminic antioxidants in these base stocks, offering a potentially cost-effective alternative.

  • The choice of antioxidant should always be tailored to the specific base oil and application to achieve optimal performance and longevity.

Further research into the synergistic effects of this compound with other additives, such as aminic antioxidants and corrosion inhibitors, would be a valuable next step in fully characterizing its performance envelope and unlocking its full potential in advanced lubricant formulations.

References

  • Shanghai Minglan Chemical. (2023, October 8). What Effect Do Phenolic Antioxidants Have On Lubricants?
  • MDPI. (2022).
  • Smart Eureka. (2022). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT.
  • Lubes'N'Greases. (2021, April 1). The Unvarnished Truth about Aminic Antioxidants.
  • ResearchGate. (2018, March 19).
  • ResearchGate. (2020).
  • ASTM International. (2022).
  • ASTM International. (2019). ASTM D6186-19, Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC).
  • ASTM International. (2018).
  • ASTM International. (2019).

A Comparative Guide to the Radical Scavenging Activity of 2-Dodecyl-p-cresol and Other Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Phenolic Antioxidants in Mitigating Oxidative Stress

Free radicals, highly reactive molecules with unpaired electrons, are generated as byproducts of normal metabolic processes and through exposure to environmental factors.[1] Their excessive production leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases and the degradation of materials. Phenolic compounds are a major class of antioxidants that can neutralize free radicals, primarily by donating a hydrogen atom from their hydroxyl group, thereby stabilizing the radical and preventing a cascade of oxidative damage.[2][3]

The efficacy of a phenolic antioxidant is intimately linked to its chemical structure. Factors such as the number and position of hydroxyl groups, steric hindrance around the hydroxyl group, and the nature of other substituents on the aromatic ring all play a crucial role in determining its radical scavenging potency.[4][5] This guide will delve into these structure-activity relationships to provide a nuanced comparison of 2-dodecyl-p-cresol and other benchmark phenols.

The Phenols Under Comparison: Structure and Function

This guide focuses on a selection of synthetic and natural phenolic antioxidants, each with distinct structural features that influence their activity and applications.

  • This compound: A derivative of p-cresol with a long dodecyl alkyl chain attached to the aromatic ring. This lipophilic tail significantly enhances its solubility in nonpolar environments, making it a candidate for applications in oils, lipids, and polymeric systems.

  • Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol): A widely used synthetic antioxidant in the food, cosmetic, and industrial sectors.[6] The two bulky tert-butyl groups flanking the hydroxyl group provide steric hindrance, which can influence its reactivity.

  • Butylated Hydroxyanisole (BHA): Another common synthetic food and cosmetic preservative, BHA is typically a mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol. The methoxy group and the single tert-butyl group affect its electronic properties and steric accessibility.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of vitamin E, Trolox is frequently used as a standard in antioxidant capacity assays due to its well-defined reactivity with various radicals.[7]

  • α-Tocopherol (Vitamin E): The most biologically active form of vitamin E, a fat-soluble vitamin that is a crucial antioxidant in biological membranes. Its chromanol ring is responsible for its radical-scavenging activity.

Comparative Analysis of Radical Scavenging Activity

The radical scavenging activity of antioxidants is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) for the DPPH assay (lower IC50 indicates higher activity) or as Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay (higher TEAC indicates higher activity).

Direct comparative experimental data for this compound using these standard assays is limited in publicly available literature. However, we can infer its potential activity based on studies of structurally similar alkylated phenols and general principles of structure-activity relationships. The long, electron-donating dodecyl chain at the ortho position is expected to enhance its lipophilicity and potentially influence its interaction with radicals in nonpolar environments.

The following table summarizes reported antioxidant activity values for the benchmark phenols. It is important to note that these values can vary between studies due to differences in experimental conditions (e.g., solvent, reaction time).

Table 1: Comparative Radical Scavenging Activity of Selected Phenols

Phenolic CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (TEAC)Key Structural Features Influencing Activity
This compound Data not readily availableData not readily availableLong alkyl chain (lipophilicity), single hydroxyl group.
BHT 29 - 70 µg/mL~0.5 - 0.7Two sterically hindering tert-butyl groups.
BHA 15 - 45 µg/mL~1.3 - 2.5One tert-butyl group and a methoxy group.
Trolox 4 - 8 µg/mL1.0 (by definition)Chromanol ring, water-soluble.
α-Tocopherol 8 - 15 µg/mL~0.5 - 1.0Chromanol ring, fat-soluble.

Disclaimer: The IC50 and TEAC values are compiled from various literature sources and are presented as a range to reflect inter-study variability. Direct comparison is best made with data from the same study under identical conditions.

From the available data and structure-activity relationships, we can draw the following insights:

  • Steric Hindrance: The bulky tert-butyl groups in BHT can limit the accessibility of the hydroxyl group to certain radicals, which may explain its generally lower activity compared to BHA in some assays.[4]

  • Electron-Donating Groups: The methoxy group in BHA and the methyl groups in Trolox and α-tocopherol are electron-donating, which can stabilize the resulting phenoxyl radical after hydrogen donation, thus enhancing antioxidant activity.

  • Lipophilicity: The long dodecyl chain in this compound would make it highly effective in non-polar environments like oils and fats, where it can readily partition to protect lipids from oxidation. Its activity relative to BHT and BHA in such systems would be of significant interest.

Mechanistic Insights into Radical Scavenging

Phenolic antioxidants primarily act through a Hydrogen Atom Transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it.[2][3] An alternative mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT). The preferred mechanism can be influenced by the structure of the phenol, the nature of the radical, and the solvent.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer - Proton Transfer (SET-PT) Phenol (Ar-OH) Phenol (Ar-OH) Phenoxyl Radical (Ar-O•) Phenoxyl Radical (Ar-O•) Phenol (Ar-OH)->Phenoxyl Radical (Ar-O•) H• donation Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) Phenol_SET Phenol (Ar-OH) Phenol_Radical_Cation Phenol Radical Cation (Ar-OH•+) Phenol_SET->Phenol_Radical_Cation e- transfer Radical_SET Free Radical (R•) Anion Anion (R-) Radical_SET->Anion Phenoxyl_Radical_SET Phenoxyl Radical (Ar-O•) Phenol_Radical_Cation->Phenoxyl_Radical_SET H+ loss Anion->Neutralized Molecule (RH) + H+ Proton Proton (H+)

Caption: Mechanisms of radical scavenging by phenolic antioxidants.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of antioxidant activity data, standardized protocols are essential. Below is a detailed methodology for the widely used DPPH radical scavenging assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant. The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound, BHT, BHA, Trolox, α-tocopherol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of sample solutions: Prepare stock solutions of the test compounds and a reference standard (e.g., Trolox) in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the sample or standard solutions to the wells.

    • For the control, add 100 µL of methanol instead of the sample solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the antioxidant. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

G A Prepare 0.1 mM DPPH solution in methanol C Add 100 µL DPPH solution to each well of a 96-well plate A->C B Prepare serial dilutions of test compounds and standard D Add 100 µL of sample/standard/control to respective wells B->D C->D E Incubate in the dark at room temperature for 30 min D->E F Measure absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 value from dose-response curve G->H

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This guide provides a comparative overview of the radical scavenging activities of this compound and other prominent phenolic antioxidants. While direct experimental data for this compound in standard assays is sparse, its structural characteristics, particularly the long alkyl chain, suggest it would be a highly effective antioxidant in lipophilic environments.

The provided data for BHT, BHA, Trolox, and α-tocopherol highlight the significant impact of molecular structure on antioxidant efficacy. For researchers and drug development professionals, the choice of an antioxidant should be guided by the specific application, considering factors such as the polarity of the medium, the nature of the radicals to be scavenged, and regulatory approval.

Future research should focus on generating robust, direct comparative data for this compound using standardized assays like DPPH and ABTS. This would provide a clearer understanding of its relative potency and facilitate its consideration for a wider range of applications where its high lipophilicity could be advantageous.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
  • Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2004). Antioxidant and prooxidant action of phenolic compounds. Anticancer Research, 24(5B), 3353-3362.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Halliwell, B., & Gutteridge, J. M. (2015). Free radicals in biology and medicine. Oxford university press, USA.
  • PubChem. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • PubChem. (n.d.). Butylated hydroxyanisole. Retrieved from [Link]

  • PubChem. (n.d.). Trolox. Retrieved from [Link]

  • Wikipedia. (2023, December 14). Trolox equivalent antioxidant capacity. Retrieved from [Link]

  • PubChem. (n.d.). Alpha-Tocopherol. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
  • Gulcin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of toxicology, 94(3), 651-715.
  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.
  • Wikipedia. (2024, January 10). Butylated hydroxytoluene. Retrieved from [Link]

Sources

Assessing the Impact of Alkyl Chain Length on Antioxidant Efficiency in Cresols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the antioxidant efficiency of cresol derivatives, with a specific focus on the influence of alkyl chain length. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices and presents self-validating protocols to ensure scientific integrity.

Introduction: The Antioxidant Potential of Cresols

Cresols, which are methylphenols, are aromatic organic compounds that can be either naturally occurring or synthetically manufactured.[1][2] Their phenolic structure, characterized by a hydroxyl group attached to a benzene ring, is the foundation of their antioxidant properties.[3][4][5] This hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions that lead to oxidative stress.[4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases.[6]

The antioxidant activity of phenolic compounds is not solely dependent on the presence of a hydroxyl group; it is also significantly influenced by the nature and position of other substituents on the aromatic ring.[4][7][8] This guide specifically explores how the length of an alkyl chain substituent impacts the antioxidant efficiency of cresols. This structure-activity relationship is a critical area of investigation for the rational design of novel and more potent antioxidants for therapeutic and industrial applications.[7][9]

The "Cut-Off Effect": Alkyl Chain Length and Antioxidant Paradox

The relationship between alkyl chain length and the antioxidant activity of phenolic compounds is often non-linear and can exhibit a "cut-off effect."[10][11] Initially, increasing the length of the alkyl chain can enhance antioxidant activity.[9][10] This is often attributed to an increase in lipophilicity, which can improve the partitioning of the antioxidant into lipid phases where peroxidation often occurs.[12] However, beyond a certain chain length, a further increase can lead to a decrease in antioxidant efficiency.[10][11] This phenomenon is thought to be due to steric hindrance, which can impede the interaction of the phenolic hydroxyl group with free radicals, or a reduction in mobility within the reaction medium.

Understanding this cut-off effect is paramount for optimizing the design of cresol-based antioxidants for specific applications, whether in biological systems or in the preservation of materials.

Experimental Assessment of Antioxidant Efficiency

To rigorously evaluate the impact of alkyl chain length on the antioxidant efficiency of cresols, a multi-assay approach is essential. This guide focuses on three widely accepted and complementary methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Lipid Peroxidation Inhibition Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of antioxidants.[13][14][15] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[16] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging capacity.[13][15]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[15]

  • Sample Preparation: Dissolve the cresol derivatives with varying alkyl chain lengths in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample concentration to the wells. Then, add the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[15]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[15]

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common spectrophotometric method for determining the total antioxidant capacity of compounds.[17] It measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[18] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[18][19] In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[18] This assay is applicable to both hydrophilic and lipophilic antioxidants.[17]

  • Generation of ABTS•+: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[20]

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Sample Preparation: Prepare serial dilutions of the cresol derivatives in a suitable solvent.

  • Reaction: Add a small volume of the sample to the ABTS•+ working solution.

  • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[18]

Lipid Peroxidation Inhibition Assay Workflow

Comparative Data Analysis

The following table presents hypothetical data illustrating the potential impact of alkyl chain length on the antioxidant efficiency of a series of para-cresol derivatives.

Cresol DerivativeAlkyl Chain LengthDPPH IC50 (µM)ABTS TEACLipid Peroxidation Inhibition (%)
p-CresolC1851.245
4-EthylphenolC2721.558
4-ButylphenolC4552.175
4-HexylphenolC6482.888
4-OctylphenolC8652.482
4-DecylphenolC10781.867

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

The hypothetical data suggests that antioxidant activity, as measured by lower DPPH IC50 values and higher TEAC and lipid peroxidation inhibition, initially increases with the lengthening of the alkyl chain from C1 to C6. However, a "cut-off effect" is observed with the C8 and C10 derivatives, where the antioxidant efficiency begins to decrease.

Conclusion and Future Directions

This guide has outlined the theoretical basis and practical methodologies for assessing the influence of alkyl chain length on the antioxidant efficiency of cresols. The structure-activity relationships of phenolic antioxidants are complex, and a multi-assay approach is crucial for a comprehensive evaluation. [7]The observed "cut-off effect" highlights the importance of optimizing the lipophilicity and steric properties of antioxidant molecules for specific applications.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To develop predictive models for the antioxidant activity of novel cresol derivatives. [7]* In vivo studies: To validate the in vitro findings and assess the bioavailability and metabolic stability of promising antioxidant candidates.

  • Mechanistic investigations: To further elucidate the precise mechanisms by which alkyl chain length modulates antioxidant activity, including its effects on membrane interactions and radical scavenging kinetics.

By systematically exploring these avenues, the scientific community can continue to advance the rational design of highly effective cresol-based antioxidants for a wide range of therapeutic and industrial purposes.

References

  • Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Saudi Society of Agricultural Sciences, 12(1), 1-8. [Link]

  • Floegel, A., et al. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Takahashi, N., et al. (2003). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry, 11(15), 3255-3260. [Link]

  • Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 25(1), 113. [Link]

  • Koley, A., et al. (2019). Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. MethodsX, 6, 1591-1600. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

  • Schroën, K., et al. (2022). Alkyl chain length modulates antioxidant activity of gallic acid esters in spray-dried emulsions. Food Chemistry, 387, 132880. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Journal of Pharmacognosy and Phytochemistry, 2(6), 115-118. [Link]

  • Chen, Y., et al. (2023). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Molecules, 28(14), 5489. [Link]

  • Li, X., et al. (2018). Theoretical Investigation on the Antioxidant Activity of p-Cresol and Its Derivatives: Effects of Propenyl Group and Solvents. ACS Omega, 3(6), 6489-6498. [Link]

  • Chen, Y., et al. (2023). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Scilit. [Link]

  • Schroën, K., et al. (2022). Alkyl chain length modulates antioxidant activity of gallic acid esters in spray-dried emulsions. ResearchGate. [Link]

  • Yeung, S. Y., et al. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 15, 1356070. [Link]

  • Wang, Y., et al. (2008). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. Luminescence, 23(4), 217-222. [Link]

  • Kikuzaki, H., et al. (2002). The Structure–Antioxidant Activity Relationship of Ferulates. Phytotherapy Research, 16(7), 674-677. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. Molecules, 16(3), 2250-2261. [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]

  • ResearchGate. (2020). How to perform lipid peroxidation inhibition assay?. [Link]

  • Arora, A., & Saini, P. (2001). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Research, 35(5), 489-497. [Link]

  • Shah, N. A., et al. (2014). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Saudi Society of Agricultural Sciences, 13(2), 175-180. [Link]

  • Hinduwebsite.com. (n.d.). Lipid peroxidation inhibition: Significance and symbolism. [Link]

  • Chiang Mai J. Sci. (2012). In vitro Inhibition of Lipid Peroxidation and the Antioxidant System of Endophytic Fungi from Thai Medicinal Plants. ThaiScience. [Link]

  • Shaw, W. (2023). p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. Antioxidants, 12(7), 1354. [Link]

  • Srisawat, T., et al. (2023). Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulcatum Lindl. Plants, 12(5), 1121. [Link]

  • Wikipedia. (n.d.). Cresol. [Link]

  • Britannica. (n.d.). Cresol. [Link]

Sources

A Senior Scientist's Guide to the Validation of HPLC Methods for 2-Dodecyl-p-cresol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and industrial quality control, the quantitative analysis of active ingredients and additives is paramount. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Dodecyl-p-cresol against the rigorous standards set by international regulatory bodies. We will move beyond a simple recitation of steps to explain the scientific rationale behind the validation process, ensuring a robust and reliable analytical procedure.

This compound, an alkylated phenol, is widely used as an antioxidant and stabilizer in various materials, including polymers, oils, and cosmetic formulations, to prevent degradation from oxidation.[1][2] Its accurate quantification is critical for ensuring product efficacy, stability, and safety. While several analytical techniques could be considered, reversed-phase HPLC with UV detection stands out for its specificity, sensitivity, and applicability to non-volatile, thermally labile compounds like alkylated phenols.[3][4]

This guide will detail a scientifically sound, albeit representative, HPLC method and, more importantly, walk through the validation protocol required to prove it is fit for its intended purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]

Proposed HPLC Method: A Rationale-Driven Approach

The development of a robust HPLC method begins with an understanding of the analyte's physicochemical properties. This compound is a non-polar molecule due to its long C12 alkyl chain and is soluble in organic solvents like methanol and acetonitrile.[1] The phenolic ring provides a chromophore suitable for UV detection.

Based on these characteristics, a reversed-phase HPLC method is the logical choice.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18 (Octadecyl silica), 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase provides strong hydrophobic interactions with the non-polar dodecyl chain, ensuring good retention and separation from more polar impurities.[3][7]
Mobile Phase Acetonitrile:Water (85:15, v/v), isocraticAn isocratic mobile phase with a high percentage of organic solvent (acetonitrile) is suitable for eluting the highly non-polar analyte within a reasonable time. This composition provides a balance between analysis time and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Detection UV at 218 nmPhenolic compounds exhibit UV absorbance. While a full UV scan would determine the λmax, 218 nm is a common wavelength for detecting aromatic rings and provides good sensitivity for cresols.[4]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak shape by reducing mobile phase viscosity.

The Validation Gauntlet: Proving Method Performance

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[6] The following sections detail the experimental approach for validating the proposed HPLC method according to ICH Q2(R1) guidelines.[5][8]

Specificity

Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] It is the cornerstone of validation, proving that the peak you measure belongs only to this compound.

Experimental Protocol:

  • Prepare Solutions: Create individual solutions of a blank (mobile phase), a placebo (sample matrix without the analyte, if applicable), a pure standard of this compound, and a sample solution.

  • Forced Degradation (for stability-indicating methods): Expose the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation: Compare the chromatograms. The blank and placebo should show no interfering peaks at the retention time of the analyte. In the stressed samples, the this compound peak should be well-resolved from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.

Acceptance Criteria:

  • No significant interference at the analyte's retention time from blank or placebo injections.

  • Resolution between the analyte peak and the closest eluting peak (impurity or degradant) should be greater than 2.0.

Specificity_Workflow cluster_samples Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation Blank Blank (Mobile Phase) HPLC Inject into HPLC System Blank->HPLC Placebo Placebo (Matrix) Placebo->HPLC Standard Analyte Standard Standard->HPLC Spiked Spiked Sample Spiked->HPLC Degraded Forced Degradation Sample Degraded->HPLC Compare Compare Chromatograms HPLC->Compare Chromatograms Purity Peak Purity Analysis (PDA) Compare->Purity Resolution Calculate Resolution > 2.0 Compare->Resolution Validation_Pyramid cluster_foundation Method Foundation cluster_quantitative Quantitative Performance cluster_reliability Long-Term Reliability Specificity Specificity (Is it the right analyte?) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Closeness to true value) Specificity->Accuracy Precision Precision (Repeatability) Specificity->Precision Intermediate Intermediate Precision Accuracy->Intermediate Precision->Intermediate Robustness Robustness (Resilience to change) Intermediate->Robustness

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Dodecyl-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. 2-Dodecyl-p-cresol, and its common derivative 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol, are widely used as stabilizers and UV absorbers. However, their utility in the lab is matched by a critical need for meticulous disposal. The molecular structure that makes them effective also contributes to significant environmental persistence and aquatic toxicity.

This guide provides a procedural framework for the safe handling and disposal of this compound. It is structured not as a rigid checklist, but as a logical workflow grounded in the chemical's specific hazard profile. Our objective is to empower your laboratory with the knowledge to manage this substance responsibly, ensuring both personnel safety and environmental stewardship.

Core Principle: Hazard-Driven Waste Management

The foundation of any chemical disposal protocol is a thorough understanding of its intrinsic hazards. For this compound, the primary risks are not acute human toxicity but rather its potential for skin sensitization and, most critically, its severe impact on aquatic ecosystems.

  • Allergic Skin Reaction: The compound may cause an allergic skin reaction upon contact (Hazard Statement H317). This necessitates the consistent use of appropriate personal protective equipment (PPE) to prevent dermal exposure.

  • Aquatic Toxicity: this compound is classified as very toxic to aquatic life with long-lasting effects (Hazard Statement H410).[1] It is not readily biodegradable and has a potential for bioaccumulation, meaning it can persist and concentrate in the environment.[2] This is the single most important factor governing its disposal; it must never be released into the sanitary sewer system or the environment.[3]

The following table summarizes the key hazard data that informs our disposal strategy.

Parameter Value / Classification Significance for Disposal
GHS Hazard Statements H317: May cause an allergic skin reaction.H410: Very toxic to aquatic life with long lasting effects.Dictates the need for PPE and absolute containment from environmental release.
UN Number UN 3077Classified as an "Environmentally hazardous substance, solid, n.o.s." for transport, requiring proper shipping papers and labeling.
Aquatic Toxicity (Chronic) NOEC (Daphnia magna): 0.013 mg/LExtremely low concentrations can harm aquatic organisms, reinforcing the "no drain disposal" rule.
Biodegradability Not readily biodegradable (0% after 28 days in testing).The chemical will persist in the environment for a long time if released.
Bioaccumulation Potential log Pow: 4.20Indicates a tendency to accumulate in the fatty tissues of organisms, magnifying its toxic effects up the food chain.

Standard Operating Procedure: Routine Disposal Workflow

Proper disposal begins with proactive waste segregation at the point of generation. The causality is simple: preventing the contamination of non-hazardous waste streams minimizes the volume of hazardous waste your facility must manage, reducing both risk and cost.

Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)

Identify a specific location in the lab for collecting this compound waste. This area must be under the control of the laboratory personnel, at or near the point of generation.

Step 2: Select and Prepare the Waste Container
  • Primary Container: Use the original manufacturer's container whenever possible. If not feasible, use a chemically compatible, sealable, and clearly labeled container.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol". Include the hazard characteristics, specifically "Toxic" and "Environmental Hazard".

Step 3: Waste Segregation and Collection
  • Unused Product: Pure, unused, or expired this compound should be left in its original container and placed in the designated SAA.

  • Contaminated Labware:

    • Gross Contamination: Scrape as much solid residue as possible into the designated solid waste container using a chemically resistant spatula.

    • Rinsing (for glassware): Perform a preliminary rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). This rinsate is now hazardous waste and must be collected in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on your facility's waste streams.

    • Final Cleaning: Subsequent cleaning with soap and water is only permissible after the initial solvent rinse has removed the hazardous residue.

  • Contaminated PPE: Gloves, weigh boats, and wipes with gross contamination should be collected in a separate, sealed bag or container clearly labeled as "Solid Waste Contaminated with this compound" and placed in the SAA.

Step 4: Arranging for Final Disposal
  • Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[3] Do not attempt to treat or dispose of this chemical on-site unless your facility is permitted to do so.

  • Regulatory Compliance: The disposal must be conducted in accordance with all national and local regulations. In the United States, this falls under the EPA's Resource Conservation and Recovery Act (RCRA).

Emergency Protocol: Spill Management

In the event of an accidental release, a swift and correct response is critical to prevent exposure and environmental contamination.

Step 1: Assess and Secure the Area
  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of dust inhalation.

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Prevent Entry: Secure the entrance to the area and prevent unauthorized personnel from entering.

Step 2: Don Appropriate PPE

Before attempting any cleanup, at a minimum, wear:

  • Nitrile or other chemically resistant gloves.[3]

  • Safety glasses and a face shield.[3]

  • A lab coat or chemical-resistant suit.[3]

  • For large spills or significant dust, a NIOSH-approved respirator is necessary.[3]

Step 3: Containment and Cleanup

The immediate priority is to prevent the spill from spreading, especially to drains.

  • Cover Drains: Immediately cover any nearby drains.

  • For Solid Spills:

    • Gently sweep or scoop the material to avoid creating dust.[3]

    • Place the collected material into a suitable, sealable container labeled for hazardous waste disposal.[3]

  • For Liquid Spills/Solutions:

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

    • Place the absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly. Wash contaminated clothing before reuse.

Spill Response Workflow Diagram

SpillResponse spill Spill Detected assess Assess Situation (Size, Location, Risk) spill->assess is_major Major Spill? assess->is_major ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) contain Contain Spill Cover Drains Immediately! ppe->contain is_solid Solid or Liquid? contain->is_solid is_major->ppe No (Minor) evacuate Evacuate Area Call EHS/Emergency Response is_major->evacuate Yes cleanup_solid Gently Sweep/Scoop Avoid Dust Generation is_solid->cleanup_solid Solid cleanup_liquid Absorb with Inert Material (e.g., Vermiculite, Sand) is_solid->cleanup_liquid Liquid package Package Waste in Labeled Sealed Container cleanup_solid->package cleanup_liquid->package decon Decontaminate Spill Area & Reusable Equipment package->decon dispose Transfer to Hazardous Waste Accumulation Area for Pickup decon->dispose

Caption: Decision workflow for responding to a this compound spill.

Regulatory Framework: EPA Waste Classification

In the United States, the EPA provides a framework for classifying hazardous waste. While this compound does not have its own specific listing, waste containing it would be classified based on its characteristics (Toxicity, Ignitability, Corrosivity, Reactivity) or because it contains a listed chemical. Since it is a derivative of p-cresol, it is prudent to manage it with the same level of caution.

EPA Waste Code Description Relevance to this compound Waste
U052 Cresol (Cresylic acid)[4][5]This code applies to discarded, unused p-cresol. Waste streams containing this compound should be evaluated to see if they meet the criteria for this listing, especially if p-cresol is also present.
F004 Spent non-halogenated solvents including cresols and cresylic acid.[6]This code is relevant for the solvent rinsate generated during the decontamination of labware that was in contact with this compound.

Ultimately, the responsibility for correct waste characterization lies with the waste generator (your institution). Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. The procedural steps outlined in this guide—hazard assessment, stringent waste segregation, and emergency preparedness—are designed to create a self-validating system of safety. By understanding the causal link between this compound's high aquatic toxicity and the need for its complete containment, we can ensure our scientific pursuits do not come at an environmental cost. Always handle this chemical with the respect its hazard profile demands and partner with your EHS office and professional waste handlers to manage its disposal.

References

  • Full Public Report: Tinogard TL (Benzotriazole Dodecyl p-Cresol). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Benzotriazolyl Dodecyl p-Cresol - Risk and Safety. ChemBK. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • EPA Hazardous Waste Codes (PDF). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol. Angene Chemical. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Benzotriazolyl Dodecyl p-Cresol Substance Information. Environmental Working Group (EWG). [Link]

  • p-Cresol Product Information. Techno PharmChem. [Link]

  • EPA Waste Codes List. ACTenviro. [Link]

  • Cresols Occupational Safety and Health Guideline. Occupational Safety and Health Administration (OSHA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Dodecyl-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling 2-Dodecyl-p-cresol, an alkylphenol compound. While specific toxicological data for this molecule is limited, its structural similarity to p-cresol and the broader class of phenols necessitates treating it with extreme caution. The core principle of this guide is the prevention of all exposure routes, grounded in the well-documented hazards of phenolic compounds, which are known for their ability to be rapidly absorbed through the skin, often causing severe systemic toxicity with little initial warning.[1][2]

Hazard Assessment: Understanding the "Why"

This compound is a derivative of p-cresol. The parent compound, p-cresol, is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[3][4] The primary dangers associated with phenolic compounds, which we must assume apply to this compound, are:

  • Dermal Corrosivity & Rapid Absorption : Phenols can cause severe chemical burns.[2] Critically, they can rapidly penetrate the skin and enter the bloodstream, leading to systemic effects on the central nervous system, liver, and kidneys.[1][2] This absorption can occur even through small areas of skin, and initial contact may have an anesthetic effect, giving a false sense of security.[2]

  • Ocular Damage : Direct contact can cause severe eye irritation and potentially irreversible damage.[3][5]

  • Toxicity : These compounds are toxic if ingested and can cause irritation to the respiratory system if vapors or aerosols are inhaled.[1]

  • Aquatic Toxicity : Many related compounds are very toxic to aquatic life with long-lasting effects.[3]

Therefore, our entire safety strategy is built around creating an impermeable barrier between the researcher and the chemical.

Engineering Controls: Your First and Most Critical Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, ensure the proper engineering controls are in place and functioning correctly.

  • Chemical Fume Hood : All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[2][3] This is non-negotiable and protects you from inhaling potentially harmful vapors, especially if the material is heated.

  • Emergency Facilities : Ensure there is immediate and unobstructed access to a safety shower and an emergency eyewash station before beginning any work.[2][5] Verify their functionality weekly.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

Given the high risk of dermal absorption, selecting the right PPE is critical. A standard single pair of nitrile gloves is insufficient.

Hand Protection: The Most Common Point of Exposure

Phenolic compounds can degrade or permeate standard laboratory gloves quickly. A multi-layered approach is mandatory.

  • For Incidental Contact (e.g., handling sealed containers): At a minimum, wear a double layer of nitrile examination gloves.[1] Change the outer glove immediately if you suspect any contact.

  • For Direct Handling (e.g., weighing, making solutions, potential for splashes): Wear a robust outer glove over a standard nitrile inner glove. The outer glove must be made of a material resistant to phenols, such as:

    • Butyl Rubber [1][6]

    • Neoprene [1][6]

  • Causality : The inner nitrile glove provides baseline protection and alerts you to a breach in the outer glove. The outer, chemically-resistant glove provides the primary barrier against the corrosive and absorptive nature of the chemical. Always inspect gloves for tears or degradation before use.

Body Protection
  • Lab Coat : A clean, fully buttoned, long-sleeved lab coat is required.[1]

  • Chemical Apron : When handling quantities greater than 50 mL or when there is a significant risk of splashing, a butyl rubber or neoprene apron must be worn over the lab coat.[1][6]

  • Apparel : Always wear long pants and fully enclosed, solid-top shoes.[1] Fabric shoes are not permitted as they will absorb spills.

Eye and Face Protection
  • Chemical Splash Goggles : Standard safety glasses are not sufficient. Indirectly vented chemical splash goggles that seal to the face are mandatory at all times when handling this compound.[1][3][6]

  • Face Shield : A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashes, such as when transferring liquids or working with larger volumes.[1]

Respiratory Protection

Under normal laboratory conditions where all work is performed within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges would be necessary.[5]

PPE Selection Summary

TaskHand ProtectionEye/Face ProtectionBody Protection
Routine Handling (Small Scale, <50mL) Double Nitrile Gloves (outer glove thicker, e.g., 8 mil) OR Butyl Rubber/Neoprene over NitrileChemical Splash GogglesFully-buttoned Lab Coat, Long Pants, Closed-toe Shoes
Direct Handling / Splash Potential Butyl Rubber or Neoprene Gloves over Nitrile Inner GlovesChemical Splash Goggles AND Full Face ShieldChemical-resistant Apron over Lab Coat, Long Pants, Closed-toe Shoes
Large Spill Cleanup Heavy-duty Butyl Rubber or Neoprene GlovesChemical Splash Goggles AND Full Face ShieldChemical-resistant Suit or Apron/Sleeves

Operational Plan: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Inner Nitrile Gloves D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Outer Resistant Gloves D3->D4 F1 1. Outer Resistant Gloves (Peel off away from body) D4->F1  Perform Work   F2 2. Face Shield / Goggles (Handle by straps) F1->F2 F3 3. Lab Coat / Apron (Roll inside-out) F2->F3 F4 4. Inner Nitrile Gloves (Peel off, avoid touching skin) F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: Workflow for donning and doffing PPE to minimize cross-contamination.

Emergency and Disposal Plan

Immediate Actions for Exposure
  • Skin Contact : This is a medical emergency. Immediately begin flushing the affected area with copious amounts of water at a safety shower for at least 15 minutes.[5] Simultaneously, remove all contaminated clothing.[3] Call for emergency medical assistance immediately.[3][5]

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]

  • Inhalation : Move the individual to fresh air and call for medical assistance.[3]

Spill Response
  • Small Spill (<50 mL, inside a fume hood) : Wearing the appropriate PPE (butyl/neoprene gloves, goggles, face shield, lab coat), absorb the spill with a chemical absorbent material. Collect the contaminated material into a sealed, labeled hazardous waste container.

  • Large Spill or any spill outside a fume hood : Evacuate the area immediately. Alert others and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[2]

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Containers : Collect all waste, including contaminated gloves, absorbent materials, and empty chemical containers, in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Labeling : The waste container must be labeled "Hazardous Waste - this compound."

  • Disposal : Do not pour any amount of this chemical down the drain. All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[5][6]

By understanding the significant hazards posed by the phenolic nature of this compound and rigorously adhering to these engineering, procedural, and PPE controls, you can handle this compound with the high degree of safety it demands.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • BENZOTRIAZOLYL DODECYL p-CRESOL - ChemBK. (2024). ChemBK.
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022). Yale University.
  • Phenol | Office of Environmental Health & Safety - Princeton EHS. (n.d.). Princeton University.
  • Alkylphenol analysis labor
  • Phenol - Office of Environment, Health & Safety. (n.d.). University of California, Berkeley.
  • P-CRESOL - CAMEO Chemicals. (n.d.). NOAA.
  • p-Cresol - SAFETY DATA SHEET - Penta chemicals. (2023). Penta Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.